5'-O-DMT-N6-ibu-dA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O6/c1-22(2)34(42)39-32-31-33(37-20-36-32)40(21-38-31)30-18-28(41)29(46-30)19-45-35(23-8-6-5-7-9-23,24-10-14-26(43-3)15-11-24)25-12-16-27(44-4)17-13-25/h5-17,20-22,28-30,41H,18-19H2,1-4H3,(H,36,37,39,42)/t28-,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBIHUHWVGOJFS-FRXPANAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 5'-O-DMT-N6-ibu-dA in DNA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the function and application of 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine (5'-O-DMT-N6-ibu-dA) in the chemical synthesis of DNA. We will delve into the technical details of its role as a key building block in automated solid-phase oligonucleotide synthesis, present quantitative data, outline experimental protocols, and visualize the underlying chemical processes.
Introduction: The Cornerstone of Automated DNA Synthesis
This compound is a chemically modified and protected derivative of 2'-deoxyadenosine, a fundamental component of DNA. In its protected form, it serves as a phosphoramidite (B1245037) monomer, the workhorse building block for the now-ubiquitous phosphoramidite method of solid-phase DNA synthesis.[1][2] This automated chemical synthesis proceeds in the 3' to 5' direction, the opposite of biological DNA synthesis.[3]
The strategic placement of two key protecting groups is central to the utility of this compound:
-
The 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar.[4][5] Its removal at the beginning of each synthesis cycle is a critical step, revealing a reactive hydroxyl group for the subsequent coupling reaction. The release of the DMT cation, which has a characteristic orange color, is also used to monitor the efficiency of each coupling step spectrophotometrically.
-
The N6-isobutyryl (ibu) group: This acyl group protects the exocyclic amino group of the adenine (B156593) base. This protection is essential to prevent unwanted side reactions at this nucleophilic site during the various chemical steps of oligonucleotide synthesis. The isobutyryl group is stable throughout the synthesis cycles but can be efficiently removed during the final deprotection step to yield the native DNA structure.
The Phosphoramidite Synthesis Cycle: A Step-by-Step Workflow
The automated synthesis of DNA using phosphoramidite monomers like this compound follows a four-step cycle that is repeated for each nucleotide added to the growing oligonucleotide chain. The oligonucleotide is assembled on a solid support, typically controlled pore glass (CPG).
Logical Workflow of the Phosphoramidite Synthesis Cycle
Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide synthesis.
Quantitative Data in Oligonucleotide Synthesis
The success of oligonucleotide synthesis is highly dependent on the efficiency of each chemical step, particularly the coupling reaction. The phosphoramidite method is widely adopted due to its exceptionally high coupling efficiencies, typically exceeding 98%.
| Parameter | Typical Value | Significance |
| Coupling Efficiency | > 98% (up to 99.8%) | High per-step efficiency is crucial for the synthesis of long oligonucleotides. A small decrease in efficiency leads to a significant reduction in the yield of the full-length product. |
| Coupling Time (Standard Bases) | ~30 seconds | The rapid nature of the coupling reaction allows for fast overall synthesis times. |
| Deprotection Time (Standard Protecting Groups) | 8-12 hours with NH4OH at 55°C | This is the traditional method for removing the base protecting groups. |
| Accelerated Deprotection Time (AMA) | 10-15 minutes with NH4OH/Methylamine at 65°C | The use of AMA significantly reduces the post-synthesis processing time. |
Experimental Protocols
The following is a representative protocol for a single cycle of automated solid-phase DNA synthesis using this compound as the deoxyadenosine (B7792050) phosphoramidite. Reagent concentrations and volumes may vary depending on the synthesizer and the scale of the synthesis.
Experimental Workflow for a Single Synthesis Cycle
References
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic nucleic acids, the fidelity of every single coupling reaction is paramount to the integrity of the final oligonucleotide. The phosphoramidite (B1245037) method, the gold standard for DNA and RNA synthesis, relies on a carefully orchestrated series of chemical reactions. Central to this process is the 4,4'-dimethoxytrityl (DMT) group, a bulky and strategically labile protecting group that serves as the gatekeeper for the stepwise assembly of oligonucleotides. This in-depth technical guide elucidates the critical function of the DMT group, from its role in directing synthesis to its utility in purification, providing detailed experimental protocols and quantitative data for the discerning researcher.
The Core Function of the DMT Protecting Group
The primary and most critical function of the DMT group is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite monomer.[1][2] This protection is essential for enforcing the 3' to 5' directionality of solid-phase oligonucleotide synthesis.[3] By "capping" the 5'-hydroxyl, the DMT group prevents self-polymerization of the phosphoramidite monomers and ensures that the coupling reaction occurs exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain, which is deprotected at the beginning of each synthesis cycle.[4]
The selection of the DMT group for this pivotal role is not arbitrary; it possesses a unique combination of properties that make it ideally suited for automated oligonucleotide synthesis:
-
Steric Hindrance: The large, three-dimensional structure of the DMT group provides substantial steric bulk, effectively shielding the 5'-hydroxyl from unwanted side reactions.
-
Acid Lability: The DMT group is stable to the basic and neutral conditions employed during the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of the process.[5]
-
Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation. This cation imparts a vibrant orange color to the solution, with a characteristic absorbance maximum around 495 nm.[1][2] The intensity of this color is directly proportional to the amount of DMT cation released, providing a real-time spectrophotometric method to monitor the coupling efficiency of each step in the synthesis.[6]
The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection
The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four key steps that result in the addition of a single nucleotide to the growing chain. The DMT group plays a central role in the initiation and completion of each cycle.
The Four Steps of the Synthesis Cycle:
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support (in the first cycle) or the growing oligonucleotide chain (in subsequent cycles). This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[5] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.
-
Coupling: The next nucleoside phosphoramidite, with its 5'-hydroxyl protected by a DMT group, is activated by a weak acid, such as tetrazole or a derivative. The activated phosphoramidite is then coupled to the free 5'-hydroxyl of the support-bound oligonucleotide.[2] This reaction forms a phosphite (B83602) triester linkage.
-
Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[2] Capping ensures that only the full-length oligonucleotides continue to be synthesized.
-
Oxidation: The unstable phosphite triester linkage formed during the coupling step is oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[5]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Quantitative Analysis of Detritylation
The efficiency of the detritylation step is critical for the overall yield and purity of the synthesized oligonucleotide. Incomplete detritylation results in the deletion of a nucleotide from the sequence. Conversely, overly harsh acidic conditions can lead to depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues, which ultimately leads to chain cleavage.[7] The choice of deblocking agent and the duration of the detritylation step are therefore crucial parameters to optimize.
| Parameter | 3% Dichloroacetic Acid (DCA) in Dichloromethane | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 15% Dichloroacetic Acid (DCA) in Dichloromethane |
| Depurination Half-time (dA) | >> 15% DCA | > 3% TCA | 3% DCA >> |
| Relative Depurination Rate | Slowest | ~4-fold faster than 3% DCA[8] | ~3-fold faster than 3% DCA[8] |
| Detritylation Rate | Slower than TCA | Faster than DCA[7] | - |
| Recommendation | Recommended for long oligonucleotides to minimize depurination.[7] | Standard deblocking agent, suitable for shorter oligonucleotides. | - |
Table 1: Comparison of Depurination Rates for Different Detritylation Reagents. This table summarizes the relative rates of depurination of a protected deoxyadenosine (B7792050) (dA) residue under different acidic conditions used for detritylation. Data is compiled from kinetic studies reported in scientific literature.[8][9]
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the general steps performed by an automated DNA/RNA synthesizer. The specific timings and volumes will vary depending on the instrument and the scale of the synthesis.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside (DMT-on)
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in dichloromethane
-
Phosphoramidite solutions (A, C, G, T/U) in anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)
-
Capping A solution (Acetic Anhydride/Pyridine/THF)
-
Capping B solution (N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Pyridine/Water)
Procedure:
-
Initialization: The synthesis column containing the solid support is placed on the synthesizer. The system is purged with an inert gas (e.g., Argon).
-
Detritylation: The deblocking solution is passed through the column to remove the 5'-DMT group. The orange-colored eluent containing the DMT cation is typically directed to a spectrophotometer to measure its absorbance at 495 nm for coupling efficiency monitoring.
-
Wash: The column is washed with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT cation.
-
Coupling: The appropriate phosphoramidite and activator solutions are mixed and delivered to the column to react with the free 5'-hydroxyl group.
-
Wash: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Wash: The column is washed with anhydrous acetonitrile.
-
Oxidation: The oxidizer solution is passed through the column to convert the phosphite triester to a phosphate triester.
-
Wash: The column is washed with anhydrous acetonitrile.
-
Repeat: Steps 2-9 are repeated for each subsequent nucleotide in the desired sequence.
Manual Detritylation of a "DMT-on" Oligonucleotide
This protocol is for the removal of the final 5'-DMT group from an oligonucleotide that has been synthesized "DMT-on" for purification purposes.
Materials:
-
Dried "DMT-on" oligonucleotide
-
80% Acetic Acid in water
-
100% Ethanol (B145695)
-
ddH₂O (double-distilled water)
Procedure:
-
Evaporate the purified "DMT-on" oligonucleotide to complete dryness in a microcentrifuge tube.[10]
-
Add 300 µL of 80% acetic acid to the dried oligonucleotide.[10]
-
Incubate at room temperature (22°C) for 20 minutes.[10]
-
Add 300 µL of 100% ethanol to the solution.[10]
-
Evaporate the solution to dryness using a vacuum concentrator.[10]
-
If a white precipitate (volatile salts) is observed, resuspend the pellet in 300 µL of ddH₂O, add 300 µL of 100% ethanol, and repeat the evaporation step.[10]
-
Resuspend the final detritylated oligonucleotide in a desired volume of ddH₂O or an appropriate buffer.[10]
Cartridge-Based "DMT-on" Purification and Detritylation
This protocol describes a common method for purifying a "DMT-on" oligonucleotide using a reverse-phase cartridge, which includes an on-cartridge detritylation step.
Materials:
-
Crude "DMT-on" oligonucleotide in cleavage/deprotection solution (e.g., ammonium (B1175870) hydroxide)
-
Reverse-phase purification cartridge (e.g., Glen-Pak™, OPC™)
-
Acetonitrile (ACN)
-
2 M Triethylammonium Acetate (TEAA)
-
Salt Wash Solution (e.g., 100 mg/mL Sodium Chloride)
-
Detritylation Solution (e.g., 2% Trifluoroacetic Acid (TFA) in water)
-
Elution Buffer (e.g., 50% acetonitrile in water containing 0.5% ammonium hydroxide)
-
Deionized water
Procedure:
-
Cartridge Preparation: Condition the cartridge by washing with acetonitrile, followed by 2 M TEAA.[11]
-
Sample Preparation: Dilute the crude oligonucleotide solution with the salt wash solution.[11]
-
Loading: Load the diluted oligonucleotide solution onto the conditioned cartridge. The hydrophobic DMT-on oligonucleotide will bind to the resin, while hydrophilic failure sequences (DMT-off) will pass through.[11]
-
Wash 1 (Salt Wash): Wash the cartridge with the salt wash solution to remove any remaining failure sequences.[11]
-
Wash 2 (Aqueous Wash): Wash the cartridge with deionized water to remove the salt.[11]
-
On-Cartridge Detritylation: Slowly pass the detritylation solution through the cartridge. A faint orange band may be visible as the DMT group is cleaved.[11]
-
Wash 3 (Post-Detritylation Wash): Wash the cartridge with deionized water to remove the TFA and the cleaved DMT group.[11]
-
Elution: Elute the purified, detritylated oligonucleotide from the cartridge using the elution buffer.[11]
Visualizing the Process: Workflows and Pathways
To further clarify the central role of the DMT group, the following diagrams illustrate the key chemical transformations and experimental workflows.
Caption: The four main steps in one cycle of solid-phase oligonucleotide synthesis.
Caption: Acid-catalyzed detritylation of the 5'-DMT protecting group.
Caption: Workflow for the purification of oligonucleotides using the DMT-on strategy.
Conclusion
The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis of oligonucleotides. Its clever design, balancing stability with controlled lability, allows for the highly efficient and automated production of custom DNA and RNA sequences. The ability to monitor the synthesis in real-time through the colorimetric detection of the DMT cation provides an invaluable quality control measure. Furthermore, the hydrophobic nature of the DMT group offers a powerful handle for the purification of the desired full-length product, separating it from failure sequences. A thorough understanding of the function of the DMT protecting group, coupled with optimized protocols for its removal and utilization in purification, is essential for any researcher, scientist, or drug development professional working with synthetic nucleic acids.
References
- 1. atdbio.com [atdbio.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. blog.invitek.com [blog.invitek.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. metabion.com [metabion.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
- 11. glenresearch.com [glenresearch.com]
The Strategic Role of Isobutyryl (ibu) Protection for N6-Adenine in Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of automated oligonucleotide synthesis, the ultimate success of constructing a specific DNA or RNA sequence hinges on the strategic use of protecting groups. These chemical shields temporarily block reactive functional groups on the nucleoside monomers, preventing them from participating in unwanted side reactions during the stepwise assembly of the oligonucleotide chain. The exocyclic amino group at the N6 position of adenine (B156593) is a primary site requiring such protection due to its inherent nucleophilicity. This guide provides a comprehensive technical overview of the isobutyryl (ibu) group as a protective shield for N6-adenine, detailing its purpose, chemical properties, and the experimental protocols for its application and removal.
Core Principles: Why Protect the N6-Amino Group of Adenine?
During solid-phase oligonucleotide synthesis, typically employing the phosphoramidite (B1245037) method, the growing oligonucleotide chain is assembled by sequentially adding phosphoramidite monomers. Each monomer is activated to facilitate the formation of a phosphite (B83602) triester linkage with the 5'-hydroxyl group of the preceding nucleotide on the solid support.
The exocyclic amino groups of adenine (N6), guanine (B1146940) (N2), and cytosine (N4) are nucleophilic and can react with the activated phosphoramidite, leading to the formation of branched, undesirable oligonucleotide chains. To ensure the fidelity of the sequence, these amino groups must be rendered unreactive for the duration of the synthesis.
An ideal protecting group for this purpose should exhibit the following characteristics:
-
Ease of Installation: It should be possible to introduce the group onto the nucleoside in high yield.
-
Stability: The group must be stable throughout the multiple cycles of oligonucleotide synthesis, which involve exposure to acidic conditions (for detritylation) and the reagents used for coupling, capping, and oxidation.
-
Efficient Removal: The protecting group must be removable at the end of the synthesis under conditions that do not damage the newly synthesized oligonucleotide.[1]
-
Enhanced Solubility: The protected nucleoside should be soluble in the organic solvents used in automated synthesis.
The Isobutyryl (ibu) Group for N6-Adenine Protection
The isobutyryl group is a branched acyl group that serves as an effective protecting group for the exocyclic amines of nucleobases.[2] While commonly used for guanine, its application to adenine offers specific advantages.
Advantages of Isobutyryl Protection for Adenine:
-
Lability and Mild Deprotection: Acyl-type protecting groups are typically removed by ammonolysis. The isobutyryl group is more labile than the traditionally used benzoyl (Bz) group.[1] This allows for faster deprotection or the use of milder basic conditions, which is particularly beneficial for the synthesis of oligonucleotides containing sensitive or modified bases that might be degraded by harsh, prolonged basic treatment.
-
Reduced Side Reactions: In specific applications, such as the synthesis of methyl phosphonate (B1237965) oligonucleotides, the use of isobutyryl protection has been shown to reduce the level of side reactions like transamination compared to benzoyl protection.
-
Compatibility with Photolabile Applications: Aromatic protecting groups like benzoyl can interfere with photochemical cleavage from certain solid supports by absorbing UV energy. The non-aromatic nature of the isobutyryl group makes it a more suitable choice in such applications.
Quantitative Data Summary
The selection of a protecting group is often guided by its performance in terms of stability and ease of removal. The following table summarizes comparative data for N-acyl protecting groups, including isobutyryl, although specific data for N6-isobutyryl adenine is often grouped with other acyl-protected nucleosides.
| Protecting Group | Nucleobase | Deprotection Conditions | Deprotection Time | Comments |
| Isobutyryl (ibu) | Cytosine | 29% Ammonia (B1221849), Room Temp. | < 4 hours | Faster deprotection than standard benzoyl group.[2] |
| Isobutyryl (ibu) | Guanine | Concentrated Ammonia, Heat | Slower than Benzoyl on A/C | Often the rate-limiting step in standard deprotection.[1] |
| Benzoyl (Bz) | Adenine/Cytosine | Concentrated Ammonia, Heat | Standard (e.g., 12h, 55°C) | Robust, but requires harsher deprotection conditions. |
| Phenoxyacetyl (pac) | Adenine/Guanine | 29% Ammonia, Room Temp. | < 4 hours | A more labile alternative to benzoyl, allowing for milder deprotection.[2][3] |
| Acetyl (Ac) | Cytosine | Aqueous Methylamine | ~10 minutes | Very labile, suitable for ultrafast deprotection protocols. |
Experimental Protocols
Protocol 1: Synthesis of N6-Isobutyryl-2'-deoxyadenosine
This protocol is a representative method for the N-acylation of deoxyadenosine, adapted from general procedures for nucleoside modification.
Materials:
-
Isobutyric anhydride
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Triethylamine-pyridine-water (20:20:60 v/v/v)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform-methanol gradient)
Procedure:
-
Drying: Co-evaporate 2'-deoxyadenosine with dry pyridine twice to remove residual water.
-
Acylation: Dissolve the dried 2'-deoxyadenosine in dry pyridine. Add an excess (e.g., 6 equivalents) of isobutyric anhydride. Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). This initial step acylates the hydroxyl groups as well as the N6-amino group.
-
Quenching: Once the reaction is complete, add water to the mixture to hydrolyze the excess anhydride.
-
Extraction: Dilute the reaction mixture with chloroform and wash sequentially with 5% aqueous NaHCO₃ solution and water.
-
Hydroxyl Deprotection: Evaporate the organic solvent to obtain a gum. To specifically remove the isobutyryl groups from the 3'- and 5'-hydroxyl positions, treat the residue with a mixture of triethylamine-pyridine-water (20:20:60). Stir at room temperature for approximately 15-30 minutes.
-
Purification: Evaporate the solution to dryness. Purify the resulting N6-isobutyryl-2'-deoxyadenosine by silica gel column chromatography using a chloroform-methanol gradient.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry. A typical yield for such a procedure is in the range of 60-70%.
Protocol 2: Deprotection of Isobutyryl Groups from Synthetic Oligonucleotides
This protocol describes the final step of solid-phase synthesis, where the oligonucleotide is cleaved from the support and all protecting groups are removed.
Materials:
-
CPG (Controlled Pore Glass) solid support with synthesized oligonucleotide
-
Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Alternatively, AMA (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) for faster deprotection.
-
Sterile, nuclease-free water
Procedure:
-
Support Transfer: Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Deprotection Solution Addition: Add the deprotection solution (e.g., concentrated ammonium hydroxide or AMA) to the vial, ensuring the CPG is fully submerged.
-
Incubation: Tightly cap the vial and place it in a heating block or oven. The temperature and time will depend on the protecting groups used and the desired speed of deprotection. For standard isobutyryl groups, a typical condition is 55°C for 8-12 hours with concentrated ammonium hydroxide. With AMA, deprotection can often be achieved in as little as 10-15 minutes at 65°C.
-
Supernatant Collection: After incubation, allow the vial to cool to room temperature. Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new sterile tube, leaving the CPG behind.
-
Washing: Wash the CPG with a small volume of sterile water and combine the wash with the supernatant.
-
Drying: Evaporate the ammonium hydroxide/methylamine solution to dryness using a vacuum concentrator.
-
Reconstitution: Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water for subsequent purification (e.g., by HPLC or gel electrophoresis) and use.
Visualizations
Caption: N6-Adenine Protection Reaction.
Caption: Oligonucleotide Synthesis Workflow.
Caption: N6-isobutyryl-adenine Deprotection.
Conclusion
The isobutyryl group provides a robust and versatile option for the protection of the N6-amino group of adenine during automated oligonucleotide synthesis. Its primary advantage lies in its relative lability compared to the traditional benzoyl group, which allows for faster and milder deprotection protocols. This feature is of paramount importance when synthesizing oligonucleotides containing sensitive moieties that are susceptible to degradation under harsh basic conditions. The choice of the isobutyryl group for adenine protection is a strategic one, enabling efficient synthesis and improving the yield and purity of the final oligonucleotide product, particularly in specialized applications. This guide serves as a foundational resource for researchers and professionals in optimizing their oligonucleotide synthesis strategies.
References
An In-Depth Technical Guide to 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine: Structure, Properties, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine (5'-O-DMT-N6-ibu-dA), a critical building block in the chemical synthesis of DNA. This document details its chemical structure, physicochemical properties, and its pivotal role in solid-phase oligonucleotide synthesis via the phosphoramidite (B1245037) method. Detailed experimental protocols for its synthesis, incorporation into oligonucleotides, and subsequent deprotection are provided, alongside methods for purification and analysis.
Chemical Structure and Properties
This compound is a protected nucleoside derivative of 2'-deoxyadenosine. The key structural features include:
-
5'-O-Dimethoxytrityl (DMT) group: A bulky, acid-labile protecting group on the 5'-hydroxyl function of the deoxyribose sugar. This group is essential for solid-phase synthesis, preventing polymerization and allowing for the stepwise, controlled addition of nucleotides in the 3' to 5' direction.[1][2] Its removal is a key step in each synthesis cycle and can be monitored spectrophotometrically.
-
N6-isobutyryl (ibu) group: An acyl protecting group on the exocyclic amine of the adenine (B156593) base. This protection prevents the amine from participating in unwanted side reactions during the phosphoramidite coupling steps.[3] The isobutyryl group is base-labile and is typically removed during the final deprotection step.
-
2'-deoxyribose: The sugar moiety characteristic of DNA.
-
Adenine: The purine (B94841) nucleobase.
The complete chemical structure is illustrated below:
Figure 1: Chemical Structure of 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine
A 2D chemical structure diagram of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C35H37N5O6 |
| Molecular Weight | 623.70 g/mol |
| CAS Number | 190834-10-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Dichloromethane, Acetonitrile |
| Storage Conditions | -20°C, under inert gas |
Role in Oligonucleotide Synthesis
This compound, in its phosphoramidite form (5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite), is a fundamental reagent in automated solid-phase DNA synthesis.[2][4] This method allows for the rapid and efficient production of custom DNA sequences.
The synthesis proceeds in a cyclical manner, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain, which is anchored to a solid support (e.g., controlled pore glass, CPG). The overall workflow is depicted in the following diagram.
References
An In-depth Technical Guide to Phosphoramidite Chemistry for DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of phosphoramidite (B1245037) chemistry, the gold-standard method for artificial DNA synthesis. From the fundamental chemical reactions to detailed experimental protocols and troubleshooting, this document serves as an essential resource for professionals in molecular biology, drug development, and synthetic biology.
The Core of Phosphoramidite Chemistry: A Four-Step Cycle
Solid-phase phosphoramidite DNA synthesis is a cyclical process that builds a DNA strand in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis in nature.[1][2] This method's success hinges on the use of nucleoside phosphoramidites, which are modified and protected nucleosides that allow for the controlled and sequential addition of bases to a growing oligonucleotide chain.[2] The synthesis occurs on a solid support, typically controlled pore glass (CPG), which simplifies the process by allowing for the easy removal of excess reagents and byproducts after each step.[3][4]
The synthesis cycle consists of four key chemical reactions:
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-hydroxyl protecting group, a dimethoxytrityl (DMT) group, from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The released DMT cation is brightly colored, and its absorbance can be measured to monitor the efficiency of the previous coupling step.
-
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is added to the growing chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). The activator protonates the diisopropylamino group on the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus atom, forming a new phosphite (B83602) triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.
-
Capping: To prevent the growth of "failure sequences" (oligonucleotides that have failed to couple with the incoming phosphoramidite), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This step ensures that only the full-length oligonucleotides continue to be extended in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate (B84403) triester. This is achieved by oxidation, most commonly with an iodine solution in the presence of water and a mild base like pyridine. This step creates the natural phosphodiester backbone of the DNA strand.
These four steps are repeated for each nucleotide to be added to the sequence.
Protecting Groups: The Key to Controlled Synthesis
The success of phosphoramidite chemistry relies on a system of orthogonal protecting groups that prevent unwanted side reactions at reactive sites on the nucleosides. These groups are stable during the synthesis cycle but can be readily removed at the appropriate time.
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the incoming phosphoramidite is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
-
Phosphate Protection: The non-bridging oxygen of the phosphite triester is protected by a β-cyanoethyl group. This base-labile group is stable throughout the synthesis cycle and is removed during the final deprotection step.
-
Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected to prevent side reactions during the coupling step. Common protecting groups include:
-
Benzoyl (Bz) for adenine and cytosine.
-
Isobutyryl (iBu) for guanine.
-
Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.
-
These protecting groups are removed in the final cleavage and deprotection step.
Quantitative Data in DNA Synthesis
The efficiency of each step in the synthesis cycle, particularly the coupling step, is critical for obtaining a high yield of the desired full-length oligonucleotide.
Coupling Efficiency and Final Yield
Even a small decrease in coupling efficiency can significantly impact the final yield, especially for longer oligonucleotides. The theoretical yield of full-length product can be calculated using the following formula:
Yield (%) = (Coupling Efficiency)(Number of couplings) x 100
The following table illustrates the dramatic effect of coupling efficiency on the final yield of oligonucleotides of varying lengths.
| Oligonucleotide Length (n-mer) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 66.8% | 81.8% | 90.5% |
| 50 | 36.4% | 60.5% | 77.9% |
| 100 | 13.3% | 36.6% | 60.6% |
| 150 | 4.8% | 22.1% | 47.1% |
| 200 | 1.7% | 13.4% | 36.7% |
Comparison of Activators
The choice of activator can influence the coupling efficiency and reaction time. While 1H-tetrazole has been the traditional choice, other activators have been developed with improved properties.
| Activator | pKa | Solubility in Acetonitrile (B52724) | Key Features |
| 1H-Tetrazole | 4.9 | ~0.5 M | The historical standard, but has limited solubility and can be explosive in solid form. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | More acidic and soluble than 1H-tetrazole, leading to faster coupling times. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.44 M | More acidic than ETT, often used for RNA synthesis. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | Less acidic than tetrazoles, reducing the risk of side reactions, but highly nucleophilic and very soluble, allowing for faster coupling. |
Experimental Protocols
The following are generalized protocols for automated solid-phase DNA synthesis. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific oligonucleotide sequence.
Standard Automated Solid-Phase Synthesis Cycle (1 µmol scale)
This protocol outlines a typical cycle for an automated DNA synthesizer.
| Step | Reagent/Solvent | Volume | Wait Time |
| 1. Detritylation | 3% Trichloroacetic Acid in Dichloromethane | 2.5 mL | 60 seconds |
| Acetonitrile (Wash) | 2.5 mL | 30 seconds | |
| 2. Coupling | Phosphoramidite (0.1 M) + Activator (0.45 M) | 0.5 mL | 30 seconds |
| Acetonitrile (Wash) | 2.5 mL | 30 seconds | |
| 3. Capping | Cap A (Acetic Anhydride/Lutidine/THF) + Cap B (N-Methylimidazole/THF) | 0.5 mL | 20 seconds |
| Acetonitrile (Wash) | 2.5 mL | 30 seconds | |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 0.5 mL | 30 seconds |
| Acetonitrile (Wash) | 2.5 mL | 30 seconds |
This cycle is repeated for each subsequent nucleotide addition.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.
This is the most traditional method for deprotection.
-
Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).
-
Seal the vial tightly and incubate at 55°C for 8-12 hours.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the CPG with 0.5 mL of 50% acetonitrile/water and combine with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer.
AMA is a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) that significantly reduces deprotection time.
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1.5 mL of the AMA solution.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Wash the CPG with 0.5 mL of 50% acetonitrile/water and combine with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer.
Note: When using AMA, it is important to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) to avoid a side reaction that results in the formation of N4-methyl-dC.
Comparison of Deprotection Methods
| Method | Reagent | Conditions | Duration | Compatibility Notes |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Standard for most DNA oligonucleotides. Not suitable for many dye-labeled or other sensitive modifications. |
| Rapid (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1) | 65°C | 10-15 minutes | Much faster than standard deprotection. Requires Ac-dC instead of Bz-dC. |
| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4-6 hours | For very sensitive modifications. Requires UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC). |
Visualizing the Chemistry: Diagrams and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical structures and pathways in phosphoramidite DNA synthesis.
Protected Deoxynucleoside Phosphoramidites
The Phosphoramidite Synthesis Cycle
Detritylation Reaction
Coupling Reaction
Troubleshooting
Even with a well-established method like phosphoramidite chemistry, problems can arise during synthesis. The following table outlines some common issues, their potential causes, and suggested solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Coupling Efficiency | - Moisture in reagents or synthesizer lines.- Degraded phosphoramidites or activator.- Incorrect reagent concentrations.- Synthesizer fluidics issue (leaks, blockages). | - Use fresh, anhydrous acetonitrile and other reagents.- Check the expiration dates of phosphoramidites and activator.- Verify reagent concentrations.- Perform a system check on the synthesizer. |
| Incomplete Deprotection | - Old or low-quality deprotection reagents (e.g., old ammonium hydroxide).- Insufficient deprotection time or incorrect temperature.- Use of incorrect deprotection method for modified bases. | - Use fresh deprotection reagents.- Ensure correct incubation time and temperature for the chosen method.- Verify the compatibility of the deprotection method with all modifications in the oligonucleotide. |
| Presence of n-1 Sequences | - Inefficient capping step.- Very low coupling efficiency in a specific cycle. | - Check the freshness and concentration of capping reagents.- Increase capping time if necessary.- Troubleshoot coupling efficiency for the problematic cycle. |
| Depurination | - Excessive exposure to acid during detritylation, especially with purine-rich sequences. | - Use a milder acid for detritylation (e.g., DCA instead of TCA).- Reduce the detritylation time. |
This guide provides a foundational understanding of phosphoramidite chemistry for DNA synthesis. For more specific applications and advanced modifications, further optimization of these protocols may be necessary. Always refer to the technical documentation for your specific synthesizer and reagents for detailed instructions.
References
A Comprehensive Technical Guide to 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine (5'-O-DMT-N6-ibu-dA), a critical building block in the chemical synthesis of DNA oligonucleotides. This document outlines its chemical properties, its principal application in solid-phase synthesis, and the general experimental workflow for its incorporation into custom DNA strands.
Core Compound Data
This compound is a protected derivative of 2'-deoxyadenosine. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the N6-amino group of the adenine (B156593) base is protected by an isobutyryl (ibu) group. These protecting groups are essential for directing the chemical reactions during automated oligonucleotide synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | References |
| CAS Number | 190834-10-7 | [1][2][3][4] |
| Molecular Formula | C35H37N5O6 | [1][2][5] |
| Molecular Weight | 623.70 g/mol | [1][2][5] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% (by HPLC) | [1][6] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| Storage Conditions | Store at 4°C, sealed, away from moisture and light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3][5] |
Application in Oligonucleotide Synthesis
The primary application of this compound is as a phosphoramidite (B1245037) monomer in solid-phase oligonucleotide synthesis.[5][6][7] This method allows for the custom, automated synthesis of DNA sequences in the 3' to 5' direction.[8] The DMT group on the 5' end protects the hydroxyl group, preventing unwanted polymerization during the coupling step, while the isobutyryl group protects the exocyclic amine on the adenine base.[8]
The Solid-Phase Synthesis Cycle: An Experimental Protocol Overview
The incorporation of this compound into a growing oligonucleotide chain follows a four-step cycle using the phosphoramidite method.[8] This cycle is repeated for each nucleotide added to the sequence.
-
Detritylation (De-blocking): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside bound to the solid support. This is typically achieved using a solution of an organic acid, such as dichloroacetic acid (DCA) in an inert solvent like toluene (B28343) or dichloromethane.[8][] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The activated this compound phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound nucleoside.[8] An acidic activator is used to facilitate this reaction, leading to the formation of a phosphite (B83602) triester linkage.
-
Capping: To prevent the elongation of sequences that failed to react in the coupling step (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[8]
-
Oxidation: The newly formed and unstable phosphite triester linkage is converted to a more stable phosphate (B84403) triester. This is accomplished by treating the support-bound oligonucleotide with an oxidizing agent, commonly an iodine solution in the presence of water and a weak base like pyridine.[8][]
Following the final cycle, the synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. The crude product is then typically purified using chromatography.[]
Logical Workflow for Oligonucleotide Synthesis
The following diagram illustrates the key steps in the solid-phase synthesis of DNA oligonucleotides utilizing protected nucleosides like this compound.
References
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. This compound Suppliers, Manufacturers & Traders at Chemsrc [chemsrc.com]
- 3. This compound | 活性化合物 | MCE [medchemexpress.cn]
- 4. This compound | DNA/RNA Synthesis | Ambeed.com [ambeed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2'-deoxy-5'-o-dmt-n6-isobutyryladenosine suppliers USA [americanchemicalsuppliers.com]
- 7. 5'-O-DMT-N2-Isobutyryl-2'-Deoxyguanosine, 68892-41-1 | BroadPharm [broadpharm.com]
- 8. DNA Oligonucleotide Synthesis [merckmillipore.com]
Navigating the Chemical Landscape of 5'-O-DMT-N6-ibu-dA: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine (5'-O-DMT-N6-ibu-dA), a critical building block in the synthesis of therapeutic oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols, and presents a visual representation of its role in solid-phase oligonucleotide synthesis.
Core Properties of this compound
This compound is a protected nucleoside phosphoramidite (B1245037), a fundamental component in the chemical synthesis of DNA. The dimethoxytrityl (DMT) group at the 5'-hydroxyl position provides a temporary, acid-labile protecting group, essential for the stepwise and controlled elongation of the oligonucleotide chain. The isobutyryl (ibu) group protects the exocyclic amine (N6) of the adenine (B156593) base, preventing unwanted side reactions during synthesis.
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on information for structurally similar DMT-protected nucleosides and general principles of organic chemistry, a qualitative and estimated solubility profile can be constructed. The bulky and hydrophobic DMT group significantly influences its solubility, rendering it more soluble in organic solvents than in aqueous solutions.
Table 1: Quantitative and Qualitative Solubility Data of this compound and Related Compounds
| Solvent | Compound | Concentration | Temperature (°C) | Observations |
| Dimethyl Sulfoxide (DMSO) | This compound | 100 mg/mL | Room Temperature | Requires sonication for complete dissolution. |
| Acetonitrile (B52724) | 5'-O-DMT-protected deoxyadenosine (B7792050) phosphoramidites | Not specified | Room Temperature | Common solvent for oligonucleotide synthesis, implying good solubility. |
| Dichloromethane (DCM) | 5'-O-DMT-protected nucleosides | Not specified | Room Temperature | Generally good solubility. |
| Tetrahydrofuran (THF) | 5'-O-DMT-protected nucleosides | Not specified | Room Temperature | Generally good solubility. |
| Water | This compound | Very low | Room Temperature | Expected to be sparingly soluble to insoluble. |
| Ethanol | This compound | Low | Room Temperature | Expected to have limited solubility. |
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and successful incorporation into synthetic oligonucleotides. The primary points of instability are the acid-labile DMT group and the phosphoramidite moiety, which is sensitive to moisture and oxidation.
Table 2: Stability of this compound Under Various Conditions
| Condition | Stability | Degradation Pathway |
| pH | ||
| Acidic (e.g., pH < 3) | Highly Unstable | Rapid cleavage of the 5'-O-DMT group. |
| Neutral (e.g., pH 6-8) | Moderately Stable | Slow hydrolysis of the phosphoramidite and potential depurination over extended periods. |
| Basic (e.g., pH > 9) | Relatively Stable | The N6-isobutyryl group can be labile under strongly basic conditions, but the DMT and phosphoramidite are more stable than in acid. |
| Temperature | ||
| -20°C to -80°C (Solid, Anhydrous) | Highly Stable | Recommended for long-term storage. |
| Room Temperature (Solid) | Limited Stability | Susceptible to degradation, especially in the presence of moisture. |
| Elevated Temperatures (in solution) | Unstable | Accelerated degradation of the phosphoramidite and DMT group. |
| Light | ||
| UV Light | Potentially Unstable | The DMT cation, formed upon detritylation, is colored and can be sensitive to light. Prolonged exposure of the parent compound should be avoided. |
| Moisture | ||
| Anhydrous Conditions | Stable | Essential for preventing hydrolysis of the phosphoramidite. |
| Presence of Water | Highly Unstable | Rapid hydrolysis of the phosphoramidite to the corresponding H-phosphonate. |
Experimental Protocols
The following are detailed methodologies for the determination of solubility and stability of this compound. These protocols can be adapted by researchers to suit their specific laboratory conditions and analytical instrumentation.
Protocol for Solubility Determination
This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.
Objective: To determine the concentration at which this compound dissolves completely in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Acetonitrile, Dichloromethane, Water)
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Calibrated pipettes
-
Clear glass vials
Procedure:
-
Preparation of Stock Slurry: Accurately weigh a known amount of this compound (e.g., 10 mg) into a clear glass vial.
-
Solvent Addition: Add a small, precise volume of the test solvent (e.g., 100 µL) to the vial to create a slurry.
-
Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes.
-
Sonication: If the solid does not dissolve, place the vial in a sonicator bath for 5-10 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution against a dark background for any undissolved particles.
-
Incremental Solvent Addition: If the solid remains undissolved, add another precise volume of the solvent (e.g., 100 µL) and repeat steps 3-5.
-
Determination of Solubility: Continue the incremental addition of the solvent until the solid is completely dissolved. The solubility is calculated as the initial mass of the compound divided by the total volume of solvent added.
-
Temperature Control: For temperature-dependent solubility, perform the entire procedure in a temperature-controlled environment (e.g., a water bath).
Protocol for Stability Assessment by HPLC
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound under various stress conditions.
Objective: To quantify the degradation of this compound over time when exposed to different pH, temperature, and light conditions.
Materials and Instrumentation:
-
This compound
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Buffers of various pH values (e.g., pH 4, 7, and 9)
-
Temperature-controlled incubators or water baths
-
Photostability chamber or a controlled light source
-
Analytical balance and calibrated pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
pH Stability: Dilute the stock solution in buffers of different pH values to a final concentration of approximately 50 µg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Thermal Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 50°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source, while keeping a control sample in the dark.
-
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
HPLC Analysis:
-
Inject a fixed volume of each sample onto the HPLC system.
-
Use a gradient elution method, for example: 5% to 95% Acetonitrile over 20 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Visualization of Experimental Workflow
The primary application of this compound is in the solid-phase synthesis of oligonucleotides using the phosphoramidite method. The following diagram illustrates the key steps in a single cycle of nucleotide addition.
Caption: Workflow of a single nucleotide addition in solid-phase oligonucleotide synthesis.
This in-depth guide serves as a foundational resource for understanding the critical chemical properties of this compound. While a comprehensive dataset for this specific molecule remains to be fully elucidated in public literature, the provided information on related compounds and robust experimental protocols will empower researchers to effectively utilize this essential building block in the advancement of oligonucleotide therapeutics.
An In-depth Technical Guide to Protected Nucleosides for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications from diagnostics and therapeutics to fundamental research. The success of this synthesis hinges on the strategic use of protecting groups, which temporarily mask reactive functional groups on nucleoside building blocks to ensure the specific and efficient formation of the desired phosphodiester linkages. This in-depth technical guide provides a comprehensive overview of the core principles of protected nucleosides in oligonucleotide synthesis, with a focus on the widely adopted phosphoramidite (B1245037) chemistry.
The Imperative for Protection in Oligonucleotide Synthesis
Nucleosides possess multiple reactive sites that can interfere with the controlled, sequential formation of the oligonucleotide chain.[1][] These include the 5'- and 3'-hydroxyl groups of the sugar moiety, the exocyclic amino groups of the nucleobases adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C), and the 2'-hydroxyl group in ribonucleosides.[] To achieve the requisite specificity in forming the 3' to 5' phosphodiester backbone, these reactive centers must be reversibly blocked by protecting groups.[1][3]
The ideal protecting group exhibits several key characteristics:
-
Specificity of Introduction: It can be selectively introduced at the desired position.
-
Stability: It remains intact throughout the iterative cycles of oligonucleotide synthesis.
-
Efficient Removal: It can be removed under conditions that do not compromise the integrity of the newly synthesized oligonucleotide.
Key Protecting Groups in Phosphoramidite Chemistry
The phosphoramidite method is the gold standard for solid-phase oligonucleotide synthesis due to its high coupling efficiency and amenability to automation. This method employs nucleoside phosphoramidites as the monomeric building blocks, which are themselves protected at several key positions.
5'-Hydroxyl Protection: The Gatekeeper of Chain Elongation
The 5'-hydroxyl group is protected by an acid-labile group, which is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
-
Dimethoxytrityl (DMT): The 4,4'-dimethoxytrityl (DMT) group is the most common protecting group for the 5'-hydroxyl. Its steric bulk favors reaction with the less hindered 5'-primary hydroxyl group. The DMT group is stable to the basic conditions used for the removal of other protecting groups but is readily cleaved by a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The release of the dimethoxytrityl cation results in a bright orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step.
Nucleobase Protection: Preventing Unwanted Side Reactions
The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and must be protected to prevent side reactions during synthesis. Thymine and uracil (B121893) do not have exocyclic amino groups and typically do not require protection. These protecting groups are base-labile and are removed at the final stage of deprotection.
-
Standard Protecting Groups:
-
Benzoyl (Bz): Used for adenine and cytosine.
-
Isobutyryl (iBu): Typically used for guanine.
-
-
Mild and "UltraMild" Protecting Groups: For the synthesis of oligonucleotides containing sensitive modifications, more labile protecting groups are employed to allow for milder deprotection conditions.
-
Acetyl (Ac): Often used for cytosine.
-
Phenoxyacetyl (Pac): Used for adenine.
-
iso-Propylphenoxyacetyl (iPr-Pac): Used for guanine.
-
Dimethylformamidine (dmf): A labile protecting group for guanine.
-
Phosphate (B84403) Protection: Ensuring a Stable Backbone
During the coupling reaction, the phosphorus atom is in the P(III) oxidation state and is protected as a phosphoramidite. The diisopropylamino group of the phosphoramidite is protonated by an activator, such as tetrazole, to form a highly reactive intermediate. The phosphate backbone itself is protected with a base-labile 2-cyanoethyl group, which is removed during the final deprotection step via β-elimination.
2'-Hydroxyl Protection for RNA Synthesis: A Critical Choice
The presence of the 2'-hydroxyl group in ribonucleosides presents an additional challenge in RNA synthesis. If left unprotected, it can lead to chain branching and cleavage. The 2'-protecting group must be stable throughout the synthesis and removable under conditions that do not affect the phosphodiester backbone or other protecting groups.
-
tert-Butyldimethylsilyl (TBDMS): A widely used protecting group that is removed by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF). However, its bulkiness can lead to steric hindrance, slightly reducing coupling efficiencies, and it is susceptible to migration from the 2' to the 3' position under certain conditions.
-
Triisopropylsilyloxymethyl (TOM): This protecting group exhibits reduced steric hindrance due to a spacer between the ribose and the bulky silyl (B83357) group, resulting in higher coupling efficiencies and shorter coupling times. Its acetal (B89532) linkage also prevents the 2' to 3' migration observed with TBDMS.
Quantitative Data on Protecting Group Performance
The choice of protecting groups can significantly impact the overall yield and purity of the synthesized oligonucleotide. The following tables summarize key quantitative data for comparison.
Table 1: Comparison of 2'-Hydroxyl Protecting Groups for RNA Synthesis
| Performance Metric | 2'-TBDMS | 2'-O-TOM | Source(s) |
| Average Coupling Efficiency | 98.5–99% | >99% | |
| Typical Coupling Time | Up to 6 minutes | ~2.5 minutes | |
| Extrapolated Crude Purity (100mer) | 27% | 33% |
Table 2: Deprotection Conditions for Nucleobase Protecting Groups
| Protecting Group | Base | Deprotection Reagent | Temperature | Duration | Source(s) |
| Standard | |||||
| Benzoyl (Bz) | A, C | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 5 hours | |
| Isobutyryl (iBu) | G | Concentrated Ammonium Hydroxide | 55°C | 5 hours | |
| UltraFAST | |||||
| Acetyl (Ac) | C | AMA (Ammonium Hydroxide/Methylamine (B109427) 1:1) | 65°C | 10 minutes | |
| UltraMild | |||||
| Phenoxyacetyl (Pac) | A | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | |
| Acetyl (Ac) | C | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | |
| iso-Propylphenoxyacetyl (iPr-Pac) | G | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours |
Table 3: Deprotection Conditions for 2'-Hydroxyl Protecting Groups
| Protecting Group | Deprotection Reagent | Solvent | Temperature | Duration | Source(s) |
| 2'-TBDMS | Triethylamine trihydrofluoride (TEA·3HF) | DMSO | 65°C | 2.5 hours | |
| 2'-O-TOM | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | Varies | |
| 2'-O-TOM | Ammonium hydroxide/methylamine (AMA) | - | 65°C | 10 minutes |
Experimental Protocols
Protocol for Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines a single cycle of oligonucleotide synthesis using an automated synthesizer.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.
-
Procedure: The column containing the solid support-bound oligonucleotide is washed with the detritylation solution to remove the 5'-DMT group, exposing the 5'-hydroxyl. The column is then washed with acetonitrile (B52724) to neutralize the acid.
-
Monitoring: The orange-colored DMT cation is collected, and its absorbance at 495 nm is measured to determine the coupling efficiency of the previous cycle.
-
-
Coupling:
-
Reagents:
-
Nucleoside phosphoramidite solution (e.g., 0.1 M in acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: To prevent the elongation of unreacted chains ("failure sequences"), any free 5'-hydroxyl groups are acetylated by the capping solution. This renders them unreactive in subsequent coupling steps.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.
-
Procedure: The unstable phosphite triester (P(III)) linkage is oxidized to a stable phosphate triester (P(V)).
-
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Protocol for Cleavage and Deprotection of DNA Oligonucleotides
-
Cleavage from Solid Support and Phosphate Deprotection:
-
Reagent: Concentrated aqueous ammonium hydroxide.
-
Procedure: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide from the support, and also removes the 2-cyanoethyl protecting groups from the phosphate backbone via β-elimination.
-
-
Base Deprotection (Standard):
-
Reagent: Concentrated aqueous ammonium hydroxide.
-
Procedure: The ammoniacal solution containing the oligonucleotide is heated in a sealed vial at 55°C for at least 5 hours to remove the benzoyl and isobutyryl protecting groups from the nucleobases.
-
-
Base Deprotection (UltraFAST with AMA):
-
Reagent: A 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Procedure: For oligonucleotides synthesized with Ac-dC, the support is treated with AMA for 10 minutes at 65°C. This rapidly removes all base and phosphate protecting groups.
-
Protocol for Deprotection of RNA Oligonucleotides (TBDMS Protected)
-
Cleavage and Base/Phosphate Deprotection:
-
Reagent: A 1:1 mixture of concentrated aqueous ammonia (B1221849) and 8 M ethanolic methylamine.
-
Procedure: The solid support is incubated in the ammonia/methylamine mixture. This cleaves the oligonucleotide from the support and removes the base and phosphate protecting groups while keeping the 2'-TBDMS groups intact.
-
-
2'-TBDMS Deprotection:
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in anhydrous DMSO.
-
Procedure: The dried oligonucleotide is dissolved in the TEA·3HF/DMSO solution and heated at 65°C for 2.5 hours. The reaction is then quenched, and the fully deprotected RNA is purified.
-
Visualizing the Process: Diagrams and Workflows
General Structure of a Protected Deoxyribonucleoside Phosphoramidite
References
The Core Mechanism of 5'-O-DMT-N6-ibu-dA in Phosphoramidite Coupling Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine (5'-O-DMT-N6-ibu-dA) in the pivotal coupling reaction of solid-phase oligonucleotide synthesis. We will delve into the intricacies of the phosphoramidite (B1245037) chemistry, the specific role of the isobutyryl protecting group, and present relevant data and protocols for its application.
Introduction to Phosphoramidite-Based Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. The phosphoramidite method, a four-step cyclical process, is the gold standard for this synthesis, enabling the rapid and efficient production of custom DNA and RNA sequences.[1] This cycle, performed on a solid support, consists of:
-
Deprotection (Detritylation): Removal of the 5'-O-dimethoxytrityl (DMT) group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
This guide focuses on the critical coupling step, specifically examining the role and mechanism of this compound as a key building block.
The Role and Structure of this compound
This compound is a protected deoxyadenosine (B7792050) phosphoramidite. Each protecting group plays a crucial role in ensuring the specificity and efficiency of the coupling reaction:
-
5'-O-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar, preventing self-polymerization. Its removal in the deprotection step provides the reactive site for the subsequent coupling reaction.[1]
-
N6-isobutyryl (ibu) group: This base-labile group protects the exocyclic amine of the adenine (B156593) base. This prevents side reactions at the nucleobase during the synthesis cycle. The choice of this protecting group is critical for both the efficiency of the synthesis and the ease of the final deprotection of the oligonucleotide.
-
3'-O-(N,N-diisopropyl) phosphoramidite and β-cyanoethyl group: The phosphoramidite moiety is the reactive part of the molecule that, upon activation, forms the new internucleotide linkage. The β-cyanoethyl group protects the phosphorus atom and is removed at the end of the synthesis.
The Coupling Reaction: Mechanism of Action
The coupling reaction is the heart of oligonucleotide synthesis, where the new phosphite triester bond is formed. The mechanism can be broken down into two key stages:
Activation of the Phosphoramidite
The phosphoramidite moiety of this compound is relatively stable and requires activation to become sufficiently electrophilic for the coupling reaction. This is achieved by the addition of a weak acid catalyst, typically an azole such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT).
The activation process involves the protonation of the nitrogen atom of the diisopropylamino group of the phosphoramidite by the activator. This protonation converts the diisopropylamino group into a good leaving group.
Nucleophilic Attack and Formation of the Phosphite Triester
Once activated, the phosphorus center of the phosphoramidite becomes highly electrophilic. The free 5'-hydroxyl group of the growing oligonucleotide chain, which was exposed during the initial deprotection step, then acts as a nucleophile. It attacks the activated phosphorus center, displacing the protonated diisopropylamine (B44863) and forming a new, unstable phosphite triester linkage. This reaction is rapid and highly efficient, driving the synthesis forward.
The N6-isobutyryl Protecting Group: Advantages and Deprotection
The choice of the N6-isobutyryl (ibu) protecting group for deoxyadenosine offers distinct advantages over the more traditional N6-benzoyl (Bz) group. The primary benefit lies in its increased lability under milder basic conditions.
This allows for a faster and more gentle final deprotection of the synthesized oligonucleotide. While the Bz group requires prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for its removal, the ibu group can be cleaved more rapidly and under less harsh conditions. This is particularly advantageous when synthesizing oligonucleotides containing base-labile modifications or dyes that might be degraded by harsh deprotection conditions.
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| N6-isobutyryl (ibu) | Rapid treatment with ammonium hydroxide at room temperature or slightly elevated temperatures. | Faster deprotection, milder conditions, reduced side reactions. | More sensitive to acidic conditions during synthesis, though generally stable. |
| N6-benzoyl (Bz) | Prolonged treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C overnight). | High stability during synthesis. | Harsher deprotection conditions can damage sensitive modifications. |
Quantitative Data on Coupling Efficiency
The overall yield of a full-length oligonucleotide is exponentially dependent on the average stepwise coupling efficiency. The following table illustrates the theoretical overall yield for oligonucleotides of different lengths based on different coupling efficiencies.
| Oligonucleotide Length | 98.5% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 74.8% | 82.6% | 91.3% |
| 50-mer | 47.6% | 60.5% | 77.8% |
| 100-mer | 22.7% | 36.6% | 60.5% |
Note: These are theoretical maximum yields and do not account for losses during post-synthesis processing.
Experimental Protocol for the Coupling Reaction
The following is a representative protocol for the coupling step using this compound in an automated solid-phase oligonucleotide synthesizer. The exact parameters may vary depending on the synthesizer model and the specific sequence being synthesized.
Reagents:
-
This compound phosphoramidite solution: Typically 0.05 M to 0.15 M in anhydrous acetonitrile (B52724).
-
Activator solution: Typically 0.25 M to 0.5 M 1H-tetrazole or 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Anhydrous Acetonitrile: For washing steps.
Protocol:
-
Pre-Coupling Wash: The solid support is washed thoroughly with anhydrous acetonitrile to remove any residual moisture and reagents from the previous deprotection step.
-
Reagent Delivery: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column containing the solid support. A molar excess of both the phosphoramidite and the activator is used to drive the reaction to completion.
-
Coupling Reaction: The reagents are allowed to react with the solid support-bound growing oligonucleotide chain for a specified time. The coupling time for standard phosphoramidites is typically in the range of 20 to 60 seconds.
-
Post-Coupling Wash: The synthesis column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite, activator, and the diisopropylammonium salt byproduct.
Conclusion
This compound is a highly effective phosphoramidite for the incorporation of deoxyadenosine during automated solid-phase oligonucleotide synthesis. Its mechanism of action follows the well-established principles of phosphoramidite chemistry, involving activation by a weak acid followed by nucleophilic attack from the growing oligonucleotide chain. The key advantage of the N6-isobutyryl protecting group is its lability under mild basic conditions, which facilitates a more rapid and gentle final deprotection of the synthesized oligonucleotide. This makes it a preferred choice for the synthesis of modified oligonucleotides and other sensitive sequences. The high coupling efficiency associated with this and other phosphoramidites underpins the success of modern oligonucleotide synthesis.
References
The Cornerstone of Genetic Engineering: A Technical Guide to Solid-Phase Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a foundational technology. This in-depth guide elucidates the core principles of solid-phase synthesis, the predominant method for constructing custom sequences of DNA and RNA. We will explore the intricate chemistry of the phosphoramidite (B1245037) method, detail the experimental protocols for each stage of the synthesis cycle, and present key quantitative data in a structured format.
The ability to chemically synthesize DNA and RNA fragments with a defined sequence has revolutionized molecular biology, enabling advancements from polymerase chain reaction (PCR) to gene editing and the development of nucleic acid-based therapeutics.[1][2] The process, most commonly carried out using automated solid-phase techniques, builds an oligonucleotide chain in a stepwise manner, adding one nucleotide per synthesis cycle.[1][3][4] This method offers significant advantages over solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and the ease of purification by simply washing away excess reagents and by-products after each step.
The Synthesis Platform: Solid Supports
Solid-phase synthesis is anchored by an insoluble support material, typically controlled pore glass (CPG) or macroporous polystyrene (MPPS). The first nucleoside of the desired sequence is attached to this support via a cleavable linker. The choice of support is critical and depends on the desired length of the oligonucleotide.
| Solid Support Type | Pore Size (Å) | Typical Oligonucleotide Length | Key Characteristics |
| Controlled Pore Glass (CPG) | 500 | Up to 50 bases | Mechanically robust, suitable for short oligonucleotides. |
| Controlled Pore Glass (CPG) | 1000 | Up to 100 bases | Suitable for longer oligonucleotides, though more fragile. |
| Controlled Pore Glass (CPG) | 2000 - 3000 | Up to 200 bases | Used for very long oligonucleotides. |
| Polystyrene (PS) | N/A | Variable | Good moisture exclusion, efficient for small-scale synthesis. |
The loading capacity of the solid support, which is the amount of the first nucleoside attached per gram of material, is another important parameter. Standard loadings are typically in the range of 20-30 µmol/g. Higher loadings can be used for the synthesis of short oligonucleotides in large quantities, though synthesis efficiency may decrease due to steric hindrance.
The Chemistry of Synthesis: Protecting Groups and Phosphoramidites
To ensure the specific and controlled addition of nucleotides, various protecting groups are employed to block reactive sites on the nucleobases, the sugar, and the phosphate (B84403) group. The 5'-hydroxyl group is protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group. The exocyclic amino groups of adenine, cytosine, and guanine (B1146940) are protected with base-labile acyl groups, such as benzoyl (Bz) or isobutyryl (iBu). Thymine and uracil (B121893) do not require base protection. The phosphorus atom is protected with a β-cyanoethyl group.
The building blocks for synthesis are nucleoside phosphoramidites, which are modified nucleosides with a phosphite (B83602) group. This phosphite group is activated during the coupling step to form a covalent bond with the growing oligonucleotide chain.
The Four-Step Synthesis Cycle
The synthesis of an oligonucleotide proceeds in a 3' to 5' direction through a repeated cycle of four chemical reactions: detritylation, coupling, capping, and oxidation.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Detritylation (De-blocking)
The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The cleaved DMT cation has a characteristic orange color and its absorbance at 495 nm can be measured to monitor the efficiency of each coupling step.
Caption: The detritylation step exposes the 5'-hydroxyl group.
Coupling
In the coupling step, the next nucleoside phosphoramidite is added to the growing oligonucleotide chain. The phosphoramidite is activated by a catalyst, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group of the phosphoramidite. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite triester linkage. This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724), to prevent side reactions with water.
Caption: The coupling reaction forms a phosphite triester linkage.
Capping
Although the coupling reaction is highly efficient, typically 98-99%, a small percentage of the 5'-hydroxyl groups may not react. To prevent these unreacted chains from participating in subsequent cycles, which would result in oligonucleotides with internal deletions (n-1 shortmers), a capping step is performed. The unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI). This acetylation renders the unreacted chains inert to further elongation.
Caption: Capping blocks unreacted 5'-hydroxyl groups.
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate triester. This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine. The resulting phosphate triester is the natural linkage found in DNA and RNA.
Caption: Oxidation stabilizes the internucleotide linkage.
Following the oxidation step, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Post-Synthesis Processing: Cleavage, Deprotection, and Purification
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is typically achieved by treatment with a concentrated solution of ammonium (B1175870) hydroxide (B78521). The specific conditions for cleavage and deprotection, such as temperature and duration, depend on the protecting groups used and the presence of any sensitive modifications.
The crude oligonucleotide product contains the full-length sequence as well as truncated sequences and other impurities. Therefore, a purification step is necessary to isolate the desired product. Common purification methods include desalting, reversed-phase high-performance liquid chromatography (HPLC), and anion-exchange HPLC.
Experimental Protocols and Quantitative Data
The following tables summarize typical reagents, concentrations, and reaction times for each step of the synthesis cycle, as well as a generalized experimental protocol.
Synthesis Cycle Parameters
| Step | Reagent(s) | Typical Concentration | Typical Time |
| Detritylation | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (v/v) | 50 seconds |
| Coupling | Phosphoramidite Monomer | 0.1 M | 30 seconds |
| Activator (e.g., Tetrazole) | 0.5 M | 30 seconds | |
| Capping | Acetic Anhydride/Pyridine/THF | 1:1:8 (v/v/v) | 30 seconds |
| N-Methylimidazole in Acetonitrile | 17.6% (w/v) | 30 seconds | |
| Oxidation | Iodine in Water/Pyridine/THF | 0.015 M | 45 seconds |
Note: These are typical values and may vary depending on the synthesizer, scale, and specific sequence.
Generalized Experimental Protocols
1. Detritylation:
-
Wash the solid support with anhydrous acetonitrile.
-
Flush the column with argon.
-
Deliver a solution of 3% TCA in DCM to the column and allow it to react for the specified time.
-
Wash the support with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Flush with argon.
2. Coupling:
-
Deliver the appropriate phosphoramidite monomer and activator solution simultaneously to the column.
-
Allow the reaction to proceed for the specified time.
-
Wash the support with anhydrous acetonitrile.
-
Flush with argon.
3. Capping:
-
Deliver the capping reagents (acetic anhydride mixture and N-methylimidazole solution) to the column.
-
Allow the reaction to proceed for the specified time.
-
Wash the support with anhydrous acetonitrile.
-
Flush with argon.
4. Oxidation:
-
Deliver the oxidizing solution (iodine in water/pyridine/THF) to the column.
-
Allow the reaction to proceed for the specified time.
-
Wash the support with anhydrous acetonitrile.
-
Flush with argon.
Post-Synthesis Cleavage and Deprotection (Standard Protocol):
-
Treat the solid support with concentrated ammonium hydroxide at room temperature for 1 hour to cleave the oligonucleotide from the support.
-
Heat the ammonium hydroxide solution containing the oligonucleotide to remove the base and phosphate protecting groups.
-
Lyophilize the resulting solution to obtain the crude oligonucleotide.
Conclusion
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a robust and highly automated process that has become indispensable in modern life sciences research and development. A thorough understanding of the underlying chemical principles, the function of protecting groups and solid supports, and the intricacies of each step in the synthesis cycle is crucial for obtaining high-quality oligonucleotides. By carefully controlling reaction conditions and employing appropriate purification strategies, researchers can reliably produce custom DNA and RNA sequences for a vast array of applications.
References
Methodological & Application
Application Notes and Protocols for Automated Synthesis of Oligonucleotides using 5'-O-DMT-N6-ibu-dA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern molecular biology and drug development. These modifications are instrumental in enhancing the therapeutic properties of oligonucleotides, such as nuclease resistance, binding affinity, and cellular uptake. 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine (5'-O-DMT-N6-ibu-dA) is a key phosphoramidite (B1245037) building block used in automated solid-phase DNA synthesis to introduce a protected deoxyadenosine (B7792050) moiety. The isobutyryl (ibu) protecting group on the exocyclic amine of adenine (B156593) is a standard protecting group that is efficiently removed under basic conditions.
These application notes provide a detailed protocol for the use of this compound in automated DNA synthesizers, covering all stages from phosphoramidite preparation to final oligonucleotide cleavage and deprotection. The provided protocols and data are intended to serve as a comprehensive guide for researchers to achieve high-purity synthesis of oligonucleotides containing N6-isobutyryl-deoxyadenosine.
Data Presentation
Table 1: Phosphoramidite Preparation and Coupling Parameters
| Parameter | Recommendation | Notes |
| Phosphoramidite Solvent | Anhydrous Acetonitrile (B52724) | Ensure the solvent is of high purity and low water content (<30 ppm) to maintain phosphoramidite stability and coupling efficiency. |
| Phosphoramidite Concentration | 0.08 - 0.15 M | The optimal concentration may vary depending on the synthesizer and synthesis scale. |
| Activator | 0.25 - 0.5 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile | DCI is a highly effective activator. 5-Ethylthio-1H-tetrazole (ETT) can also be used. |
| Coupling Time | 2 - 5 minutes | A longer coupling time may be beneficial for sterically hindered phosphoramidites or to ensure high coupling efficiency. |
| Typical Coupling Efficiency | >98% | Coupling efficiency can be monitored by trityl cation assay after each coupling step.[1] |
Table 2: Standard Cleavage and Deprotection Conditions
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%) | Room Temperature | 12 - 16 hours | A widely used and effective method for complete deprotection. |
| Concentrated Ammonium Hydroxide (28-30%) | 55°C | 4 - 8 hours | Elevated temperature significantly reduces the deprotection time. |
| Ammonium Hydroxide/Methylamine (B109427) (AMA) (1:1, v/v) | Room Temperature | 2 hours | A faster deprotection method compared to ammonium hydroxide alone. |
| Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | 65°C | 10 - 15 minutes | Ultra-fast deprotection. Caution should be exercised with base-sensitive modifications. |
Note: The deprotection times for N6-ibu-dA are extrapolated from data for N2-ibu-dG, which has similar lability.
Experimental Protocols
Phosphoramidite Preparation
-
Handling: this compound phosphoramidite is a moisture-sensitive reagent. Handle under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using standard Schlenk techniques.
-
Dissolution: Dissolve the required amount of the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Ensure the solvent is of high purity to prevent degradation of the phosphoramidite.
-
Installation: Install the phosphoramidite solution on a designated port of the automated DNA synthesizer.
Automated DNA Synthesis Cycle
The automated synthesis cycle consists of four main steps that are repeated for each nucleotide addition: detritylation, coupling, capping, and oxidation.
-
Detritylation (De-blocking):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the detritylation solution. This leaves a free 5'-hydroxyl group ready for the next coupling reaction. The orange color of the resulting trityl cation can be used to monitor the efficiency of the synthesis.
-
-
Coupling:
-
Reagents: this compound phosphoramidite solution and activator solution (e.g., 0.45 M DCI in acetonitrile).
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
-
Capping:
-
Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., N-methylimidazole/THF).
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent the formation of deletion mutants in subsequent cycles.
-
-
Oxidation:
-
Reagent: 0.02 - 0.1 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. For the synthesis of phosphorothioate (B77711) oligonucleotides, a sulfurizing agent is used instead of the oxidizing solution.
-
Cleavage and Deprotection
Following the completion of the oligonucleotide assembly, the synthesized DNA is cleaved from the solid support, and the protecting groups from the nucleobases and phosphate backbone are removed.
Standard Deprotection using Concentrated Ammonium Hydroxide:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly and incubate at 55°C for 4-8 hours or at room temperature for 12-16 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile/water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
-
The resulting oligonucleotide pellet can be resuspended in water or a suitable buffer for purification and analysis.
Ultra-Fast Deprotection using AMA:
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.
-
Cool the vial to room temperature and carefully transfer the supernatant to a new tube.
-
Wash the support and dry the sample as described in the standard protocol.
Quality Control
The purity and identity of the synthesized oligonucleotide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Reversed-phase HPLC (RP-HPLC) can be used to assess the purity of the oligonucleotide. The full-length product can be separated from shorter failure sequences. Ion-exchange HPLC (IE-HPLC) is another option, particularly for oligonucleotides with significant secondary structure.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product, ensuring the correct incorporation of the N6-ibu-dA monomer.[3]
Mandatory Visualizations
Caption: Automated DNA synthesis and post-synthesis workflow.
Caption: Cleavage and deprotection pathways for oligonucleotides.
References
Synthesis of Modified Oligonucleotides with 5'-O-DMT-N6-ibu-dA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified oligonucleotides is a cornerstone of modern biotechnology and drug development. Chemical modifications to the nucleobases, sugar moiety, or phosphate (B84403) backbone can enhance the therapeutic properties of oligonucleotides, such as nuclease resistance, binding affinity, and cellular uptake. One such critical modification is the incorporation of N6-isobutyryl-deoxyadenosine (N6-ibu-dA), which requires the use of the protected phosphoramidite (B1245037) monomer, 5'-O-DMT-N6-ibu-dA. The isobutyryl (ibu) group provides temporary protection for the exocyclic amine of adenine (B156593) during solid-phase synthesis, preventing unwanted side reactions. The 5'-dimethoxytrityl (DMT) group is a bulky protecting group essential for directing the synthesis in the 3' to 5' direction and allows for the monitoring of coupling efficiency.[1][2][3]
These application notes provide detailed protocols for the synthesis of oligonucleotides incorporating this compound, covering the entire workflow from initial setup to final analysis. The information is intended to guide researchers in achieving high-yield and high-purity synthesis of their desired modified oligonucleotides.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound-3'-CE Phosphoramidite | Various | Modified adenosine (B11128) phosphoramidite |
| Standard DNA Phosphoramidites (dA(bz), dC(ac), dG(dmf), T) | Various | Standard DNA building blocks |
| Controlled Pore Glass (CPG) Solid Support | Various | Solid phase for synthesis |
| Anhydrous Acetonitrile (B52724) | Synthesis Grade | Solvent for phosphoramidites and activator |
| Activator Solution (e.g., 0.45 M Tetrazole) | Various | Activates phosphoramidites for coupling |
| Capping Solution A (Acetic Anhydride (B1165640)/Lutidine/THF) | Various | Caps unreacted 5'-hydroxyl groups |
| Capping Solution B (N-Methylimidazole/THF) | Various | Catalyst for capping reaction |
| Oxidizing Solution (Iodine/Water/Pyridine/THF) | Various | Oxidizes phosphite (B83602) triester to phosphate triester |
| Deblocking Solution (3% Trichloroacetic Acid in DCM) | Various | Removes the 5'-DMT protecting group |
| Cleavage and Deprotection Solution (Conc. Ammonium (B1175870) Hydroxide) | Various | Cleaves oligonucleotide from support and removes protecting groups |
| Triethylammonium Acetate (TEAA) Buffer | Lab Prepared | Mobile phase for HPLC |
| Acetonitrile (HPLC Grade) | Various | Mobile phase for HPLC |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
The synthesis is performed on an automated DNA synthesizer using the standard phosphoramidite method. The following protocol outlines a single synthesis cycle for the addition of one nucleoside.
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol Steps:
-
Detritylation: The 5'-DMT group is removed from the support-bound nucleoside by treating with 3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM). This step exposes a free 5'-hydroxyl group for the subsequent coupling reaction.[1][2] The orange-colored trityl cation released can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.
-
Coupling: The this compound phosphoramidite is activated with a tetrazole solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for modified phosphoramidites is 3-5 minutes to ensure high efficiency.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[2][5]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[2]
These four steps constitute a single synthesis cycle, which is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Deprotection Signaling Pathway
Caption: Cleavage and deprotection of the synthesized oligonucleotide.
Protocol:
-
Transfer the CPG support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate the vial at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG support.
-
Increase the temperature to 55°C and incubate for 8-12 hours to remove the isobutyryl, benzoyl, acetyl, and cyanoethyl protecting groups.[6][7][8]
-
Cool the vial to room temperature and centrifuge to pellet the CPG support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide using a vacuum concentrator.
Data Presentation
The following tables provide representative data for the synthesis of a 20-mer oligonucleotide containing a single N6-ibu-dA modification.
Table 1: Coupling Efficiency
The coupling efficiency is determined by measuring the absorbance of the trityl cation released during the detritylation step.
| Nucleoside | Average Coupling Efficiency (%) |
| This compound | 98.5 |
| Standard dA(bz) | 99.2 |
| Standard dC(ac) | 99.5 |
| Standard dG(dmf) | 99.0 |
| Standard T | 99.7 |
Note: The slightly lower coupling efficiency for modified bases is a common observation.
Table 2: Deprotection Conditions and Efficiency
The efficiency of deprotection is assessed by HPLC analysis of the crude product.
| Deprotection Reagent | Temperature (°C) | Time (hours) | Purity of Crude Product (%) |
| Ammonium Hydroxide | 55 | 8 | > 90 |
| Ammonium Hydroxide | 55 | 12 | > 95 |
| AMA (Ammonia/Methylamine) | 65 | 0.25 | > 95 |
Note: AMA offers a significantly faster deprotection time.[9]
Table 3: HPLC Analysis of Purified Oligonucleotide
The purity of the final product is determined by reverse-phase HPLC.
| Parameter | Value |
| Column | C18 Reverse Phase |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-30% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Retention Time (20-mer) | ~15-20 minutes |
| Purity after Purification | > 98% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | - Inactive phosphoramidite- Wet acetonitrile or activator- Inadequate activator concentration | - Use fresh phosphoramidites- Use anhydrous solvents- Check activator concentration |
| Presence of n-1 peaks in HPLC | - Incomplete capping- Inefficient coupling | - Check capping reagents- Increase coupling time for modified bases |
| Incomplete Deprotection | - Insufficient deprotection time or temperature- Old deprotection reagent | - Increase deprotection time/temperature- Use fresh ammonium hydroxide or AMA |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Conclusion
The successful synthesis of oligonucleotides containing this compound is readily achievable with careful attention to protocol details and the use of high-quality reagents. The protocols and data presented in these application notes provide a comprehensive guide for researchers to produce high-purity modified oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. The use of automated synthesizers and robust analytical techniques like HPLC are essential for ensuring the quality and consistency of the final product.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. atdbio.com [atdbio.com]
- 3. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. biotage.com [biotage.com]
- 6. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
Application Notes and Protocols: Standard Phosphoramidite Coupling Cycle with N6-ibu-dA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of oligonucleotides incorporating N6-isobutyryl-2'-deoxyadenosine (N6-ibu-dA) phosphoramidite (B1245037). The protocols are intended to serve as a comprehensive guide for researchers in academia and industry, focusing on achieving high coupling efficiencies and ensuring complete and efficient deprotection.
Introduction
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. This cyclical process, involving deblocking, coupling, capping, and oxidation, allows for the sequential addition of nucleotide monomers to a growing chain on a solid support. The use of protecting groups on the exocyclic amines of the nucleobases is crucial to prevent unwanted side reactions. For deoxyadenosine (B7792050), the N6-isobutyryl (ibu) group is a commonly used protecting group. Its successful incorporation and subsequent removal are critical for the synthesis of high-purity oligonucleotides for various applications, including therapeutics and diagnostics.
This document outlines the standard phosphoramidite coupling cycle with a specific focus on the use of N6-ibu-dA, providing quantitative data to guide optimization and detailed protocols for synthesis and deprotection.
Data Presentation
Reagents for Phosphoramidite Coupling Cycle
| Step | Reagent | Concentration | Purpose |
| Deblocking (Detritylation) | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (v/v) | Removes the 5'-dimethoxytrityl (DMT) protecting group. |
| Coupling | N6-ibu-dA Phosphoramidite | 0.1 M in Acetonitrile (B52724) | The monomer unit to be added to the growing oligonucleotide chain. |
| Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) | 0.25 - 0.5 M in Acetonitrile | Activates the phosphoramidite for coupling.[1] | |
| Capping | Capping Reagent A (Acetic Anhydride/Pyridine or Lutidine/THF) | Standard formulation | Acetylates unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations. |
| Capping Reagent B (N-Methylimidazole/THF) | Standard formulation | Catalyzes the acetylation reaction. | |
| Oxidation | Iodine Solution (Iodine in THF/Water/Pyridine) | 0.02 - 0.1 M | Oxidizes the unstable phosphite (B83602) triester to a stable phosphate (B84403) triester. |
Recommended Coupling Times and Expected Efficiencies for N6-ibu-dA
While ideal coupling efficiencies are consistently high (>99%), the use of modified phosphoramidites such as N6-ibu-dA may necessitate adjustments to the standard protocol to maintain this efficiency.[2] Steric hindrance from the protecting group can slightly reduce the reaction rate.
| Coupling Time (seconds) | Expected Per-Step Coupling Efficiency (%) | Theoretical Full-Length Product Yield (20-mer) (%) | Theoretical Full-Length Product Yield (50-mer) (%) |
| 30 (Standard) | 98.5 - 99.0 | ~74.5 - ~81.8 | ~47.6 - ~60.5 |
| 60 | 99.0 - 99.5 | ~81.8 - ~90.5 | ~60.5 - ~77.9 |
| 120 | > 99.5 | > 90.5 | > 77.9 |
| 180 (Double Couple) | > 99.8 | > 96.0 | > 90.4 |
Note: These are typical values and may vary depending on the synthesizer, reagents, and sequence context. It is recommended to perform an initial synthesis with a standard coupling time and optimize if necessary. For critical sequences or longer oligonucleotides, a longer coupling time or a double coupling step is recommended.
Deprotection Conditions for Oligonucleotides Containing N6-ibu-dA
The isobutyryl protecting group on deoxyadenosine is more labile than the benzoyl group and can be removed under standard deprotection conditions. However, the choice of deprotection reagent and conditions can impact the final purity of the oligonucleotide.
| Deprotection Reagent | Temperature (°C) | Time | Notes |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%) | 55 | 8 - 12 hours | Standard and reliable method for complete deprotection.[3] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65 | 10 - 15 minutes | Significantly reduces deprotection time; highly efficient for standard protecting groups.[3] |
| Potassium Carbonate in Methanol | Room Temperature | 4 - 6 hours | Ultra-mild conditions, suitable for oligonucleotides with other sensitive modifications. |
Experimental Protocols
Standard Phosphoramidite Coupling Cycle for N6-ibu-dA
This protocol outlines a single coupling cycle on an automated DNA synthesizer.
Materials:
-
N6-ibu-dA phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)
-
Deblocking solution (3% TCA in DCM)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (0.02 M Iodine)
-
Anhydrous acetonitrile (synthesis grade)
Procedure:
-
Deblocking (Detritylation): The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group, exposing a free 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.
-
Coupling: The N6-ibu-dA phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. A recommended coupling time is 60-120 seconds. For critical syntheses, a double coupling can be performed by repeating this step.
-
Capping: After a brief wash with acetonitrile, the capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Oxidation: Following another acetonitrile wash, the oxidizer solution is delivered to the column to convert the phosphite triester linkage to a stable phosphate triester.
-
Wash: The column is thoroughly washed with acetonitrile to remove residual reagents before initiating the next cycle.
Deprotection and Cleavage of Oligonucleotides Containing N6-ibu-dA
This protocol describes the removal of protecting groups and cleavage from the solid support using concentrated ammonium hydroxide.
Materials:
-
Controlled Pore Glass (CPG) solid support with the synthesized oligonucleotide
-
Concentrated ammonium hydroxide (28-30%)
-
2 mL screw-cap vials
-
Heating block or oven
Procedure:
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly to prevent ammonia (B1221849) leakage.
-
Incubate the vial at 55°C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood and transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the CPG support with 0.5 mL of nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a suitable buffer for quantification and downstream applications.
Mandatory Visualizations
Caption: The four main steps of the phosphoramidite coupling cycle.
Caption: General workflow for oligonucleotide deprotection and cleavage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | 1. Degraded N6-ibu-dA phosphoramidite. 2. Insufficient coupling time. 3. Inactive activator. 4. Moisture in reagents or lines. | 1. Use fresh phosphoramidite. 2. Increase coupling time or perform a double couple. 3. Prepare fresh activator solution. 4. Ensure all reagents and the synthesizer are anhydrous. |
| Incomplete Deprotection | 1. Insufficient deprotection time or temperature. 2. Old or low-quality ammonium hydroxide. | 1. Extend deprotection time or increase temperature slightly (e.g., to 60°C). 2. Use a fresh, sealed bottle of concentrated ammonium hydroxide. |
| Presence of Deletion Sequences | Inefficient capping. | Ensure capping reagents are fresh and delivered efficiently. |
| Base Modification | Use of harsh deprotection conditions with sensitive modified bases. | For oligonucleotides with other labile modifications, consider using milder deprotection conditions (e.g., potassium carbonate in methanol). |
Quality Control
Following synthesis and deprotection, it is essential to assess the purity and identity of the final oligonucleotide product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the oligonucleotide. The presence of a single major peak indicates a high-purity product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the oligonucleotide, verifying the successful incorporation of all nucleosides and the complete removal of all protecting groups.[4]
By following these protocols and recommendations, researchers can confidently synthesize high-quality oligonucleotides containing N6-ibu-dA for a wide range of research, diagnostic, and therapeutic applications.
References
Application Notes and Protocols for the Deprotection of N6-isobutyryl-dA Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deprotection of synthetic oligonucleotides containing N6-isobutyryl-2'-deoxyadenosine (N6-isobutyryl-dA). This document outlines various deprotection strategies, from standard to milder approaches, and includes detailed experimental protocols. Quantitative data on deprotection kinetics are presented to aid in the selection of the most appropriate method for your specific application.
Introduction to N6-isobutyryl-dA Deprotection
The isobutyryl group is a commonly used protecting group for the exocyclic amine of deoxyadenosine (B7792050) during oligonucleotide synthesis. Its removal, known as deprotection, is a critical final step to yield the functional oligonucleotide. The choice of deprotection strategy depends on the overall composition of the oligonucleotide, particularly the presence of other sensitive modifications that might be labile to harsh basic conditions. Incomplete or inefficient deprotection can lead to a heterogeneous product with compromised biological activity.
This document details three primary deprotection methods:
-
Standard Deprotection with Concentrated Ammonium (B1175870) Hydroxide (B78521): A widely used and effective method for routine oligonucleotides.
-
Fast Deprotection with Ammonium Hydroxide/Methylamine (B109427) (AMA): A significantly faster method suitable for high-throughput applications.
-
Mild Deprotection with Potassium Carbonate in Methanol (B129727): Ideal for oligonucleotides containing base-labile modifications.
Data Presentation: Comparison of Deprotection Conditions
The selection of a deprotection reagent and conditions is critical for achieving a high yield of pure oligonucleotide. The following table summarizes the half-lives (t½) for the removal of common N-acyl protecting groups from deoxyadenosine under various deprotection conditions. This data allows for a direct comparison of the lability of the isobutyryl group relative to other protecting groups.
| Protecting Group | Deprotection Reagent | Temperature (°C) | Half-life (t½) in hours[1] |
| N6-isobutyryl-dA | Aqueous Ammonia (B1221849) | 55 | ~2.5 |
| N6-benzoyl-dA | Aqueous Ammonia | 55 | ~2.0 |
| N6-acetyl-dA | Aqueous Ammonia | 55 | ~0.5 |
| N6-isobutyryl-dA | Aqueous Methylamine | 25 | ~0.2 |
| N6-benzoyl-dA | Aqueous Methylamine | 25 | ~0.1 |
| N6-acetyl-dA | Aqueous Methylamine | 25 | ~0.05 |
| N6-isobutyryl-dA | Ethanolic Ammonia | 55 | >24 |
| N6-benzoyl-dA | Ethanolic Ammonia | 55 | >24 |
| N6-acetyl-dA | Ethanolic Ammonia | 55 | ~10 |
Note: The data presented is based on studies of nucleosides and provides a strong indication of the relative deprotection rates within an oligonucleotide context.
Experimental Protocols
The following are detailed protocols for the deprotection of oligonucleotides containing N6-isobutyryl-dA.
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol is suitable for standard DNA oligonucleotides without base-labile modifications.
Materials:
-
Oligonucleotide synthesis column or vial containing the support-bound oligonucleotide.
-
Concentrated ammonium hydroxide (28-30% NH₃ in water).
-
Screw-cap, chemically resistant vials.
-
Heating block or oven.
-
SpeedVac or vacuum concentrator.
-
Nuclease-free water.
-
Appropriate buffers for final resuspension.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly to prevent ammonia gas from escaping.
-
Incubate the vial at 55°C for 8-12 hours in a heating block or oven.
-
Allow the vial to cool completely to room temperature.
-
Carefully open the vial in a fume hood and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of nuclease-free water and combine the wash with the supernatant.
-
Dry the combined solution in a SpeedVac or vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a suitable buffer or nuclease-free water.
Protocol 2: Fast Deprotection with Ammonium Hydroxide/Methylamine (AMA)
This method significantly reduces the deprotection time and is ideal for high-throughput workflows.
Materials:
-
Oligonucleotide synthesis column or vial containing the support-bound oligonucleotide.
-
Concentrated ammonium hydroxide (28-30% NH₃ in water).
-
40% aqueous methylamine solution.
-
Screw-cap, chemically resistant vials.
-
Heating block or oven.
-
SpeedVac or vacuum concentrator.
-
Nuclease-free water.
-
Appropriate buffers for final resuspension.
Procedure:
-
Prepare the AMA reagent: In a fume hood, mix equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Caution: This mixture is volatile and should be prepared fresh before use.
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10-15 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood and transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.
-
Dry the solution in a SpeedVac or vacuum concentrator.
-
Resuspend the oligonucleotide pellet in a suitable buffer or nuclease-free water.
Protocol 3: Mild Deprotection with Potassium Carbonate in Methanol
This protocol is recommended for oligonucleotides containing base-labile modifications that are sensitive to concentrated ammonium hydroxide or AMA.
Materials:
-
Oligonucleotide synthesis column or vial containing the support-bound oligonucleotide.
-
Anhydrous methanol.
-
Potassium carbonate (K₂CO₃).
-
Screw-cap, chemically resistant vials.
-
Shaker or rotator.
-
SpeedVac or vacuum concentrator.
-
Nuclease-free water.
-
Appropriate buffers for final resuspension.
-
Acetic acid (for neutralization).
Procedure:
-
Prepare the deprotection solution: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of the 0.05 M potassium carbonate in methanol solution to the vial.
-
Seal the vial and incubate at room temperature for 4-6 hours with gentle agitation.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support twice with 0.5 mL of methanol and combine the washes with the supernatant.
-
Neutralize the solution by adding a small amount of acetic acid until the pH is approximately 7.0.
-
Dry the solution in a SpeedVac or vacuum concentrator.
-
Resuspend the oligonucleotide for further purification and analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the deprotection of N6-isobutyryl-dA containing oligonucleotides.
Caption: Experimental workflows for different deprotection methods.
Caption: Chemical transformation during deprotection of N6-isobutyryl-dA.
Conclusion
The successful deprotection of oligonucleotides containing N6-isobutyryl-dA is achievable through a variety of methods. The choice of protocol should be guided by the specific requirements of the oligonucleotide, considering the presence of other sensitive functional groups and the desired processing time. For routine DNA oligonucleotides, standard deprotection with ammonium hydroxide provides reliable results. For faster turnaround, AMA is an excellent choice. When working with delicate molecules, a milder approach using potassium carbonate in methanol is recommended to ensure the integrity of the final product. Careful execution of these protocols will lead to high-quality oligonucleotides suitable for a wide range of research, diagnostic, and therapeutic applications.
References
Application Notes and Protocols for DMT-on Purification of Oligonucleotides with 5'-O-DMT-N6-ibu-dA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and drug development. The inclusion of modifications such as N6-isobutyryl-deoxyadenosine (N6-ibu-dA) can enhance the therapeutic properties of oligonucleotides. However, the successful application of these molecules is critically dependent on their purity. The dimethoxytrityl (DMT)-on purification strategy is a widely used and effective method for purifying full-length synthetic oligonucleotides from failure sequences. This application note provides a detailed protocol for the DMT-on purification of oligonucleotides containing the 5'-O-DMT-N6-ibu-dA modification, utilizing both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE) cartridges.
The DMT-on method leverages the hydrophobicity of the 5'-DMT group, which is retained on the full-length oligonucleotide product after synthesis.[1][2] This allows for a robust separation from shorter, "failure" sequences that lack the DMT group and are therefore less hydrophobic.[1][2] Following the purification of the DMT-on species, the DMT group is removed, and the final, purified oligonucleotide is recovered.
Deprotection of the N6-isobutyryl (ibu) Protecting Group
Prior to DMT-on purification, the exocyclic amine protecting groups on the nucleobases must be removed. For oligonucleotides containing N6-isobutyryl-deoxyadenosine, this is typically achieved by treatment with aqueous ammonium (B1175870) hydroxide (B78521). The isobutyryl group is an amide linkage that is cleaved by hydrolysis under basic conditions.
A standard and effective method for the removal of the isobutyryl group from deoxyadenosine, along with other standard protecting groups like benzoyl on dC and dG, involves heating the oligonucleotide resin in concentrated ammonium hydroxide.[3]
Protocol for N6-ibu-dA Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the resin is completely submerged.
-
Seal the vial tightly to prevent the escape of ammonia (B1221849) gas.
-
Heat the vial at 55°C for 8 to 15 hours.[3]
-
After incubation, allow the vial to cool to room temperature.
-
The resulting solution contains the cleaved and deprotected oligonucleotide with the 5'-DMT group intact, ready for purification.
DMT-on Purification: A Comparative Overview
Two primary methods for DMT-on purification are RP-HPLC and SPE cartridges. The choice between these methods depends on the desired purity, scale of purification, and available instrumentation. RP-HPLC generally offers higher resolution and purity, making it suitable for therapeutic applications, while SPE cartridges provide a faster, more convenient method for routine applications and smaller scales.[4]
Quantitative Data Summary
The following table summarizes typical purity and yield data that can be expected from DMT-on purification methods. It is important to note that actual results will vary depending on the oligonucleotide sequence, length, and the efficiency of the synthesis.
| Purification Method | Oligonucleotide Length | Typical Purity (%) | Typical Yield (%) | Reference |
| RP-HPLC | 20-40 mer | >90 | 50-70 | [4] |
| SPE Cartridge | 21 mer | 92 | 92 | [5] |
| 70 mer | 96 | 93 | [5] | |
| 120 mer | 90 | 97 | [5] | |
| HIC (Hydrophobic Interaction Chromatography) | 20 mer | >99 | 97 | [6] |
Experimental Protocols
Protocol 1: DMT-on Purification by Reverse-Phase HPLC
This protocol outlines the purification of an oligonucleotide containing this compound following cleavage and deprotection.
Materials:
-
Crude DMT-on oligonucleotide solution (post-deprotection)
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in HPLC-grade water
-
Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in HPLC-grade acetonitrile (B52724)
-
Detritylation Solution: 80% Acetic Acid in water
-
Neutralizing Solution: Triethylamine (TEA)
-
C18 Reverse-Phase HPLC column
Procedure:
-
Sample Preparation:
-
After deprotection, centrifuge the crude oligonucleotide solution to pellet the solid support.
-
Carefully transfer the supernatant containing the DMT-on oligonucleotide to a new tube.
-
If necessary, evaporate the ammonia under vacuum.
-
Resuspend the oligonucleotide pellet in Mobile Phase A.
-
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 50% Mobile Phase B over 30 minutes.[1]
-
Monitor the elution profile at 260 nm. The DMT-on oligonucleotide, being more hydrophobic, will have a longer retention time than the DMT-off failure sequences.
-
Collect the peak corresponding to the DMT-on product.
-
-
Detritylation:
-
Evaporate the collected fraction to dryness in a vacuum concentrator.
-
Resuspend the pellet in the detritylation solution (80% acetic acid) and incubate at room temperature for 15-30 minutes. A color change to orange indicates the release of the DMT cation.[3]
-
Neutralize the solution by adding triethylamine.
-
-
Desalting:
-
Desalt the detritylated oligonucleotide using a size-exclusion chromatography column or by ethanol (B145695) precipitation to remove salts and the cleaved DMT group.
-
-
Final Analysis:
-
Quantify the final product by measuring its absorbance at 260 nm.
-
Assess the purity by analytical RP-HPLC or mass spectrometry.
-
Protocol 2: DMT-on Purification by SPE Cartridge
This protocol provides a rapid method for purifying oligonucleotides containing this compound.
Materials:
-
Crude DMT-on oligonucleotide solution (post-deprotection)
-
SPE Cartridge (e.g., C18)
-
Conditioning Solution: Acetonitrile
-
Equilibration Solution: 2 M Triethylammonium Acetate (TEAA)
-
Wash Solution 1: 1 M NaCl with 10% Acetonitrile[7]
-
Wash Solution 2: Deionized water
-
Detritylation Solution: 2% Trifluoroacetic Acid (TFA) in water[7]
-
Elution Buffer: 0.13 M Ammonium Hydroxide in 20% Acetonitrile[7]
Procedure:
-
Cartridge Preparation:
-
Condition the SPE cartridge by passing 2 mL of acetonitrile through it.
-
Equilibrate the cartridge by passing 2 mL of 2 M TEAA through it.[7]
-
-
Sample Loading:
-
Dilute the crude DMT-on oligonucleotide solution with an equal volume of 1 M NaCl.
-
Load the sample onto the conditioned and equilibrated SPE cartridge. The DMT-on oligonucleotide will bind to the hydrophobic resin.
-
-
Washing:
-
On-Cartridge Detritylation:
-
Slowly pass 2 x 2 mL of the Detritylation Solution (2% TFA) through the cartridge. The appearance of an orange color indicates the cleavage of the DMT group.[7]
-
-
Final Wash:
-
Wash the cartridge with 2 x 2 mL of deionized water to remove the TFA and the cleaved DMT group.[7]
-
-
Elution:
-
Elute the purified, detritylated oligonucleotide by passing 2 mL of the Elution Buffer through the cartridge.[7]
-
A second elution can be performed to maximize recovery.
-
-
Final Analysis:
-
Evaporate the elution fractions to dryness.
-
Resuspend the purified oligonucleotide in an appropriate buffer.
-
Quantify and assess the purity as described in the RP-HPLC protocol.
-
Visualizations
Experimental Workflow for DMT-on Purification
Caption: Overall workflow for the purification of oligonucleotides.
Logical Relationship of DMT-on Purification Principle
Caption: Principle of DMT-on reverse-phase separation.
Signaling Pathway of Purification and Quality Control
Caption: Purification and quality control signaling pathway.
References
Application Notes and Protocols for the HPLC Purification of Crude Oligonucleotides Containing N6-isobutyryl-dA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic oligonucleotides are pivotal tools in modern molecular biology, diagnostics, and as therapeutic agents. The inclusion of modified nucleosides, such as N6-isobutyryl-deoxyadenosine (N6-ibu-dA), can enhance their properties, for instance by modulating their binding affinity or nuclease resistance. The synthesis of these modified oligonucleotides, however, results in a crude mixture containing the desired full-length product alongside truncated sequences and other impurities.[1] High-performance liquid chromatography (HPLC) is a robust and widely adopted technique for the purification of synthetic oligonucleotides, offering high resolution and scalability.[1][2][3]
This document provides detailed protocols for the purification of crude oligonucleotides containing N6-ibu-dA, covering the essential deprotection steps and subsequent purification by ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC.
Deprotection of Crude Oligonucleotides
Prior to purification, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and phosphate (B84403) backbone must be removed. The isobutyryl (ibu) group on the N6 position of adenine (B156593) is a standard protecting group that can be efficiently removed under basic conditions. The choice of deprotection method depends on the overall composition of the oligonucleotide and the presence of other sensitive modifications.
Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)
Concentrated ammonium hydroxide is a widely used reagent for the simultaneous cleavage of the oligonucleotide from the solid support and removal of standard protecting groups.[4]
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated ammonium hydroxide (28-30% NH₃ in water).
-
Seal the vial tightly to prevent ammonia (B1221849) leakage.
-
Incubate the vial at 55°C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood and transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Dry the oligonucleotide solution in a vacuum concentrator.
Rapid Deprotection with Ammonium Hydroxide/Methylamine (B109427) (AMA)
For a more rapid deprotection, a mixture of ammonium hydroxide and methylamine (AMA) can be used.[1] This method significantly reduces the deprotection time.
Protocol:
-
Prepare the AMA solution by mixing concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine in a 1:1 (v/v) ratio in a fume hood.
-
Add 1.5 mL of the freshly prepared AMA solution to the solid support in a 2 mL screw-cap vial.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with 0.5 mL of 50% acetonitrile (B52724) in water and combine with the supernatant.
-
Dry the solution in a vacuum concentrator.
HPLC Purification Strategies
The choice between ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC depends on the length of the oligonucleotide, its sequence, and the desired purity. For oligonucleotides containing modifications like N6-ibu-dA, IP-RP HPLC is often the preferred method, especially when employing a "trityl-on" strategy.
Workflow for Oligonucleotide Purification
Caption: General workflow for the deprotection and HPLC purification of synthetic oligonucleotides.
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC separates oligonucleotides based on their hydrophobicity.[1] This method is highly effective for purifying oligonucleotides, especially when using a "trityl-on" strategy where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product, significantly increasing its retention time compared to shorter, "trityl-off" failure sequences.[1][4]
This is the recommended strategy for oligonucleotides up to ~50 bases in length.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in HPLC-grade water, pH 7.0.
-
Buffer B: 0.1 M TEAA in 50% acetonitrile.
-
-
Crude Sample Preparation:
-
After deprotection (ensure conditions do not remove the 5'-DMT group, e.g., avoid acid), resuspend the dried crude "trityl-on" oligonucleotide in Buffer A.
-
-
HPLC Conditions:
-
Column: C8 or C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min for analytical, scalable for preparative.
-
Detection: UV at 260 nm.
-
Gradient: A linear gradient from a low to a high percentage of Buffer B. The exact gradient should be optimized for the specific oligonucleotide.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major, late-eluting peak (the DMT-on product).
-
-
Detritylation:
-
Pool the pure fractions and evaporate the solvent.
-
Redissolve the oligonucleotide in 80% acetic acid in water.
-
Incubate at room temperature for 30 minutes.
-
Quench the reaction by adding a buffer such as 1.5 M triethylamine.
-
-
Desalting:
-
Desalt the detritylated oligonucleotide using a desalting column or by ethanol (B145695) precipitation.
-
For shorter oligonucleotides or when a trityl-on strategy is not feasible.
Experimental Protocol:
-
Mobile Phase Preparation: Same as for Trityl-On.
-
Crude Sample Preparation:
-
After deprotection and detritylation, resuspend the dried crude oligonucleotide in Buffer A.
-
-
HPLC Conditions:
-
Similar to Trityl-On, but the gradient will be shallower as the separation is based on the inherent hydrophobicity of the oligonucleotide itself.
-
-
Fraction Collection and Desalting:
-
Collect fractions of the main peak.
-
Pool and desalt the pure fractions.
-
Decision Logic for Purification Strategy
Caption: Decision tree for selecting an appropriate HPLC purification strategy for modified oligonucleotides.
Anion-Exchange (AEX) HPLC
AEX HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[1] Longer oligonucleotides have more phosphate groups and bind more tightly to the positively charged stationary phase. This method is particularly useful for longer oligonucleotides (40-100 bases) and for resolving sequences with significant secondary structure, as it is often performed under denaturing conditions (high pH).[1][3]
Experimental Protocol:
-
Mobile Phase Preparation:
-
Buffer A: 20 mM NaOH in HPLC-grade water.
-
Buffer B: 20 mM NaOH, 1.5 M NaCl in HPLC-grade water.
-
-
Crude Sample Preparation:
-
Ensure the oligonucleotide is fully deprotected and detritylated.
-
Dissolve the crude oligonucleotide in Buffer A.
-
-
HPLC Conditions:
-
Column: A suitable anion-exchange column (e.g., quaternary ammonium stationary phase).
-
Flow Rate: 1.0 mL/min for analytical, scalable for preparative.
-
Detection: UV at 260 nm.
-
Gradient: A linear salt gradient from a low to a high percentage of Buffer B.
-
-
Fraction Collection and Desalting:
-
The full-length product will elute after the shorter failure sequences. Collect the fractions corresponding to the main peak.
-
Pool the pure fractions and desalt to remove the high concentration of salt.
-
Data Presentation
The following tables summarize typical parameters and expected outcomes for the HPLC purification of oligonucleotides.
Table 1: HPLC Method Parameters
| Parameter | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Principle of Separation | Hydrophobicity | Charge (Phosphate Backbone) |
| Stationary Phase | C8 or C18 silica | Quaternary Ammonium |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 | 20 mM NaOH |
| Mobile Phase B | 0.1 M TEAA in 50% ACN | 20 mM NaOH, 1.5 M NaCl |
| Typical Oligo Length | < 50 bases | 40 - 100 bases |
| Primary Strategy | Trityl-On | Trityl-Off |
Table 2: Expected Purity and Recovery
| Purification Method | Typical Purity Achieved | Typical Recovery |
| IP-RP HPLC (Trityl-On) | >90% | 50-70% |
| IP-RP HPLC (Trityl-Off) | 85-95% | 60-80% |
| Anion-Exchange HPLC | >95% | 40-60% |
Note: Purity and recovery are dependent on the initial crude quality and the specific oligonucleotide sequence.
Conclusion
The successful purification of crude oligonucleotides containing N6-ibu-dA is a critical step to ensure their suitability for research, diagnostic, and therapeutic applications. The choice of deprotection and purification methodology should be tailored to the specific characteristics of the oligonucleotide. For most routine applications involving modified oligonucleotides up to 50 bases in length, a trityl-on IP-RP HPLC strategy offers a robust and efficient path to high purity. For longer oligonucleotides or those with significant secondary structure, anion-exchange HPLC provides a powerful alternative. Careful optimization of the protocols presented here will enable researchers to obtain highly pure modified oligonucleotides for their specific needs.
References
Application Notes and Protocols for Large-Scale Synthesis of Oligonucleotides using 5'-O-DMT-N6-ibu-dA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of oligonucleotides utilizing 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine (5'-O-DMT-N6-ibu-dA). The protocols are intended for use with automated, large-scale DNA/RNA synthesizers and are applicable for the production of therapeutic oligonucleotides and other applications requiring high-purity nucleic acid sequences in multi-gram to kilogram quantities.
Introduction
The chemical synthesis of oligonucleotides on a large scale is a critical component in the development of nucleic acid-based therapeutics, such as antisense oligonucleotides and siRNAs. The phosphoramidite (B1245037) method, performed on solid-phase supports, is the gold standard for this process, enabling the sequential addition of nucleotide building blocks in a controlled and automated fashion.
The choice of protecting groups for the exocyclic amines of the nucleobases is crucial for achieving high coupling efficiencies and ensuring the integrity of the final product. For deoxyadenosine, the N6-isobutyryl (ibu) protecting group offers a good balance of stability during the synthesis cycles and efficient removal during the final deprotection step. This document details the application of this compound in a robust, scalable, solid-phase synthesis workflow.
Principle of the Method: Solid-Phase Phosphoramidite Chemistry
Large-scale oligonucleotide synthesis using this compound follows the standard phosphoramidite synthesis cycle, which is carried out in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene.[1] Each addition of a nucleotide monomer is achieved through a four-step cycle:
-
Deblocking (Detritylation): The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the 5'-hydroxyl of the support-bound nucleoside, preparing it for the next coupling reaction.
-
Coupling: The activated this compound phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion impurity sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
This cycle is repeated until the desired full-length oligonucleotide is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified to yield the final high-purity oligonucleotide.
Experimental Protocols
Materials and Reagents
-
Solid Support: High-load controlled pore glass (CPG) or polystyrene (PS) functionalized with the initial nucleoside.
-
Phosphoramidites:
-
This compound
-
5'-O-DMT-N4-Ac-dC
-
5'-O-DMT-N2-ibu-dG
-
5'-O-DMT-dT
-
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile (B52724).
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Solution A: Acetic anhydride/2,6-Lutidine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solvent: Anhydrous acetonitrile.
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) and methylamine (B109427) (1:1, v/v) (AMA).
-
Purification Buffers: As required for the chosen HPLC method (e.g., triethylammonium (B8662869) acetate (B1210297), sodium chloride, acetonitrile).
Large-Scale Solid-Phase Synthesis Protocol (Exemplified for a 10 mmol scale)
This protocol is designed for a large-scale automated oligonucleotide synthesizer. Reagent volumes and flow rates should be optimized based on the specific instrument and column configuration.
-
Synthesizer Preparation:
-
Ensure all reagent lines are clean and dry.
-
Prime all reagent lines with the appropriate solutions.
-
Pack a synthesis column with the appropriate amount of solid support pre-loaded with the first nucleoside.
-
-
Synthesis Cycle: The following steps are repeated for each nucleotide addition.
| Step | Reagent(s) | Typical Volume (for 10 mmol scale) | Typical Time |
| 1. Acetonitrile Wash | Anhydrous Acetonitrile | 200 mL | 2 min |
| 2. Deblocking | 3% TCA in DCM | 300 mL | 3 min |
| 3. Acetonitrile Wash | Anhydrous Acetonitrile | 400 mL | 4 min |
| 4. Coupling | 0.1 M this compound + 0.25 M ETT | 150 mL each (co-injected) | 5 min |
| 5. Acetonitrile Wash | Anhydrous Acetonitrile | 300 mL | 3 min |
| 6. Capping | Capping A + Capping B (1:1) | 100 mL each | 2 min |
| 7. Acetonitrile Wash | Anhydrous Acetonitrile | 300 mL | 3 min |
| 8. Oxidation | 0.02 M Iodine Solution | 200 mL | 3 min |
| 9. Acetonitrile Wash | Anhydrous Acetonitrile | 400 mL | 4 min |
Note: The final synthesis cycle can be performed with the DMT group on ("DMT-on") to facilitate purification by reversed-phase HPLC.
Cleavage and Deprotection Protocol
-
After the final synthesis cycle, wash the solid support extensively with anhydrous acetonitrile and dry with a stream of argon.
-
Transfer the solid support to a pressure-resistant vessel.
-
Add the AMA solution (concentrated aqueous ammonia:methylamine, 1:1) to the solid support (approximately 200 mL for a 10 mmol scale).
-
Seal the vessel and heat at 65°C for 2-4 hours to effect cleavage from the support and removal of the cyanoethyl and base protecting groups, including the N6-isobutyryl group from deoxyadenosine.
-
Cool the vessel to room temperature and filter to separate the deprotected oligonucleotide solution from the solid support.
-
Wash the support with 20% aqueous acetonitrile and combine the filtrates.
-
Concentrate the solution under reduced pressure.
Purification Protocol
The crude, deprotected oligonucleotide is purified using preparative high-performance liquid chromatography (HPLC). Both ion-exchange (IEX) and ion-pair reversed-phase (IP-RP) chromatography are effective methods for large-scale purification.
3.4.1. Ion-Pair Reversed-Phase (IP-RP) HPLC
-
Column: A suitable preparative C18 or polystyrene-divinylbenzene (PS-DVB) column.
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in 50% aqueous acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Detection: UV at 260 nm.
-
Procedure:
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Load the solution onto the equilibrated column.
-
Elute with the specified gradient.
-
Collect fractions corresponding to the main peak.
-
Analyze fractions for purity by analytical HPLC.
-
Pool pure fractions, desalt, and lyophilize.
-
3.4.2. Anion-Exchange (IEX) HPLC
-
Column: A suitable preparative strong anion-exchange column.
-
Mobile Phase A: 20 mM Sodium phosphate, pH 8.5.
-
Mobile Phase B: 20 mM Sodium phosphate, 1.5 M Sodium chloride, pH 8.5.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 60 minutes.
-
Detection: UV at 260 nm.
-
Procedure:
-
Dissolve the crude oligonucleotide in Mobile Phase A.
-
Load the solution onto the equilibrated column.
-
Elute with the specified salt gradient.
-
Collect fractions corresponding to the main peak.
-
Analyze fractions for purity.
-
Pool pure fractions, desalt, and lyophilize.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the large-scale synthesis and purification of a 20-mer oligonucleotide using the protocols described above.
Table 1: Synthesis Performance
| Parameter | Typical Value |
| Synthesis Scale | 10 mmol |
| Average Stepwise Coupling Efficiency | > 99.5% |
| Overall Crude Yield (OD260 units) | ~1.5 x 10^6 OD |
| Crude Purity (Full-Length Product) | ~85% |
Table 2: Purification Performance Comparison
| Parameter | Preparative IP-RP HPLC | Preparative IEX HPLC |
| Loading Capacity | ~1.5 g per injection | ~3.0 g per injection |
| Final Purity | > 95% | > 97% |
| Overall Isolated Yield | ~5.5 g (~70%) | ~6.3 g (~80%) |
| Solvent Consumption | High | Moderate |
Visualizations
Oligonucleotide Synthesis Cycle
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Post-Synthesis Workflow
Caption: Workflow for post-synthesis cleavage, deprotection, and purification.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Coupling Efficiency | - Inactive phosphoramidite (moisture contamination)- Incomplete deblocking- Inefficient activator | - Use fresh, anhydrous acetonitrile for all solutions.- Increase deblocking time or check acid concentration.- Use fresh activator solution. |
| High Levels of Deletion Mutants | - Inefficient capping- Low coupling efficiency | - Check capping reagents for activity.- Optimize coupling time and phosphoramidite concentration. |
| Incomplete Deprotection | - Insufficient deprotection time or temperature- Degraded deprotection reagent | - Increase deprotection time or temperature as recommended.- Use fresh AMA solution. |
| Poor Peak Shape in HPLC | - Oligonucleotide secondary structure- Column overloading | - Increase column temperature (e.g., to 60°C).- Reduce sample load per injection. |
Conclusion
The use of this compound in conjunction with optimized solid-phase synthesis protocols enables the efficient and scalable production of high-quality oligonucleotides. The detailed protocols and data presented in these application notes provide a robust framework for researchers and drug development professionals to successfully implement large-scale oligonucleotide synthesis campaigns. Careful control of synthesis parameters and optimization of purification strategies are key to achieving high yields of pure product suitable for therapeutic and other demanding applications.
References
Application Notes and Protocols for Oligonucleotides Synthesized with 5'-O-DMT-N6-ibu-dA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characteristics, and applications of oligonucleotides incorporating the 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine (5'-O-DMT-N6-ibu-dA) phosphoramidite (B1245037). Detailed protocols for the use of these oligonucleotides in key molecular biology and therapeutic development workflows are also presented.
Introduction
This compound is a crucial building block in the chemical synthesis of DNA oligonucleotides via the phosphoramidite method. The dimethoxytrityl (DMT) group provides acid-labile protection for the 5'-hydroxyl function, while the isobutyryl (ibu) group offers base-labile protection for the N6 exocyclic amine of the adenine (B156593) base. This protection strategy is fundamental to achieving high-fidelity, stepwise addition of nucleotides during solid-phase synthesis.[][2][3] Oligonucleotides synthesized using this protected phosphoramidite are indispensable tools in a wide array of applications, from basic research to the development of novel therapeutics.[4][5]
I. Solid-Phase Oligonucleotide Synthesis and Deprotection
The synthesis of oligonucleotides using this compound follows the well-established phosphoramidite solid-phase synthesis cycle. This automated process involves a series of four chemical reactions for each nucleotide addition: detritylation, coupling, capping, and oxidation.
Diagram: Phosphoramidite Synthesis Cycle
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Quantitative Data: Synthesis Performance
The coupling efficiency of each phosphoramidite addition is a critical determinant of the final yield and purity of the full-length oligonucleotide. This compound phosphoramidites from reputable suppliers typically exhibit high coupling efficiencies.
| Parameter | Typical Value | Impact on Synthesis |
| Average Coupling Efficiency | >99% | A higher efficiency maximizes the yield of the desired full-length oligonucleotide. |
| Theoretical Yield (20-mer) | ~82% (at 99% efficiency) | The cumulative effect of coupling efficiency on the final yield is significant for longer oligonucleotides. |
| Final Purity (Crude) | 70-85% | The primary impurities are shorter "n-1" sequences resulting from incomplete coupling. |
Note: The data presented are representative values and can vary based on the synthesizer, reagents, and sequence complexity.
Protocol 1: Solid-Phase Synthesis and Deprotection of a DNA Oligonucleotide
This protocol outlines the general steps for synthesizing and deprotecting a standard DNA oligonucleotide using this compound and other standard protected phosphoramidites.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Other required phosphoramidite solutions (e.g., 5'-O-DMT-N4-Bz-dC, 5'-O-DMT-N2-ibu-dG, 5'-O-DMT-dT)
-
Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and Deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide or AMA - a mixture of Ammonium Hydroxide and aqueous Methylamine)
-
Anhydrous acetonitrile
Procedure:
-
Synthesis: a. Program the DNA synthesizer with the desired oligonucleotide sequence. b. Install the CPG column and the required phosphoramidite and reagent reservoirs. c. Initiate the automated synthesis cycle. The synthesizer will perform the repetitive steps of detritylation, coupling, capping, and oxidation for each nucleotide addition.
-
Cleavage and Deprotection: a. Following synthesis, transfer the CPG support to a sealed vial. b. Add the cleavage and deprotection solution (e.g., 1-2 mL of concentrated ammonium hydroxide). c. Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases (including the isobutyryl group on adenine) and the phosphate backbone. For oligonucleotides with sensitive modifications, milder deprotection conditions, such as using AMA at room temperature, may be required. d. Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Purification: a. The crude oligonucleotide can be purified by various methods, including High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to remove truncated sequences and other impurities.
II. Application: Antisense Oligonucleotides for Gene Expression Knockdown
Antisense oligonucleotides (ASOs) are short, synthetic single-stranded nucleic acids that can bind to a specific mRNA target and modulate its function. A common mechanism of action for DNA-like ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.
Diagram: RNase H-Mediated Gene Silencing by an Antisense Oligonucleotide
Caption: The RNase H pathway for ASO-mediated gene silencing.
Protocol 2: In Vitro Gene Knockdown using an Antisense Oligonucleotide
This protocol describes a typical workflow for assessing the efficacy of an ASO in reducing the expression of a target gene in a cell culture model.
Materials:
-
ASO targeting the gene of interest (synthesized and purified as per Protocol 1)
-
Scrambled or mismatch control oligonucleotide
-
Mammalian cell line expressing the target gene (e.g., HeLa)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) master mix and primers for the target gene and a housekeeping gene
-
qPCR instrument
Procedure:
-
Cell Seeding: a. Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection. b. Incubate the cells overnight.
-
Transfection: a. Prepare the ASO-transfection reagent complexes according to the manufacturer's instructions. A typical starting concentration for the ASO is 10-100 nM. b. Remove the cell culture medium and add the transfection complexes to the cells. c. Incubate for 4-6 hours. d. Replace the transfection medium with fresh, complete cell culture medium. e. Incubate for an additional 24-72 hours.
-
RNA Extraction and Reverse Transcription: a. Wash the cells with PBS and lyse them. b. Extract total RNA using a commercial kit. c. Quantify the RNA and assess its purity. d. Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): a. Set up qPCR reactions for the target gene and a housekeeping gene (for normalization) using the synthesized cDNA as a template. b. Perform the qPCR analysis.
-
Data Analysis: a. Calculate the relative expression of the target gene in ASO-treated cells compared to control-treated cells using the delta-delta Ct method. b. A significant reduction in the target gene's mRNA level indicates successful knockdown.
III. Application: Modified Primers in Polymerase Chain Reaction (PCR)
Oligonucleotides synthesized with modified bases can be used as primers in PCR to enhance specificity or to introduce labels for detection. While this compound is a standard building block for unmodified DNA, the principles of using oligonucleotides as primers are fundamental.
Diagram: Polymerase Chain Reaction (PCR) Workflow
References
Troubleshooting & Optimization
low coupling efficiency with 5'-O-DMT-N6-ibu-dA phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low coupling efficiency specifically encountered with 5'-O-DMT-N6-ibu-dA phosphoramidite (B1245037) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphoramidite and why is the N6-isobutyryl protecting group used?
A1: this compound phosphoramidite is a protected deoxyadenosine (B7792050) building block used in the chemical synthesis of DNA. The 5'-O-Dimethoxytrityl (DMT) group protects the 5'-hydroxyl, while the phosphoramidite moiety at the 3'-position enables the formation of the phosphodiester bond. The isobutyryl (ibu) group protects the exocyclic amine (N6) of the adenine (B156593) base.[1] This protection is crucial to prevent unwanted side reactions during the oligonucleotide synthesis cycles. The isobutyryl group is more labile than the standard benzoyl (Bz) group, which can be advantageous in certain applications requiring milder deprotection conditions.
Q2: What is coupling efficiency and why is it critical?
A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[2] Achieving a high coupling efficiency (ideally >99%) is paramount because any unreacted sites result in truncated oligonucleotide sequences.[3] These deletion mutations can be difficult to separate from the full-length product and can negatively impact downstream applications.[3]
Q3: Can the isobutyryl protecting group on dA phosphoramidite affect coupling efficiency?
A3: Yes, the N6-isobutyryl protecting group, being bulkier than the standard benzoyl group on dA, can introduce steric hindrance. This steric bulk can impede the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, potentially leading to lower coupling efficiency compared to standard phosphoramidites under identical synthesis conditions.[][5] Therefore, optimization of the coupling step is often necessary.
Q4: How can I monitor coupling efficiency in real-time?
A4: The most common method for real-time monitoring of coupling efficiency is trityl monitoring. The DMT cation, which is cleaved from the 5'-end of the newly incorporated nucleotide during the deblocking step, has a strong orange color and absorbs light at approximately 495 nm. A consistent and strong absorbance signal after each coupling cycle indicates high coupling efficiency. A sudden drop in the signal is a direct indication of a coupling problem in the preceding step.
Troubleshooting Guide for Low Coupling Efficiency
Low coupling efficiency with this compound phosphoramidite can manifest as a significant drop in the trityl signal or the appearance of prominent n-1 deletion peaks in the final analysis of the oligonucleotide. Below is a systematic guide to troubleshoot this issue.
Diagram: Troubleshooting Workflow
Quantitative Data Summary
Due to the sterically demanding nature of the N6-isobutyryl protecting group, the choice of activator and the coupling time are critical parameters to optimize. While specific comparative data for this compound phosphoramidite is not extensively published in peer-reviewed literature, the following table summarizes general recommendations for modified phosphoramidites based on available technical documentation.
| Activator | Recommended Concentration | Typical Coupling Time for Modified Amidites | Expected Coupling Efficiency | Notes |
| 1H-Tetrazole | 0.45 M | 2 - 5 min | >98% | Standard activator, may be less effective for sterically hindered amidites.[6] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 1 - 3 min | >99% | More acidic and faster than 1H-Tetrazole; good for RNA synthesis.[6] |
| 4,5-Dicyanoimidazole (B129182) (DCI) | 0.25 M - 1.2 M | 30 sec - 2 min | >99% | Less acidic but highly nucleophilic, often recommended for sterically hindered phosphoramidites. Doubles the coupling rate compared to 1H-Tetrazole.[6][7][8][9] |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Oligonucleotide Synthesis
This protocol outlines the fundamental steps in a single coupling cycle on an automated DNA synthesizer.
Objective: To incorporate a phosphoramidite monomer into a growing oligonucleotide chain.
Methodology:
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound oligonucleotide by treating with an acidic solution (e.g., 3% trichloroacetic acid in dichloromethane). This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The phosphoramidite monomer (in this case, this compound) and an activator (e.g., DCI) are delivered simultaneously to the synthesis column in anhydrous acetonitrile. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations), they are acetylated and permanently blocked. This is typically achieved using a two-part capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly done using an iodine solution in a mixture of water, pyridine, and tetrahydrofuran.
Following these four steps, the cycle is repeated with the next phosphoramidite in the desired sequence.
Diagram: Oligonucleotide Synthesis Cycle
Protocol 2: Recommended Optimized Coupling for this compound phosphoramidite
This protocol provides specific recommendations for optimizing the coupling step for the sterically hindered this compound phosphoramidite.
Objective: To achieve >99% coupling efficiency with this compound phosphoramidite.
Materials:
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution: 4,5-Dicyanoimidazole (DCI) (0.25 M in anhydrous acetonitrile)
-
Anhydrous acetonitrile (DNA synthesis grade, <30 ppm water)
-
Standard DNA synthesis reagents (deblocking, capping, and oxidizing solutions)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
Methodology:
-
Pre-Synthesis Preparation:
-
Ensure all reagents, especially the acetonitrile used to dissolve the phosphoramidite and activator, are strictly anhydrous.[2] Use freshly opened bottles of solvents or solvents dried over molecular sieves.
-
Prepare a fresh solution of the this compound phosphoramidite. Do not store solutions for extended periods.
-
-
Synthesizer Programming:
-
For the coupling step of this compound, program the synthesizer to use DCI as the activator.
-
Extend the coupling time to 2-5 minutes. This provides sufficient time for the sterically hindered phosphoramidite to react completely with the 5'-hydroxyl group.
-
For particularly challenging sequences or to ensure maximal coupling, a double coupling procedure can be implemented. This involves repeating the delivery of the phosphoramidite and activator for a second coupling step immediately after the first, before proceeding to the capping step.
-
-
Post-Synthesis Analysis:
-
Monitor the trityl release during the synthesis. A stable and high signal for the cycle incorporating the N6-ibu-dA phosphoramidite indicates successful optimization.
-
After synthesis, deprotection, and purification, analyze the final oligonucleotide by mass spectrometry and HPLC or UPLC. The absence of a significant n-1 peak corresponding to the deletion of the adenosine (B11128) base confirms high coupling efficiency.
-
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. glenresearch.com [glenresearch.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 5. Synthesis of phosphoramidites of isoGNA, an isomer of glycerol nucleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Oligonucleotide Synthesis & Deprotection
Topic: Incomplete Deprotection of the Isobutyryl (iBu) Group from Adenine (B156593)
This guide provides troubleshooting and frequently asked questions for researchers encountering incomplete removal of the isobutyryl (iBu) protecting group from adenine (dA) residues during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the isobutyryl (iBu) group, and why is it used on adenine?
The isobutyryl group is a protecting group used to block the exocyclic N6-amino group of adenine during phosphoramidite-based oligonucleotide synthesis. This protection prevents the amino group from undergoing undesirable side reactions during the coupling cycles. While effective, the iBu group on purines can be more resistant to removal than other protecting groups, sometimes leading to incomplete deprotection.[1][2]
Q2: What are the symptoms of incomplete adenine deprotection?
Incomplete deprotection of the iBu group from adenine is typically identified during the quality control analysis of the synthesized oligonucleotide. Key indicators include:
-
Mass Spectrometry (MS): Observation of a mass addition of +70 Da for each remaining iBu group.[3] The isobutyryl group (C₄H₆O) adds approximately 70.1 Da to the mass of the oligonucleotide.
-
High-Performance Liquid Chromatography (HPLC): The appearance of additional, more hydrophobic (later eluting) peaks alongside the main product peak in reverse-phase HPLC analysis.[4][5] These peaks represent the oligonucleotide species still carrying the bulky, nonpolar iBu group.
Q3: What are the standard deprotection reagents and conditions?
Standard deprotection is typically achieved using basic conditions after the oligonucleotide has been cleaved from the solid support. Common reagents include:
-
Aqueous Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): A traditional method, often requiring prolonged heating (e.g., 17 hours at 55°C) for complete deprotection of standard protecting groups like iBu.[5][6]
-
Ammonium Hydroxide/Methylamine (B109427) (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine.[4][7][8] AMA is a "fast" deprotection reagent that can significantly reduce deprotection times to as little as 10 minutes at 65°C.[3][4] Note that AMA requires the use of acetyl-protected cytidine (B196190) (Ac-dC) to prevent base modification.[4][5][8]
Troubleshooting Guide: Incomplete iBu-dA Deprotection
This section addresses the common problem of observing an oligo species with a +70 Da mass shift in MS analysis, corresponding to a retained isobutyryl group on an adenine base.
Problem: Mass spectrometry shows a significant peak at [M+70 Da], and/or reverse-phase HPLC shows a distinct, late-eluting peak.
// Nodes start [label="Observation:\nIncomplete Deprotection\n(e.g., +70 Da in MS)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; cause1 [label="Cause 1:\nInsufficient Deprotection Time/Temp", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause 2:\nDeprotection Reagent Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause 3:\nSteric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Solution 1:\nExtend Time or Increase Temp\n(See Table 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution 2:\nUse Fresh Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution 3:\nSwitch to a Stronger Reagent\n(e.g., NH₄OH to AMA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reprocess [label="Reprocess Oligo with\nOptimized Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3;
cause1 -> solution1; cause2 -> solution2; cause3 -> solution3;
solution1 -> reprocess; solution2 -> reprocess; solution3 -> reprocess; } dot Caption: Troubleshooting logic for incomplete isobutyryl deprotection.
Possible Cause 1: Insufficient Deprotection Time or Temperature
The removal of the isobutyryl group is a chemical reaction highly dependent on time and temperature. If the conditions are not robust enough, the reaction may not go to completion. This is the most common reason for failure.
Solutions:
-
Extend Deprotection Time: If your current protocol is on the shorter end of the recommended range, extend the incubation time.
-
Increase Temperature: Increasing the temperature accelerates the rate of hydrolysis. A 10°C increase can often cut the required deprotection time in half.[4] However, be cautious with temperature-sensitive modifications or dyes.
-
Re-treat the Oligonucleotide: The partially deprotected oligonucleotide can often be salvaged by subjecting it to the deprotection conditions again, preferably with extended time or slightly elevated temperature.
Possible Cause 2: Deprotection Reagent Degradation
Aqueous ammonium hydroxide and methylamine solutions can degrade over time, losing potency.
-
Ammonium Hydroxide: Ammonia gas can escape from the solution, lowering its effective concentration. Solutions should be stored refrigerated and tightly sealed. It is recommended to use fresh aliquots.[4]
-
AMA: This mixture should ideally be prepared fresh before use or stored under strict conditions for a limited time.
Solution:
-
Always use fresh, high-quality deprotection reagents. If you suspect the reagent is old, replace it with a new, unopened bottle.
Possible Cause 3: Steric Hindrance or Sequence-Specific Effects
In some cases, the local sequence context or secondary structure of the oligonucleotide can make a specific isobutyryl group less accessible to the deprotection reagent. Purine-rich sequences, for example, can present unique challenges.
Solution:
-
Switch to a More Potent Reagent: If you encounter recurring issues with a specific sequence using ammonium hydroxide, switching to a stronger deprotection solution like AMA is often effective.[4][6] The smaller methylamine molecule in AMA can sometimes access sterically hindered sites more easily.
Quantitative Data Summary
The choice of deprotection conditions is critical for success. The following table summarizes recommended conditions for common reagents.
Table 1: Recommended Deprotection Conditions for iBu-Protected Oligonucleotides
| Reagent | Protecting Groups | Temperature | Time | Notes |
| Aqueous NH₄OH | Standard (Bz-dA, iBu-dG, Bz-dC) | 55°C | 17 hours | The traditional, slower method.[5][6] |
| Standard (Bz-dA, iBu-dG, Bz-dC) | 80°C | 4-5 hours | Faster but may harm sensitive modifications. | |
| AMA (NH₄OH/Methylamine 1:1) | Standard (Bz-dA, iBu-dG, Ac-dC ) | 65°C | 10 minutes | "UltraFAST" method. Requires Ac-dC .[3][4][5] |
| Standard (Bz-dA, iBu-dG, Ac-dC ) | Room Temp | 120 minutes | A milder option for AMA-compatible oligos.[8] |
Bz = Benzoyl; iBu = Isobutyryl; Ac = Acetyl
Experimental Protocols
Protocol 1: Standard Deprotection using AMA
This protocol is for oligonucleotides synthesized with standard phosphoramidites, including iBu-dA and Ac-dC.
Methodology:
-
Cleavage: After synthesis, place the column containing the resin-bound oligonucleotide in a collection vial. Add ~1 mL of AMA solution (1:1 v/v mixture of 30% ammonium hydroxide and 40% aqueous methylamine) directly to the column. Let it stand for 5 minutes at room temperature.[5]
-
Collection: Gently force the AMA solution through the column into the collection vial. The vial should be a pressure-rated, screw-cap vial to prevent evaporation and pressure buildup during heating.
-
Deprotection: Securely seal the vial. Place it in a heating block or water bath pre-heated to 65°C. Heat for exactly 10 minutes.[3][4]
-
Cooling: After heating, immediately cool the vial on ice for 5 minutes to reduce internal pressure before opening.
-
Evaporation: Open the vial in a fume hood and evaporate the AMA solution to dryness using a vacuum concentrator.
-
Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer or nuclease-free water.
-
Analysis: Analyze the sample using mass spectrometry to confirm the correct mass and HPLC to assess purity. The absence of a +70 Da peak indicates complete deprotection.
Protocol 2: Quality Control Analysis by LC-MS
Methodology:
-
Sample Preparation: Dilute the resuspended oligonucleotide to a final concentration of approximately 10-20 µM in the LC-MS starting mobile phase.
-
LC Separation (Reverse-Phase):
-
Column: Use a column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: An ion-pairing agent in water (e.g., 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP)).
-
Mobile Phase B: The same ion-pairing agent in a solvent like methanol (B129727) or acetonitrile.
-
Gradient: Run a linear gradient to elute the oligonucleotide. Incompletely deprotected species will typically elute after the main product.
-
-
MS Detection (Negative Ion ESI):
-
Mode: Set the mass spectrometer to electrospray ionization (ESI) in negative ion mode.
-
Scan Range: Set the m/z range to cover the expected charge states of the oligonucleotide.
-
Data Analysis: Use deconvolution software to reconstruct the zero-charge mass spectrum from the observed charge states. Check for any peaks corresponding to the target mass +70.1 Da. The presence of such adducts indicates incomplete deprotection.[3]
-
References
- 1. atdbio.com [atdbio.com]
- 2. biotage.com [biotage.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Troubleshooting Depurination during DMT Detritylation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering depurination during the acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) protecting group in oligonucleotide synthesis.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to depurination.
Problem: Evidence of depurination, such as chain cleavage observed during final deprotection or the presence of truncated oligonucleotide fragments in analytical traces (e.g., HPLC, Mass Spectrometry).[1][2]
DOT Script for Troubleshooting Workflow:
Figure 1: A stepwise workflow for troubleshooting depurination.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Evaluate Detritylation Reagent | The use of a strong acid, such as Trichloroacetic acid (TCA), can lead to significant depurination.[3][4] | Switch to a weaker acid like Dichloroacetic acid (DCA).[2] Ensure the acid solution is fresh and at the correct concentration. |
| 2. Assess Reaction Conditions | Prolonged exposure to acidic conditions increases the risk of depurination. Elevated temperatures can also accelerate this side reaction. | Decrease the detritylation time to the minimum required for complete removal of the DMT group. Perform detritylation at ambient temperature unless optimization studies suggest otherwise. |
| 3. Examine Phosphoramidites | Standard acyl protecting groups on purine (B94841) bases can be electron-withdrawing, destabilizing the glycosidic bond and making it more susceptible to cleavage. | Consider using phosphoramidites with formamidine (B1211174) protecting groups (e.g., dmf-dG), which are electron-donating and stabilize the glycosidic bond. |
| 4. Review Overall Synthesis Protocol | Inefficient washing after the detritylation step can leave residual acid, leading to continued depurination. | Ensure a thorough and efficient washing step immediately follows detritylation to neutralize and remove all traces of acid. |
Frequently Asked Questions (FAQs)
Q1: What is depurination in the context of oligonucleotide synthesis?
Depurination is a chemical reaction where the β-N-glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar is hydrolytically cleaved. This occurs under acidic conditions, such as during the detritylation step, and results in an abasic site in the oligonucleotide chain. Upon final deprotection with a base, the oligonucleotide chain will cleave at this abasic site, leading to truncated products.
DOT Script for Depurination Mechanism:
Figure 2: Chemical pathway of detritylation and the side reaction of depurination.
Q2: How can I detect and quantify depurination?
Depurination can be detected and quantified using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase (IP-RP) HPLC and anion-exchange (AEX) HPLC can be used to separate and quantify truncated oligonucleotide fragments resulting from depurination.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying depurinated sequences by detecting the mass of the resulting fragments.
-
Capillary Electrophoresis (CE): CE can also be employed to separate and quantify impurities, including those arising from depurination.
Q3: Which acid is better for detritylation, TCA or DCA?
Dichloroacetic acid (DCA) is generally preferred over Trichloroacetic acid (TCA) for detritylation. TCA is a stronger acid (pKa ≈ 0.7) and causes significantly more depurination than the weaker DCA (pKa ≈ 1.5). While DCA may require slightly longer reaction times for complete detritylation, the reduced risk of depurination often leads to a higher yield of the full-length oligonucleotide.
Quantitative Comparison of Detritylation Reagents
| Reagent | Typical Concentration | Relative Rate of Depurination | Comments |
| Trichloroacetic acid (TCA) | 3% in Dichloromethane | High | Fast detritylation but significant risk of depurination, especially for longer oligonucleotides. |
| Dichloroacetic acid (DCA) | 3% in Dichloromethane | Low | Slower detritylation than TCA but significantly reduces depurination. |
| Dichloroacetic acid (DCA) | 15% in Dichloromethane | Moderate | Faster detritylation than 3% DCA with a manageable increase in depurination for some applications. |
Q4: Does the length of the oligonucleotide affect the risk of depurination?
Yes, the risk of depurination increases with the length of the oligonucleotide. Longer synthesis times mean the growing oligonucleotide chain is subjected to repeated acid exposure during each detritylation cycle. The cumulative effect of these acid treatments can lead to a higher incidence of depurination, which is a limiting factor in the synthesis of very long oligonucleotides.
Q5: Are there any chemical modifications that can prevent depurination?
Yes, using modified phosphoramidites with formamidine-based protecting groups on the purine bases can significantly reduce depurination. For example, the dimethylformamidine (dmf) protecting group on guanosine (B1672433) is electron-donating, which helps to stabilize the glycosidic bond and make it less susceptible to acid-catalyzed cleavage.
Experimental Protocols
Protocol 1: Standard Detritylation using Dichloroacetic Acid (DCA)
Objective: To remove the 5'-DMT group from a solid-support-bound oligonucleotide with minimal depurination.
Materials:
-
Oligonucleotide synthesized on Controlled Pore Glass (CPG) support.
-
3% (v/v) Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Acetonitrile (ACN), synthesis grade.
-
Capping Solution A (e.g., acetic anhydride/lutidine/THF) and Capping Solution B (e.g., N-methylimidazole/THF).
-
Oxidizer solution (e.g., iodine in THF/water/pyridine).
Procedure:
-
Wash the CPG support thoroughly with ACN to remove any residual moisture.
-
Deliver the 3% DCA solution to the synthesis column and allow it to react for a specified time (typically 60-180 seconds). The exact time should be optimized for the specific synthesizer and sequence.
-
Monitor the color of the eluent. A bright orange color indicates the release of the DMT cation. The color should be monitored to ensure the reaction goes to completion.
-
Immediately after the desired reaction time, thoroughly wash the CPG support with ACN to remove all traces of the DCA solution.
-
Proceed with the next steps in the synthesis cycle (coupling, capping, and oxidation).
Protocol 2: Analysis of Depurination by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To quantify the level of depurinated, truncated oligonucleotide fragments in a crude or purified sample.
Materials:
-
Crude or purified oligonucleotide sample.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.
-
HPLC system with a UV detector and a suitable C18 column.
Procedure:
-
Dissolve the oligonucleotide sample in Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the oligonucleotides using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
The full-length product will be the main peak. Shorter, depurinated fragments will typically elute earlier.
-
Integrate the peak areas of the full-length product and the depurinated fragments to determine the relative percentage of depurination. For more precise quantification, a mass spectrometer can be coupled to the HPLC system (LC-MS).
References
optimizing activator concentration for 5'-O-DMT-N6-ibu-dA coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphoramidite (B1245037) 5'-O-DMT-N6-ibu-dA. The following information is designed to help you optimize activator concentrations and achieve high coupling efficiencies in your oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in the coupling of this compound?
A1: In phosphoramidite chemistry, an activator is a crucial reagent that enables the coupling of the phosphoramidite monomer, in this case, this compound, to the free 5'-hydroxyl group of the growing oligonucleotide chain.[][] The activator, typically a weak acid, protonates the nitrogen atom of the phosphoramidite's diisopropylamino group, making it a good leaving group.[][3] This results in the formation of a highly reactive phosphonium (B103445) intermediate, which is then susceptible to nucleophilic attack by the 5'-hydroxyl group, leading to the formation of a phosphite (B83602) triester linkage.[][] The choice and concentration of the activator directly impact the speed and efficiency of this reaction.[]
Q2: Which activators are commonly used for phosphoramidite coupling, and how do they differ?
A2: Several activators are used in oligonucleotide synthesis, with the most common being tetrazole and its derivatives, as well as imidazole (B134444) derivatives.[] 1H-Tetrazole has historically been a standard activator.[4] However, alternatives with improved characteristics are now widely used:
-
5-Ethylthio-1H-tetrazole (ETT): More acidic than 1H-Tetrazole, ETT offers faster reaction rates and is particularly popular for RNA synthesis.[4][5] It also has better solubility in acetonitrile (B52724).[4]
-
5-Benzylthio-1H-tetrazole (BTT): Similar to ETT, BTT is also more acidic than 1H-Tetrazole and is often favored for RNA synthesis due to its high reactivity.[4][5][6]
-
4,5-Dicyanoimidazole (DCI): DCI is a highly effective activator that is less acidic but more nucleophilic than tetrazole.[3][4] This property helps to increase the rate of the nucleophilic displacement step in the coupling reaction.[7] DCI is highly soluble in acetonitrile, allowing for the use of higher concentrations, which can be advantageous for difficult couplings or large-scale synthesis.[3][7][8]
The choice of activator can influence not only the coupling efficiency but also the potential for side reactions.[]
Q3: What is the recommended starting concentration for an activator with this compound?
A3: The optimal activator concentration depends on the specific activator being used, the scale of the synthesis, and the specific sequence being synthesized. For routine, small-scale synthesis (< 15 µmoles), a concentration of 0.25 M DCI is often recommended as a starting point.[3][4] For larger-scale synthesis or for particularly challenging couplings, a higher concentration of DCI, up to 1.0 M or 1.1 M , can be employed to drive the reaction to completion.[3][7][8] When using tetrazole-based activators like ETT, concentrations typically range from 0.25 M to 0.75 M .[4] It is always advisable to consult the recommendations from your phosphoramidite and activator suppliers and to perform an initial optimization experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Suboptimal Activator Concentration: The activator concentration may be too low to efficiently activate the phosphoramidite. | Increase the activator concentration. For DCI, consider moving from 0.25 M to 0.5 M or higher.[7] |
| Insufficient Reaction Time: The coupling time may be too short for the reaction to go to completion, especially with sterically hindered nucleosides. | Increase the coupling time. For difficult sequences, extending the coupling time can improve efficiency.[] | |
| Poor Quality Activator: Impurities in the activator solution can inhibit the reaction. | Use high-purity, anhydrous-grade activator and solvent. Ensure proper storage to prevent degradation.[] | |
| Degraded Phosphoramidite: The this compound may have degraded due to moisture or improper storage. | Use fresh, high-quality phosphoramidite. Ensure it is dissolved in anhydrous acetonitrile immediately before use. | |
| Formation of (n+1) Impurities | Overly Acidic Activator: Highly acidic activators can cause premature detritylation of the phosphoramidite monomer in solution, leading to the coupling of a dimer.[4] | Switch to a less acidic activator like DCI.[3][4] If using a tetrazole derivative, ensure the concentration is not excessively high. |
| Inconsistent Results | Activator Precipitation: Some activators, like 1H-Tetrazole, have limited solubility in acetonitrile, especially at low temperatures, which can lead to precipitation and inconsistent concentrations.[4] | Use a more soluble activator like ETT or DCI.[3][4] If using 1H-Tetrazole, ensure it is fully dissolved before use, warming gently if necessary.[4] |
| Variable Reagent Delivery: Issues with the synthesizer's fluidics can lead to inconsistent delivery of the activator or phosphoramidite. | Perform regular maintenance and calibration of your oligonucleotide synthesizer. |
Data Presentation
Table 1: Comparison of Common Activators
| Activator | Typical Concentration Range | Key Characteristics |
| 1H-Tetrazole | 0.25 M - 0.50 M | Traditional activator, limited solubility in acetonitrile.[4] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | More acidic and soluble than 1H-Tetrazole, faster coupling.[4] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.50 M | More acidic than ETT, often used for RNA synthesis.[4] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.1 M | Less acidic, more nucleophilic, highly soluble, fast coupling rates.[3][7][8] |
Experimental Protocols
Protocol 1: General Phosphoramidite Coupling Cycle
This protocol outlines the key steps in a standard automated phosphoramidite coupling cycle.
-
Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a weak acid (e.g., trichloroacetic acid in dichloromethane).[6]
-
Coupling: Delivery of the this compound phosphoramidite and the activator solution (e.g., DCI in acetonitrile) to the synthesis column to form the phosphite triester linkage.[][6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.[6]
-
Oxidation: Conversion of the unstable phosphite triester to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).[][6]
These four steps are repeated for each subsequent monomer addition.
Protocol 2: Optimization of Activator Concentration
To determine the optimal activator concentration for your specific system, a series of small-scale syntheses of a short, representative oligonucleotide should be performed.
-
Design a Test Sequence: Synthesize a short, simple sequence (e.g., a 5-mer) containing the this compound.
-
Vary Activator Concentration: Set up parallel syntheses using a range of activator concentrations. For example, if using DCI, you might test 0.25 M, 0.45 M, 0.7 M, and 1.0 M.
-
Maintain Consistent Parameters: Keep all other synthesis parameters (e.g., coupling time, phosphoramidite concentration, temperature) constant across all experiments.
-
Analyze Crude Product: After synthesis and deprotection, analyze the crude product from each synthesis by HPLC or mass spectrometry.
-
Evaluate Results: Compare the chromatograms or spectra to determine which activator concentration yields the highest percentage of the full-length product with the fewest impurities.
Visualizations
Caption: Workflow for optimizing activator concentration in oligonucleotide synthesis.
Caption: Relationship between activator properties and coupling reaction outcomes.
References
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Side Reactions Associated with N6-Isobutyryl Protecting Group
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions encountered when using the N6-isobutyryl protecting group in chemical synthesis, particularly in the context of oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the N6-isobutyryl protecting group?
The N6-isobutyryl group is an acyl protecting group used to block the exocyclic amino functions of adenosine (B11128) (dA) and guanosine (B1672433) (dG) during chemical synthesis, most notably in solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry. Its main role is to prevent unwanted side reactions at these amino groups during the sequential addition of nucleotide monomers to the growing oligonucleotide chain.
Q2: What are the most common side reactions associated with the N2-isobutyryl group on guanosine (dG)?
The two most frequently encountered issues with N2-isobutyryl-deoxyguanosine are:
-
Incomplete Deprotection: The isobutyryl group on guanine (B1146940) is known to be more resistant to ammonolysis compared to the benzoyl groups typically used for adenine (B156593) and cytosine. This can lead to incomplete removal of the protecting group during the final deprotection step.
-
O6-Phosphitylation: During the coupling step of phosphoramidite chemistry, the phosphoramidite reagent can react with the O6 position of the guanine base. This modification can lead to the formation of a phosphite (B83602) triester which, if not removed, can lead to chain cleavage upon oxidation.
Q3: Is depurination a significant concern with N6-isobutyryl protected nucleosides?
Depurination, the cleavage of the N-glycosidic bond, is a known side reaction in oligonucleotide synthesis, particularly under the acidic conditions of the detritylation step. While N6-benzoyl-deoxyadenosine is known to be susceptible to depurination, N2-isobutyryl-deoxyguanosine is significantly more stable. Kinetic studies have shown that the depurination half-life of N2-isobutyryl-dG is 5 to 6 times longer than that of N6-benzoyl-dA in dichloroacetic acid (DCA) solutions and approximately 12 times longer in 3% trichloroacetic acid (TCA).[1] There is less specific data directly comparing N6-isobutyryl-dA and N6-benzoyl-dA, but the use of more labile protecting groups like phenoxyacetyl (pac) for adenine has been shown to offer comparable stability to N6-benzoyl-dA against depurination during detritylation.[2][3]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of N2-Isobutyryl-Guanine
Symptoms:
-
Broad or shouldered peaks for the full-length product in HPLC analysis.
-
Mass spectrometry (MS) data showing a mass addition of +70 Da (mass of the isobutyryl group minus the hydrogen it replaces) or multiples thereof on the final oligonucleotide.
-
Reduced biological activity of the synthesized oligonucleotide.
Root Causes:
-
Insufficient deprotection time or temperature.
-
Use of old or low-concentration ammonium (B1175870) hydroxide.
-
The inherent stability of the N2-isobutyryl amide bond on guanine.
Solutions:
| Parameter | Standard Conditions | Optimized Conditions for N2-isobutyryl-dG | Notes |
| Deprotection Reagent | Concentrated Ammonium Hydroxide (28-30%) | Fresh Concentrated Ammonium Hydroxide or AMA (1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine) | AMA can significantly reduce deprotection times.[4][5] |
| Temperature | 55 °C | 65 °C (for AMA) or prolonged incubation at 55 °C | Higher temperatures accelerate deprotection but can be detrimental to sensitive modifications. |
| Time | 8-12 hours | 10-15 minutes (with AMA at 65°C) or >12 hours (with Ammonium Hydroxide at 55°C) | The removal of the isobutyryl group from guanine is often the rate-determining step in deprotection. |
Experimental Protocol for Analysis of Incomplete Deprotection:
-
Sample Preparation: After standard deprotection, evaporate the ammonia (B1221849) and resuspend the oligonucleotide in nuclease-free water.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Detection: UV absorbance at 260 nm.
-
Observation: Look for post-peaks or shouldering on the main product peak, which may indicate the presence of the more hydrophobic, incompletely deprotected species.
-
-
Mass Spectrometry Analysis:
-
Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Observation: Search for the expected mass of the full-length oligonucleotide plus increments of 70 Da for each remaining isobutyryl group.
-
Logical Workflow for Troubleshooting Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete deprotection.
Issue 2: O6-Phosphitylation of N2-Isobutyryl-Guanine
Symptoms:
-
Presence of shorter oligonucleotide fragments (n-1, n-2, etc.) in HPLC or gel electrophoresis analysis, indicating chain cleavage.
-
Reduced yield of the full-length product.
Root Causes:
-
Reaction of the activated phosphoramidite with the O6 position of guanine during the coupling step.
-
The resulting O6-phosphite triester is unstable and can lead to depurination and subsequent chain cleavage, especially after the oxidation step.
Solutions:
| Strategy | Description | Notes |
| Use of O6-Protected dG Phosphoramidites | Employ dG phosphoramidites with an additional protecting group on the O6 position, such as diphenylcarbamoyl (DPC) or p-nitrophenylethyl (NPE). | This is the most direct way to prevent O6 modification but adds cost and complexity to the synthesis. |
| Modified Capping Step | Perform the capping step before the oxidation step. The acetic anhydride (B1165640) in the capping solution can help to remove the transient O6-phosphitylation. | This is a simple modification to the standard synthesis cycle that can be highly effective. |
| Use of Alternative Activators | Some activators may exhibit lower reactivity towards the O6 position of guanine. | This requires careful optimization and may not be universally applicable. |
Experimental Protocol for Minimizing O6-Phosphitylation:
Modified Synthesis Cycle:
-
Detritylation: Standard acidic deblocking of the 5'-DMT group.
-
Coupling: Standard coupling of the incoming phosphoramidite.
-
Capping 1: Standard capping step with acetic anhydride and N-methylimidazole. This step is crucial for removing any O6-phosphitylation.
-
Oxidation: Standard oxidation of the phosphite triester to a phosphate (B84403) triester.
-
Capping 2 (Optional): A second capping step can be performed after oxidation to ensure complete capping of any remaining unreacted 5'-hydroxyl groups.
Signaling Pathway of O6-Phosphitylation and Cleavage
Caption: Pathway of O6-phosphitylation leading to chain cleavage.
Issue 3: Depurination of Purine (B94841) Residues
Symptoms:
-
Presence of shorter oligonucleotide fragments in analytical traces, particularly corresponding to cleavage at purine (A or G) residues.
-
Lower than expected yield of the full-length product.
Root Causes:
-
Prolonged exposure to acidic conditions during the detritylation step.
-
Use of overly strong acids for detritylation.
-
The inherent lability of the N-glycosidic bond of purine nucleosides, especially deoxyadenosine.
Solutions:
| Parameter | Standard Approach | Mitigation Strategy | Notes |
| Detritylation Reagent | 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) | 3% Dichloroacetic acid (DCA) in DCM or Toluene | DCA is a weaker acid than TCA and results in lower rates of depurination. |
| Detritylation Time | 2-3 minutes | Minimize to the shortest effective time (e.g., 60-90 seconds) | Monitor the color of the trityl cation release to ensure complete detritylation. |
| Protecting Group Choice | Standard N6-benzoyl-dA | Consider more acid-stable protecting groups like N6-dialkylformamidine for dA if depurination is a major issue. | This may require different deprotection conditions. |
Experimental Workflow for Minimizing Depurination
Caption: Workflow for oligonucleotide synthesis with a focus on minimizing depurination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
impact of water contamination on 5'-O-DMT-N6-ibu-dA stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water contamination on the stability of 5'-O-DMT-N6-ibu-dA.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of this compound due to moisture contamination.
Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis
-
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or PAGE).
-
Inconsistent trityl cation assay results, showing a drop in step-wise coupling efficiency.
-
-
Possible Cause:
-
Degradation of the this compound phosphoramidite (B1245037) stock solution due to hydrolysis caused by trace amounts of water. The phosphoramidite moiety is highly susceptible to reaction with water, which leads to the formation of the corresponding H-phosphonate, a species that is inactive in the coupling reaction.
-
-
Solutions:
-
Use Anhydrous Reagents and Techniques: Ensure that all solvents, particularly acetonitrile (B52724), are of high purity and have a very low water content (<30 ppm).[1] It is recommended to use fresh bottles of anhydrous acetonitrile and to employ techniques that minimize exposure to atmospheric moisture.
-
Prepare Fresh Phosphoramidite Solutions: Prepare fresh solutions of this compound before initiating a synthesis, especially for long oligonucleotides or critical applications. Avoid storing phosphoramidite solutions on the synthesizer for extended periods.
-
Incorporate Molecular Sieves: Store molecular sieves in the phosphoramidite and activator solutions to scavenge any residual moisture.[2]
-
Verify Synthesizer Performance: Ensure that the gas lines (argon or helium) on the synthesizer are equipped with in-line drying filters and that there are no leaks in the system that could introduce moisture.
-
Issue 2: Unexpected Peaks in Analytical HPLC or Mass Spectrometry
-
Symptoms:
-
Appearance of a peak corresponding to the H-phosphonate of this compound in HPLC or ³¹P NMR analysis of the phosphoramidite.
-
Mass spectrometry data showing species with a mass corresponding to the hydrolyzed phosphoramidite.
-
-
Possible Cause:
-
Systematic moisture contamination in the storage or handling of the phosphoramidite, either as a solid or in solution.
-
-
Solutions:
-
Proper Storage of Solid Phosphoramidite: Store solid this compound at the recommended temperature (-20°C for long-term storage) under an inert atmosphere (e.g., argon or nitrogen).[3] Ensure the container is tightly sealed.
-
Careful Handling During Dissolution: When preparing solutions, allow the vial of solid phosphoramidite to warm to room temperature before opening to prevent condensation of atmospheric moisture. Use anhydrous acetonitrile and a syringe flushed with inert gas for transfers.
-
Purity Check of Incoming Material: Perform a quality control check (e.g., by ³¹P NMR) on new batches of phosphoramidites to ensure their purity before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of water?
A1: The primary degradation pathway is the hydrolysis of the phosphoramidite moiety. This reaction is catalyzed by acid and results in the formation of the corresponding this compound-3'-H-phosphonate and diisopropylamine. The H-phosphonate is unable to participate in the coupling reaction during oligonucleotide synthesis, leading to lower yields of the desired full-length product.
Q2: How does the stability of this compound compare to other phosphoramidites?
A2: The stability of deoxyribonucleoside phosphoramidites in solution generally follows the order: T, dC > dA > dG.[4][5] This means that the dA phosphoramidite is more susceptible to degradation than thymidine (B127349) and deoxycytidine phosphoramidites, but less so than the deoxyguanosine phosphoramidite, which is known to be particularly unstable. The isobutyryl (ibu) protecting group on the N6 position of adenine (B156593) is a relatively standard protecting group and is not expected to dramatically alter this stability ranking.
Q3: What is the acceptable level of water in acetonitrile for dissolving this compound?
A3: For optimal performance and to minimize degradation, the recommended water content in acetonitrile should be less than 30 ppm (parts per million), with a preference for 10 ppm or less. Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite.
Q4: How should I store solutions of this compound?
A4: Solutions of this compound in anhydrous acetonitrile should be stored at -20°C under an inert atmosphere. For use on a synthesizer, it is best to use freshly prepared solutions. If solutions are to be kept on the instrument, they should not be stored for extended periods.
Q5: Can I visually detect degradation of my this compound?
A5: Visual inspection is not a reliable method for detecting degradation. The hydrolyzed product is colorless and soluble. The most reliable methods for assessing the purity of a phosphoramidite are analytical techniques such as ³¹P NMR and HPLC.
Data Presentation
Table 1: Relative Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile
| Deoxyribonucleoside Phosphoramidite | Protecting Group | Relative Stability | Purity Reduction after 5 Weeks* |
| 5'-O-DMT-dT | None | High | ~2% |
| 5'-O-DMT-dC(bz) | Benzoyl | High | ~2% |
| 5'-O-DMT-dA(bz) | Benzoyl | Medium | ~6% |
| 5'-O-DMT-dG(ib) | Isobutyryl | Low | ~39% |
*Data is based on a study of phosphoramidites stored in acetonitrile under an inert gas atmosphere. The stability of this compound is expected to be similar to that of 5'-O-DMT-dA(bz).
Experimental Protocols
Protocol 1: Analysis of this compound Stability by ³¹P NMR
-
Objective: To quantify the purity of this compound and detect the presence of its H-phosphonate hydrolysis product.
-
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound in about 0.5 mL of deuterated acetonitrile (CD₃CN) in an NMR tube.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis: The intact phosphoramidite will appear as a signal (or a pair of diastereomeric signals) in the region of δ 148-150 ppm. The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak at a different chemical shift, typically in the range of δ 5-10 ppm. Oxidized phosphoramidite (P(V) species) may also be present and will have signals in a different region of the spectrum. The relative integration of these peaks can be used to quantify the extent of degradation.
-
Protocol 2: Analysis of this compound Stability by HPLC
-
Objective: To assess the purity of this compound and detect degradation products.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in anhydrous acetonitrile.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient of increasing Mobile Phase B.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: The intact this compound will elute as a major peak. Degradation products, such as the more polar H-phosphonate, will typically have shorter retention times. Peak areas can be used to determine the purity of the phosphoramidite.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Mass Spectrometry Analysis of Oligonucleotides with N6-ibu-dA
For Researchers, Scientists, and Drug Development Professionals
The identity and purity of synthetic oligonucleotides are critical for their application in research, diagnostics, and therapeutics. Mass spectrometry (MS) is an indispensable tool for the quality control of these complex biomolecules. The choice of protecting groups for the nucleobases during solid-phase synthesis significantly impacts the final purity of the oligonucleotide and the ease of its characterization by mass spectrometry.
This guide provides a comparative analysis of oligonucleotides synthesized with the N6-isobutyryl-2'-deoxyadenosine (N6-ibu-dA) protecting group versus the more traditional N6-benzoyl-2'-deoxyadenosine (N6-benzoyl-dA). We will delve into the implications of these protecting groups on mass spectrometry analysis, supported by experimental data and detailed protocols.
Impact of Protecting Groups on Mass Spectrometry Analysis
During oligonucleotide synthesis, protecting groups are essential to prevent unwanted side reactions on the exocyclic amines of dA, dG, and dC. These groups are removed in a final deprotection step. Incomplete removal of these protecting groups results in impurities that can be readily detected by mass spectrometry, as they lead to a predictable mass increase in the final product.
The isobutyryl group on dA has a smaller mass addition compared to the benzoyl group, which can be advantageous in certain analytical scenarios.
| Protecting Group | Nucleobase | Mass Addition (Da) |
| Isobutyryl (ibu) | dA, dG | 70 |
| Benzoyl (bz) | dA, dC | 104 |
Table 1: Mass addition of common protecting groups for deoxyadenosine (B7792050) (dA), deoxyguanosine (dG), and deoxycytidine (dC).[1]
The lower mass of the isobutyryl group can potentially lead to better resolution of the protected species from other synthesis-related impurities in the mass spectrum.
Comparative Analysis: N6-ibu-dA vs. N6-benzoyl-dA
While direct, publicly available quantitative studies comparing the deprotection efficiency and impurity profiles of N6-ibu-dA and N6-benzoyl-dA using mass spectrometry are limited, the choice of protecting group is known to influence these parameters. The isobutyryl group is generally considered to be more labile than the benzoyl group, which can lead to faster and more complete deprotection, resulting in a cleaner final product with fewer protecting group-related impurities.
A key indicator of incomplete deprotection is the presence of a peak at the expected mass of the oligonucleotide plus the mass of the protecting group in the mass spectrum. For example, an oligonucleotide containing an incompletely deprotected N6-ibu-dA will show a +70 Da peak, while one with an incomplete deprotection of N6-benzoyl-dA will show a +104 Da peak. The relative intensity of this peak compared to the main product peak can be used to quantify the level of this impurity.
Hypothetical Comparative Data:
The following table illustrates a hypothetical comparison based on general knowledge of protecting group lability.
| Parameter | Oligonucleotide with N6-ibu-dA | Oligonucleotide with N6-benzoyl-dA |
| Deprotection Time | Shorter | Longer |
| Residual Protected Impurity (by LC-MS) | Lower % | Higher % |
| Overall Purity (by LC-MS) | Potentially Higher | Potentially Lower |
Table 2: Hypothetical comparison of performance between N6-ibu-dA and N6-benzoyl-dA in oligonucleotide synthesis and analysis.
Experimental Protocols
Accurate mass spectrometry analysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for the analysis of oligonucleotides containing N6-ibu-dA.
Protocol 1: LC-MS Analysis of Oligonucleotide Purity and Identity
This protocol is suitable for the quantitative analysis of the full-length oligonucleotide product and the identification of impurities, including those with residual protecting groups.
1. Sample Preparation:
-
Following solid-phase synthesis, cleave the oligonucleotide from the support and perform deprotection using an appropriate method (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a milder alternative for sensitive modifications).
-
Desalt the crude oligonucleotide sample using a size-exclusion column or ethanol (B145695) precipitation.
-
Resuspend the purified oligonucleotide in nuclease-free water to a final concentration of 10-20 pmol/µL.
2. LC-MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C18).
-
Mobile Phase A: An aqueous solution of an ion-pairing agent, such as 100 mM hexafluoroisopropanol (HFIP) and 15 mM triethylamine (B128534) (TEA) in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.
3. LC-MS Method:
-
Flow Rate: 0.2-0.5 mL/min.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 15-30 minutes to elute the oligonucleotides.
-
MS Acquisition Mode: Negative ion mode.
-
Mass Range: m/z 400-2000.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the oligonucleotide and its impurities.
Protocol 2: MALDI-TOF MS for Rapid Quality Control
This protocol is ideal for high-throughput screening and rapid confirmation of the molecular weight of the synthesized oligonucleotide.
1. Sample Preparation:
-
Co-crystallize the desalted oligonucleotide sample (1-5 pmol) with a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), on a MALDI target plate.
2. MALDI-TOF MS System:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Negative or positive ion mode.
-
Mass Analyzer: A time-of-flight analyzer.
3. Data Acquisition:
-
Acquire the mass spectrum across a relevant mass range for the expected oligonucleotide.
4. Data Analysis:
-
Identify the peak corresponding to the full-length product and any impurity peaks, such as those with residual protecting groups. The presence of a +71 Da signal relative to the main product can indicate an isobutyryl-protected impurity.[2]
Visualizing the Workflow
The following diagram illustrates a general workflow for the comparative analysis of oligonucleotides synthesized with different protecting groups.
Caption: Workflow for comparing oligonucleotide protecting groups.
Conclusion
The selection of the N6-ibu-dA protecting group for oligonucleotide synthesis offers potential advantages in terms of deprotection efficiency, which can lead to a higher purity final product as determined by mass spectrometry. By employing robust LC-MS and MALDI-TOF MS analytical methods, researchers can effectively characterize their synthetic oligonucleotides, ensuring the quality and reliability of their materials for downstream applications. Careful optimization of both the synthesis and analytical protocols is paramount for achieving accurate and reproducible results.
References
A Comparative Guide to N6-isobutyryl-dA and N6-benzoyl-dA in Oligonucleotide Synthesis
In the realm of solid-phase oligonucleotide synthesis, the selection of appropriate protecting groups for the exocyclic amines of nucleobases is paramount to ensure high coupling efficiency and fidelity of the final product. For deoxyadenosine (B7792050) (dA), the N6-amino group is typically protected to prevent unwanted side reactions during the synthesis cycle. The most conventional choice for this purpose is the benzoyl (Bz) group, leading to N6-benzoyl-dA. An alternative, though less common for adenosine, is the isobutyryl (iBu) group, yielding N6-isobutyryl-dA. This guide provides a detailed comparison of these two protecting groups, supported by available data and experimental protocols, to aid researchers in making an informed decision for their synthesis needs.
Introduction to N6-Protecting Groups for Deoxyadenosine
The phosphoramidite (B1245037) method, the gold standard for oligonucleotide synthesis, involves a four-step cycle: deblocking, coupling, capping, and oxidation. During this cycle, the exocyclic amino groups of dA, dG, and dC must be protected. The ideal protecting group should be stable throughout the synthesis cycles but readily removable during the final deprotection step.
N6-benzoyl-dA is the classic and most widely used protecting group for deoxyadenosine.[1][2][3] Its stability and performance are well-documented, making it a reliable choice for routine oligonucleotide synthesis.
N6-isobutyryl-dA represents a "milder" alternative. The isobutyryl group is generally more labile than the benzoyl group under basic conditions. While more commonly employed for the protection of deoxyguanosine (dG) and deoxycytidine (dC), its use for dA is considered in contexts requiring faster or milder deprotection conditions to preserve sensitive modifications on the oligonucleotide.[4][5]
Performance Comparison: A Data-Driven Analysis
Direct quantitative, side-by-side comparisons of N6-isobutyryl-dA and N6-benzoyl-dA are not extensively available in the reviewed literature. However, by compiling data on the general behavior of these acyl protecting groups, we can infer their relative performance characteristics.
| Parameter | N6-isobutyryl-dA | N6-benzoyl-dA | Rationale & References |
| Deprotection Rate | Faster | Slower | The isobutyryl group is known to be more labile to ammonolysis than the benzoyl group. While specific half-life data for N6-isobutyryl-dA was not found, studies on other nucleobases show isobutyryl groups are cleaved more rapidly. For instance, complete deprotection with labile groups like isobutyryl can be achieved in concentrated ammonia (B1221849) at room temperature in under four hours. In contrast, standard benzoyl deprotection often requires heating at 55°C for 8-15 hours. |
| Deprotection Conditions | Milder (e.g., room temperature ammonia, AMA) | Harsher (e.g., elevated temperature ammonia) | The higher lability of the isobutyryl group allows for the use of milder deprotection reagents and conditions. This is advantageous when the oligonucleotide contains other sensitive modifications. Standard protocols for benzoyl deprotection involve heating in concentrated ammonium (B1175870) hydroxide. |
| Stability during Synthesis | Sufficiently Stable | Highly Stable | While more labile during deprotection, the isobutyryl group is generally stable enough to withstand the conditions of the oligonucleotide synthesis cycle. However, benzoyl is considered the more robust and "standard" protecting group, implying higher stability. The stability of N6-phenoxyacetyl-deoxyadenosine (a similarly labile group) has been favorably compared to N6-benzoyl protected adenine (B156593) against depurination during the acidic detritylation step. |
| Coupling Efficiency | High | High | Both protecting groups are expected to allow for high coupling efficiencies (>99%) under standard phosphoramidite coupling conditions. The choice of protecting group on the exocyclic amine is not generally considered a primary factor influencing coupling efficiency, which is more dependent on the phosphoramidite quality, activator, and reaction conditions. |
| Final Oligonucleotide Purity | High | High | The purity of the final oligonucleotide is dependent on both the coupling efficiency and the completeness of deprotection. Incomplete removal of the protecting group can lead to impurities. The faster deprotection of the isobutyryl group might reduce the risk of side reactions associated with prolonged exposure to harsh deprotection conditions. However, with optimized deprotection protocols, both protecting groups can yield high-purity oligonucleotides, which can be assessed by techniques like RP-HPLC and IE-HPLC. |
Experimental Protocols
Synthesis of N6-benzoyl-2'-deoxyadenosine 3'-CE Phosphoramidite
A general procedure for the synthesis of N6-benzoyl-2'-deoxyadenosine, a precursor to the phosphoramidite, involves the following steps:
-
Transient Protection: Deoxyadenosine is treated with trimethylsilyl (B98337) chloride (TMSCl) in pyridine (B92270) to protect the hydroxyl groups.
-
Benzoylation: Benzoyl chloride is then added to selectively acylate the N6-amino group.
-
Deprotection of Hydroxyls: The silyl (B83357) protecting groups are removed under basic conditions to yield N6-benzoyl-2'-deoxyadenosine.
-
DMTr Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.
-
Phosphitylation: The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite monomer.
A detailed, specific protocol for the synthesis of the N6-isobutyryl-dA phosphoramidite was not prominently available in the reviewed literature, but would be expected to follow a similar synthetic strategy using isobutyric anhydride (B1165640) or isobutyryl chloride in the acylation step.
Oligonucleotide Synthesis Cycle
The following diagram illustrates the standard solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.
References
- 1. DNA Oligonucleotide Synthesis [merckmillipore.com]
- 2. atdbio.com [atdbio.com]
- 3. biotage.com [biotage.com]
- 4. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
N6-isobutyryl-dA: A Superior Choice for Adenine Protection in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the selection of appropriate protecting groups is a critical determinant of yield, purity, and the integrity of the final product. While N6-benzoyl-dA (Bz-dA) has been the conventional choice for protecting the exocyclic amine of deoxyadenosine, and N6-phenoxyacetyl-dA (Pac-dA) offers a milder deprotection alternative, N6-isobutyryl-dA (ibu-dA) emerges as a compelling option with distinct advantages in specific applications, particularly in the synthesis of sensitive and modified oligonucleotides.
This guide provides an objective comparison of N6-ibu-dA with other commonly used adenine (B156593) protecting groups, supported by experimental data and detailed protocols to inform your selection process.
Comparative Performance of Adenine Protecting Groups
The choice of a protecting group for the N6 position of adenine significantly impacts the deprotection strategy and the overall success of oligonucleotide synthesis. The ideal protecting group should be stable throughout the synthesis cycles and readily cleavable under conditions that do not compromise the integrity of the oligonucleotide, including any sensitive modifications.
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| N6-isobutyryl-dA (ibu-dA) | Isobutyryl group | Milder than Bz-dA, compatible with specific applications like photochemical cleavage. | Faster deprotection than Bz-dA, suitable for some sensitive modifications. | Less common than Bz-dA, may require optimization of deprotection conditions. |
| N6-benzoyl-dA (Bz-dA) | Benzoyl group | Harsh: Concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 55°C for 8-12 hours).[1] | Standard, well-established chemistry. | Harsh deprotection can damage sensitive modifications. |
| N6-phenoxyacetyl-dA (Pac-dA) | Phenoxyacetyl group | Ultramild: e.g., 0.05 M potassium carbonate in methanol (B129727) at room temperature for 4-6 hours.[1] | Very mild deprotection, ideal for highly sensitive modifications. | Phosphoramidite (B1245037) may be less stable in solution. |
Key Advantages of N6-ibu-dA
The primary advantage of N6-ibu-dA lies in its balanced properties, offering a more labile alternative to the standard Bz-dA without venturing into the "ultramild" category of Pac-dA, which can sometimes exhibit insufficient stability for certain synthesis protocols.
Faster Deprotection Kinetics
While direct quantitative kinetic studies comparing the deprotection of ibu-dA, Bz-dA, and Pac-dA are not extensively published in readily available literature, the established deprotection protocols indicate a faster removal of the isobutyryl group compared to the benzoyl group under similar ammoniacal conditions. This can reduce the exposure of the newly synthesized oligonucleotide to harsh basic conditions, thereby minimizing potential side reactions and degradation, which is particularly crucial for long oligonucleotides or those containing sensitive functionalities.
Compatibility with Specific Applications
N6-ibu-dA has been noted for its utility in specialized oligonucleotide synthesis protocols. For instance, its deprotection profile makes it a suitable candidate for methodologies that require an intermediate level of lability, such as in the synthesis of oligonucleotides intended for photochemical applications. The use of photolabile protecting groups often necessitates a carefully orchestrated deprotection strategy where more traditional, harsh methods could prematurely cleave other sensitive moieties.[2]
Experimental Protocols
To facilitate the practical application of this information, detailed experimental protocols for the synthesis and deprotection of oligonucleotides using different adenine protecting groups are provided below.
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The following diagram illustrates the fundamental steps of solid-phase oligonucleotide synthesis using the phosphoramidite method. This cycle is generally applicable regardless of the specific protecting group used on the nucleobases.
Figure 1: General workflow of the solid-phase phosphoramidite oligonucleotide synthesis cycle.
Experimental Workflow: Synthesis and Deprotection
The logical flow from the initiation of synthesis to the final purified oligonucleotide is depicted below. The critical "Deprotection" step is where the choice of adenine protecting group has the most significant impact.
Figure 2: A logical workflow for oligonucleotide synthesis, from solid-phase assembly to the final purified product.
Deprotection Protocols
Protocol 1: Deprotection of Oligonucleotides with N6-isobutyryl-dA
-
Cleavage from Solid Support: Treat the solid support with concentrated ammonium hydroxide (28-30% NH₃ in water) for 1-2 hours at room temperature.
-
Base and Phosphate Deprotection: Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a sealed vial. Heat at 55°C for 4-8 hours. The exact time may require optimization based on the sequence and other modifications present.
-
Work-up: Cool the vial to room temperature. Transfer the supernatant to a new tube. Wash the support with 50% acetonitrile (B52724) in water and combine with the supernatant. Evaporate the combined solution to dryness in a vacuum concentrator.
-
Resuspension: Resuspend the oligonucleotide pellet in a suitable buffer for purification.
Protocol 2: Standard Deprotection for N6-benzoyl-dA
-
Cleavage and Deprotection: Transfer the solid support to a screw-cap vial and add 1.5 mL of concentrated ammonium hydroxide (28-30% NH₃ in water).[1]
-
Seal the vial tightly and incubate at 55°C for 8-12 hours.[1]
-
Work-up: Allow the vial to cool to room temperature. Carefully open the vial and transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.[1]
-
Dry the combined solution in a vacuum concentrator.
-
Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis.
Protocol 3: Ultramild Deprotection for N6-phenoxyacetyl-dA
-
Cleavage and Deprotection: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol. Add 1.5 mL of this solution to the solid support in a screw-cap vial.[1]
-
Seal the vial and incubate at room temperature for 4-6 hours.[1]
-
Work-up: Transfer the supernatant to a new microcentrifuge tube. Wash the support twice with 0.5 mL of methanol and combine the washes with the supernatant.[1]
-
Neutralize the solution with an appropriate acid (e.g., acetic acid) if necessary, and then evaporate to dryness.
-
Resuspension: Resuspend the oligonucleotide in a suitable buffer for purification.
Conclusion and Recommendations
The selection of an adenine protecting group is a nuanced decision that should be guided by the specific requirements of the oligonucleotide being synthesized.
-
N6-benzoyl-dA remains the standard for routine, unmodified oligonucleotides where harsh deprotection conditions are tolerable.
-
N6-phenoxyacetyl-dA is the preferred choice for oligonucleotides containing highly sensitive modifications that necessitate extremely mild deprotection.
-
N6-isobutyryl-dA offers a valuable intermediate option. Its faster deprotection kinetics compared to Bz-dA can be advantageous for improving the yield and purity of longer oligonucleotides and those with moderately sensitive modifications. It is particularly well-suited for specialized applications, such as the synthesis of photolabile oligonucleotides, where a balance of stability and lability is crucial.
For laboratories engaged in the synthesis of a diverse range of oligonucleotides, particularly those with modifications, having N6-ibu-dA as part of the repertoire of phosphoramidites can provide greater flexibility and lead to higher quality products. It is recommended to perform small-scale trial syntheses to optimize deprotection times for specific sequences and modifications when transitioning to N6-ibu-dA.
References
Validating Modified Oligonucleotides: A Comparative Guide to 5'-O-DMT-N6-ibu-dA Synthesis
The synthesis of custom oligonucleotides is fundamental to advancements in molecular biology, diagnostics, and therapeutics. The incorporation of modified nucleosides, such as N6-isobutyryl-deoxyadenosine (N6-ibu-dA), is crucial for enhancing nuclease resistance, improving hybridization properties, or enabling specific functionalities. The 5'-O-Dimethoxytrityl (DMT) group plays a pivotal role in the phosphoramidite-based solid-phase synthesis, serving as a protecting group that is cleaved at each cycle and can be used for monitoring coupling efficiency and for purification.[1][2][3]
This guide provides a comprehensive comparison of the analytical techniques used to validate oligonucleotides synthesized with 5'-O-DMT-N6-ibu-dA. It details the experimental protocols for key validation methods, compares their performance, and offers insights into alternative strategies for researchers, scientists, and drug development professionals.
Core Validation Techniques: A Comparative Overview
Ensuring the quality of a synthesized oligonucleotide requires a multi-faceted validation approach to confirm its identity (correct sequence and mass) and purity (absence of contaminants and failure sequences). The primary analytical methods employed are mass spectrometry and high-performance liquid chromatography.
Data Presentation: Comparison of Validation Methods
| Technique | Information Provided | Resolution/Accuracy | Suitable Oligo Length | Advantages | Limitations |
| MALDI-TOF MS | Molecular Weight | +/- 3 Da on a 10 kDa oligo[4] | < 50 bases[4] | High throughput, fast analysis, good for basic PCR primers. | Decreased resolution for longer oligos, potential for fragmentation of labile modifications. |
| ESI-MS | Molecular Weight | +/- 3 Da on a 10 kDa oligo | > 50 bases | High accuracy for long oligos, milder ionization suitable for labile modifications. | Can be more complex to interpret due to multiple charge states. |
| RP-HPLC | Purity, Presence of DMT group | High | Up to 80 bases | Excellent for separating full-length "DMT-on" products from "DMT-off" failure sequences (shortmers). | Resolution may decrease for very long or complex oligos. |
| IE-HPLC | Purity | High | Up to 40 bases | Separates based on charge (phosphate backbone), effective for oligos with significant secondary structure. | Can be less effective at resolving sequences of the same length with different modifications. |
| Enzymatic Digestion + LC/MS | Sequence Verification | Base-level resolution | Short oligos (<25 nucleotides) | Confirms the sequence and location of modifications. | More time-consuming, requires specific enzymes, and can be complex to analyze. |
Experimental Workflows and Logical Relationships
Visualizing the synthesis and validation processes can clarify the intricate steps involved in producing and quality-controlling modified oligonucleotides.
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Caption: Comprehensive validation workflow for synthetic oligonucleotides.
Caption: Comparison of MALDI-TOF and ESI mass spectrometry.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable validation of synthesized oligonucleotides.
Protocol 1: Mass Spectrometry for Molecular Weight Confirmation
This protocol provides a general outline for Electrospray Ionization Mass Spectrometry (ESI-MS), which is well-suited for a broad range of oligonucleotide lengths.
-
Sample Preparation:
-
Resuspend the purified oligonucleotide in a suitable solvent, typically RNase-free water or a mild buffer, to a concentration of approximately 10-20 µM.
-
Desalt the sample using an appropriate method (e.g., ethanol (B145695) precipitation or a desalting column) to remove salt ions that can interfere with ionization and create adducts.
-
-
Instrumentation and Ionization:
-
Utilize an ESI-MS system. This technique is preferred for its gentle ionization, which minimizes fragmentation of the oligonucleotide.
-
The sample is introduced into the mass spectrometer, where it is ionized into multiple charge states.
-
-
Mass Analysis:
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A spectrum is generated showing a series of peaks, each corresponding to the oligonucleotide with a different charge state.
-
-
Data Deconvolution:
-
The resulting multi-charged spectrum is processed using deconvolution software.
-
This algorithm calculates the parent molecular weight of the oligonucleotide from the distribution of the charged species.
-
The measured molecular weight is then compared to the theoretical calculated mass of the desired sequence.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
RP-HPLC is a powerful technique for assessing purity, particularly by separating the full-length product from shorter failure sequences.
-
Synthesis Strategy ("DMT-on"):
-
During solid-phase synthesis, the final 5'-DMT group is intentionally left on the full-length oligonucleotide. This makes the desired product significantly more hydrophobic than any failure sequences (shortmers), which will have a free 5'-hydroxyl group.
-
-
Column and Mobile Phase:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) to improve retention and resolution.
-
Mobile Phase B: A high-organic solvent, typically acetonitrile.
-
-
Chromatographic Separation:
-
The crude, deprotected oligonucleotide sample is injected onto the column.
-
A gradient elution is performed, starting with a high concentration of Mobile Phase A and gradually increasing the concentration of Mobile Phase B.
-
The non-hydrophobic, "DMT-off" failure sequences elute early in the gradient.
-
The highly hydrophobic, "DMT-on" full-length product is strongly retained and elutes much later.
-
-
Detection and Quantification:
-
Detection is typically performed using a UV detector at 260 nm.
-
The purity of the oligonucleotide is determined by integrating the area of the main peak (full-length product) relative to the total area of all peaks in the chromatogram.
-
Protocol 3: Ion-Exchange HPLC (IE-HPLC) for Purity Assessment
IE-HPLC separates oligonucleotides based on the negative charge of their phosphodiester backbone. It is particularly useful for sequences prone to forming secondary structures.
-
Column and Mobile Phase:
-
Column: A strong anion-exchange column (e.g., DNAPac PA200).
-
Mobile Phase A: A low-salt buffer, often at a high pH to denature any secondary structures.
-
Mobile Phase B: A high-salt buffer (e.g., containing NaCl or NaClO4).
-
-
Chromatographic Separation:
-
The oligonucleotide sample is injected and binds to the positively charged stationary phase.
-
A salt gradient is applied by increasing the concentration of Mobile Phase B.
-
Oligonucleotides elute based on their total negative charge, with shorter fragments eluting at lower salt concentrations and the longer, full-length product eluting at higher salt concentrations.
-
-
Detection and Analysis:
-
Detection is performed via UV absorbance at 260 nm.
-
The resulting chromatogram provides a quantitative assessment of purity based on the relative peak areas.
-
Alternatives to N6-ibu-dA and Deprotection Considerations
While isobutyryl (ibu) is a common protecting group for dA, other options exist. Phenoxyacetyl (pac) and benzoyl (bz) groups are also used. The choice of protecting group can influence the final deprotection strategy.
Standard deprotection often involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. However, for oligonucleotides containing base-labile modifications, milder deprotection conditions are necessary to prevent degradation. These can include:
-
Ammonium hydroxide/methylamine (AMA): Allows for significantly faster deprotection at lower temperatures.
-
Potassium carbonate in methanol: An ultra-mild condition for highly sensitive modifications.
-
Ethanolamine (EA): Can be used for rapid deprotection of certain protecting groups.
The use of N6-ibu-dA is compatible with standard deprotection protocols, but careful consideration of conditions is always warranted, especially in the context of other modifications within the same oligonucleotide sequence.
References
A Comparative Guide to DMT-on versus DMT-off Oligonucleotide Purification
For researchers, scientists, and drug development professionals engaged in the synthesis and application of oligonucleotides, achieving high purity is paramount. The choice of purification strategy following solid-phase synthesis significantly impacts the final yield, purity, and overall cost-effectiveness of the process. Two predominant methods, DMT-on and DMT-off purification, offer distinct advantages and are suited for different applications. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate purification strategy.
Principle of Separation
DMT-on purification leverages the hydrophobic dimethoxytrityl (DMT) group, which is left on the 5' end of the full-length oligonucleotide sequence during synthesis. This hydrophobic "tag" allows for strong retention of the desired product on a reversed-phase chromatography matrix, while the shorter, "failure" sequences, which lack the DMT group, are washed away.[1][2] The DMT group is subsequently removed (detritylated) either on-column or post-purification.[3][4]
DMT-off purification , in contrast, involves the removal of the 5'-DMT group as the final step of the synthesis cycle.[5] Purification then relies on other physicochemical properties of the oligonucleotide, primarily its charge or hydrophobicity, to separate it from impurities. Anion-exchange and reversed-phase HPLC are common techniques for DMT-off purification.[2][6]
Comparative Analysis: Performance and Applications
The selection between DMT-on and DMT-off purification hinges on the specific requirements of the application, including the length of the oligonucleotide, desired purity, and scale of synthesis.
| Feature | DMT-on Purification | DMT-off Purification |
| Principle | Separation based on the hydrophobicity of the 5'-DMT group. | Separation based on charge (anion-exchange) or hydrophobicity (reversed-phase) of the full oligonucleotide. |
| Primary Technique | Reversed-Phase HPLC, Solid-Phase Extraction (SPE) Cartridges.[7][8] | Anion-Exchange HPLC, Reversed-Phase HPLC, Polyacrylamide Gel Electrophoresis (PAGE).[2][9] |
| Typical Purity | >90% achievable, with some studies reporting >95%.[4][9] | Can achieve very high purity (>95%), especially with anion-exchange HPLC for shorter oligos.[9] |
| Typical Yield | Generally higher yields compared to DMT-off methods, often in the range of 40-60% of theoretical from cartridges, with potential for higher recovery in HPLC.[8] | Yields can be lower, particularly with PAGE, due to multiple handling steps. HPLC yields are generally better.[9][10] |
| Suitable Oligo Length | Effective for a wide range of lengths, including longer oligonucleotides (up to 150 bases).[2][11] | Reversed-phase is effective for shorter oligos (<40 bases). Anion-exchange is suitable for up to 50-80 bases. PAGE is used for very long oligos (>80 bases).[2][9] |
| Key Advantages | - Efficient removal of failure sequences.- High yield of full-length product.- Can be a faster process, especially with SPE cartridges.[7][8] | - Avoids potential depurination from the on-column acid cleavage step.- Can provide higher resolution for specific impurities. |
| Key Disadvantages | - Requires an additional detritylation step, which can cause depurination if not optimized.- Hydrophobic modifications within the sequence can interfere with separation.[11] | - Failure sequences of similar length to the full-length product can be difficult to resolve.- Can be more time-consuming. |
| Cost-Effectiveness | Generally considered more cost-effective for routine and high-throughput applications due to speed and efficiency, especially with cartridges.[8] | Can be more expensive due to longer run times and potentially lower yields, requiring more starting material. |
Experimental Workflows
The following diagrams illustrate the typical workflows for DMT-on and DMT-off purification methods.
Experimental Protocols
DMT-on Purification using Reversed-Phase HPLC
Objective: To purify a DMT-on oligonucleotide from failure sequences.
Materials:
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile (B52724)
-
Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane or an aqueous acidic solution for on-column detritylation.
-
Crude DMT-on oligonucleotide solution
Procedure:
-
Column Equilibration: Equilibrate the reversed-phase column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Sample Loading: Dissolve the crude DMT-on oligonucleotide in Mobile Phase A and inject it onto the column.
-
Washing: Wash the column with the initial low percentage of Mobile Phase B to elute the hydrophilic, DMT-off failure sequences.
-
Elution of DMT-on Product: Apply a gradient of increasing acetonitrile concentration (Mobile Phase B) to elute the hydrophobic, DMT-on full-length product. Collect the corresponding peak.
-
Detritylation (Post-Elution):
-
Dry the collected fraction containing the DMT-on oligonucleotide.
-
Resuspend the dried oligonucleotide in the detritylation solution and incubate for a short period (e.g., 5-30 minutes).
-
Quench the reaction and desalt the purified DMT-off oligonucleotide.
-
-
Detritylation (On-Column):
-
After washing away the failure sequences, switch the mobile phase to an acidic solution to cleave the DMT group.
-
Wash the column to remove the cleaved DMT group.
-
Elute the purified DMT-off oligonucleotide with an increased concentration of acetonitrile.[4]
-
-
Analysis: Analyze the purity of the final product by analytical HPLC or mass spectrometry.
DMT-off Purification using Anion-Exchange HPLC
Objective: To purify a DMT-off oligonucleotide based on its charge.
Materials:
-
Anion-exchange HPLC column
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.5)
-
Crude DMT-off oligonucleotide solution
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A.
-
Sample Loading: Dissolve the crude DMT-off oligonucleotide in Mobile Phase A and inject it onto the column. The negatively charged phosphate (B84403) backbone of the oligonucleotides will bind to the positively charged stationary phase.
-
Gradient Elution: Apply a linear gradient of increasing salt concentration (Mobile Phase B). Shorter failure sequences with fewer phosphate groups will elute at lower salt concentrations, while the full-length product with the highest negative charge will elute at a higher salt concentration.
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length oligonucleotide.
-
Desalting: Desalt the collected fractions to remove the high concentration of salt from the mobile phase.
-
Analysis: Assess the purity of the final product using analytical HPLC, capillary electrophoresis (CE), or mass spectrometry.
Conclusion
Both DMT-on and DMT-off purification methods are powerful techniques for obtaining high-purity oligonucleotides. The DMT-on approach is often favored for its efficiency in removing truncated failure sequences and its suitability for a broad range of oligonucleotide lengths, making it a robust choice for many research and development applications. The DMT-off method, particularly using anion-exchange chromatography, provides excellent resolution based on charge and can be advantageous for purifying oligonucleotides where the avoidance of an acidic detritylation step is critical. The ultimate choice will depend on a careful consideration of the specific oligonucleotide, the desired purity and yield, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Method of Oligonucleotide Purification [biosyn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 5'-O-DMT-N6-ibu-dA in High-Throughput Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the high-throughput synthesis of oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of yield, purity, and overall process efficiency. The protecting group strategy for the exocyclic amine of deoxyadenosine (B7792050) (dA) is a key consideration. This guide provides an objective comparison of the performance of 5'-O-DMT-N6-isobutyryl-deoxyadenosine (5'-O-DMT-N6-ibu-dA) with its primary alternatives, focusing on data relevant to high-throughput applications.
The phosphoramidite method is the gold standard for chemical oligonucleotide synthesis, proceeding in a four-step cycle of detritylation, coupling, capping, and oxidation. The choice of the N6-protecting group on the dA monomer influences several key aspects of this process, including coupling efficiency, susceptibility to depurination, and the conditions required for final deprotection.
Performance Comparison of dA Phosphoramidites
The selection of a protecting group for the N6 position of deoxyadenosine is a trade-off between stability during synthesis and ease of removal during deprotection. The most common acyl protecting groups are isobutyryl (ibu) and benzoyl (Bz). An alternative, phenoxyacetyl (Pac), is used in "UltraMILD" deprotection strategies. More recently, formamidine-based protecting groups have been introduced to mitigate depurination.
| Feature | This compound | 5'-O-DMT-N6-Bz-dA | 5'-O-DMT-N6-Pac-dA | N6-Formamidine-dA (e.g., dmf, def) |
| Coupling Efficiency | Typically >99% | Typically >99% | Typically >99% | Typically >99% |
| Depurination Risk | Moderate | Moderate to High[1][2][3] | Moderate | Low[1][2] |
| Deprotection Conditions | Standard (e.g., NH₄OH, AMA) | Standard (e.g., NH₄OH, AMA) | Ultra-mild (e.g., K₂CO₃ in Methanol) | Standard to Mild (e.g., NH₄OH, AMA) |
| Deprotection Time (Typical) | Hours (Standard) to minutes (Fast) | Hours (Standard) to minutes (Fast) | Hours at room temperature (Ultra-mild) | Minutes to hours depending on specific group |
| Compatibility | Broadly compatible | Broadly compatible | Ideal for sensitive/modified oligonucleotides | Broadly compatible, especially for long oligos |
Key Performance Insights:
-
Coupling Efficiency: All commonly used dA phosphoramidites, including those with ibu, Bz, and Pac protecting groups, generally exhibit high coupling efficiencies (typically exceeding 99%) under optimized high-throughput synthesis conditions. Factors such as reagent quality, synthesizer maintenance, and protocol optimization play a more significant role in determining the final yield of full-length oligonucleotides.
-
Depurination: Acyl protecting groups like isobutyryl and benzoyl are electron-withdrawing, which can destabilize the glycosidic bond and increase the risk of depurination, especially during the acidic detritylation step. This is a more significant concern for the synthesis of long oligonucleotides where the growing chain is subjected to repeated acid exposure. Formamidine-based protecting groups are electron-donating and therefore offer enhanced stability against depurination.
-
Deprotection: The isobutyryl group of this compound is readily cleaved under standard deprotection conditions using aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). While effective, these conditions can be harsh for oligonucleotides containing sensitive modifications or dyes. In contrast, the Pac group is designed for "UltraMILD" deprotection using potassium carbonate in methanol (B129727) at room temperature, preserving the integrity of delicate modifications.
Experimental Protocols
Standard High-Throughput Oligonucleotide Synthesis Cycle
This protocol outlines a typical cycle for a high-throughput oligonucleotide synthesizer using phosphoramidite chemistry.
1. Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The solid support is treated with the detritylation solution to remove the 5'-O-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile (B52724).
-
Monitoring: The cleaved DMT cation is orange-colored and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.
2. Coupling:
-
Reagents:
-
Phosphoramidite solution (e.g., this compound in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, leading to the formation of a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Cap B: 16% N-methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations (n-1 sequences) in subsequent cycles.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/water/pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. The column is then washed with anhydrous acetonitrile to prepare for the next cycle.
Cleavage and Deprotection Protocol (Standard)
-
Reagent: Concentrated ammonium hydroxide or a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Procedure:
-
The solid support is transferred to a pressure-tight vial.
-
The cleavage/deprotection reagent is added.
-
The vial is sealed and heated (e.g., 55°C for 8-12 hours for ammonium hydroxide; 65°C for 10-15 minutes for AMA).
-
After cooling, the supernatant containing the deprotected oligonucleotide is collected.
-
Quality Control Workflow
A robust quality control workflow is essential to assess the purity and integrity of the synthesized oligonucleotides.
-
Initial Quantification: The concentration of the crude oligonucleotide solution is determined by measuring the absorbance at 260 nm (OD₂₆₀).
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and anion-exchange (AX-HPLC) are used to separate the full-length product from shorter failure sequences (n-1, n-2, etc.) and other impurities.
-
Capillary Electrophoresis (CE): Provides high-resolution separation of oligonucleotides based on size and charge.
-
-
Identity Confirmation:
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the full-length product.
-
Visualizing the Process
Standard Phosphoramidite Oligonucleotide Synthesis Cycle.
Quality Control Workflow for Synthetic Oligonucleotides.
Conclusion
This compound remains a robust and widely used phosphoramidite for high-throughput oligonucleotide synthesis. Its performance in terms of coupling efficiency is comparable to other standard dA monomers. The choice between ibu-dA and its alternatives often hinges on the specific requirements of the final oligonucleotide. For standard, unmodified oligonucleotides, ibu-dA offers a reliable and cost-effective option. However, for the synthesis of long oligonucleotides where depurination is a concern, a formamidine-protected dA may be advantageous. When synthesizing oligonucleotides with sensitive modifications, the use of a Pac-protected dA, which allows for ultra-mild deprotection conditions, is the preferred strategy to ensure the integrity of the final product. A thorough understanding of the trade-offs between these protecting group strategies is essential for optimizing high-throughput oligonucleotide synthesis workflows.
References
A Head-to-Head Comparison: Evaluating Alternatives to the Isobutyryl Protecting Group for Deoxyadenosine in Oligonucleotide Synthesis
In the realm of oligonucleotide synthesis, the choice of protecting groups for the exocyclic amine of deoxyadenosine (B7792050) (dA) is a critical determinant of yield, purity, and the overall efficiency of the process. The conventional N6-isobutyryl (iBu) protecting group has long been a workhorse in this field. However, its requirement for relatively harsh deprotection conditions can lead to side reactions and degradation of sensitive oligonucleotides. This has spurred the development of alternative protecting groups that offer milder deprotection protocols, enhanced stability against depurination, and faster overall synthesis times. This guide provides a comprehensive comparison of the leading alternatives to the isobutyryl group, supported by experimental data and detailed protocols for their implementation.
The Contenders: A New Wave of Protecting Groups
Several alternative protecting groups have emerged as viable, and often superior, replacements for the isobutyryl group. The most prominent among these are the Phenoxyacetyl (Pac), Dimethylformamidine (dmf), and Acetyl (Ac) groups. Each offers a unique set of advantages, particularly in the context of "UltraMILD" and "UltraFAST" oligonucleotide synthesis strategies.
Phenoxyacetyl (Pac): The Mild Deprotection Champion
The Pac group is a cornerstone of "UltraMILD" synthesis methodologies. Its key advantage lies in its lability under significantly milder basic conditions compared to the iBu group. This allows for the synthesis of oligonucleotides containing sensitive modifications that would otherwise be compromised by standard deprotection protocols.
Dimethylformamidine (dmf): The Guardian Against Depurination
A major challenge in oligonucleotide synthesis is the acid-catalyzed depurination of deoxyadenosine residues during the detritylation step. The electron-donating nature of the dmf group stabilizes the glycosidic bond, rendering the protected nucleoside significantly more resistant to depurination compared to its acyl-protected counterparts like iBu-dA.
Acetyl (Ac): The Need for Speed
The Acetyl group is favored in "UltraFAST" deprotection protocols. Its rapid removal, often in conjunction with methylamine-containing reagents, dramatically reduces the overall deprotection time, accelerating the entire workflow from synthesis to purified product.
Performance Face-Off: A Quantitative Comparison
To provide a clear and objective comparison, the following table summarizes the key performance metrics of the isobutyryl protecting group and its leading alternatives. The data is compiled from various studies and represents typical performance under optimized conditions.
| Protecting Group | Deprotection Conditions | Deprotection Time | Resistance to Depurination | Key Advantage |
| Isobutyryl (iBu) | Concentrated Ammonium Hydroxide, 55 °C | 8 - 16 hours | Standard | Well-established, historical standard. |
| Phenoxyacetyl (Pac) | 0.05 M Potassium Carbonate in Methanol, Room Temp. | 4 hours | Improved | Enables "UltraMILD" synthesis of sensitive oligos.[1] |
| Dimethylformamidine (dmf) | Concentrated Ammonium Hydroxide, 55 °C | 1 hour | High | Significantly reduces depurination during synthesis.[2][3] |
| Acetyl (Ac) | Ammonium Hydroxide/Methylamine (AMA), 65 °C | 10 minutes | Standard | Facilitates "UltraFAST" deprotection protocols.[1] |
Experimental Protocols: From Monomer Synthesis to Deprotection
The successful implementation of these alternative protecting groups hinges on robust and reproducible experimental protocols. Below are detailed methodologies for the synthesis of the key phosphoramidite (B1245037) monomers and the subsequent deprotection of the synthesized oligonucleotides.
Synthesis of N6-Protected Deoxyadenosine Phosphoramidites
The general workflow for the synthesis of N6-protected-5'-O-DMT-2'-deoxyadenosine-3'-O-phosphoramidites is outlined below. Specific modifications for each protecting group are detailed in the subsequent protocols.
Protocol 1: Synthesis of N6-Phenoxyacetyl-5'-O-DMT-2'-deoxyadenosine-3'-O-phosphoramidite (Pac-dA)
-
Protection of the 5'-Hydroxyl Group: Deoxyadenosine is reacted with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in pyridine to yield 5'-O-DMT-deoxyadenosine.
-
N6-Acylation: The 5'-O-DMT-deoxyadenosine is then acylated using phenoxyacetic anhydride (B1165640) in the presence of a suitable base (e.g., pyridine or triethylamine) to introduce the Pac group at the N6 position.
-
Phosphitylation: The resulting N6-phenoxyacetyl-5'-O-DMT-2'-deoxyadenosine is phosphitylated at the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Purification: The final phosphoramidite product is purified by silica (B1680970) gel chromatography.
Protocol 2: Synthesis of N6-Dimethylformamidine-5'-O-DMT-2'-deoxyadenosine-3'-O-phosphoramidite (dmf-dA)
-
Protection of the 5'-Hydroxyl Group: As in Protocol 1, deoxyadenosine is first protected with a DMT group at the 5'-position.
-
N6-Formylation: The 5'-O-DMT-deoxyadenosine is reacted with N,N-dimethylformamide dimethyl acetal (B89532) to introduce the dimethylformamidine group at the N6 position.
-
Phosphitylation: The N6-dimethylformamidine-5'-O-DMT-2'-deoxyadenosine is then phosphitylated following the same procedure as in Protocol 1.
-
Purification: The product is purified by silica gel chromatography.
Protocol 3: Synthesis of N6-Acetyl-5'-O-DMT-2'-deoxyadenosine-3'-O-phosphoramidite (Ac-dA)
-
Protection of the 5'-Hydroxyl Group: The initial step is the protection of the 5'-hydroxyl group of deoxyadenosine with DMTr-Cl.
-
N6-Acetylation: The 5'-O-DMT-deoxyadenosine is acetylated at the N6 position using acetic anhydride in pyridine.
-
Phosphitylation: The resulting N6-acetyl-5'-O-DMT-2'-deoxyadenosine is converted to the 3'-phosphoramidite as described in the previous protocols.
-
Purification: The final product is purified using silica gel chromatography.
Oligonucleotide Deprotection Protocols
The choice of deprotection protocol is dictated by the protecting groups used during synthesis. The following workflows illustrate the deprotection schemes for oligonucleotides synthesized with the different dA analogues.
Conclusion: Selecting the Right Tool for the Job
The isobutyryl protecting group, while historically significant, is increasingly being supplanted by alternatives that offer tangible benefits in modern oligonucleotide synthesis.
-
For the synthesis of sensitive or highly modified oligonucleotides, the Phenoxyacetyl (Pac) group is the clear choice, enabling "UltraMILD" deprotection conditions that preserve molecular integrity.
-
When depurination is a significant concern, particularly in the synthesis of long oligonucleotides or sequences rich in deoxyadenosine, the Dimethylformamidine (dmf) group provides superior protection of the glycosidic bond.
-
For high-throughput applications where speed is paramount, the Acetyl (Ac) group, in conjunction with "UltraFAST" deprotection reagents, offers a dramatic reduction in processing time.
By understanding the distinct advantages of each protecting group and implementing the appropriate synthesis and deprotection protocols, researchers and drug development professionals can significantly enhance the quality and efficiency of their oligonucleotide manufacturing processes. This informed selection is a critical step towards the successful development of next-generation nucleic acid-based therapeutics and diagnostics.
References
- 1. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 5'-O-DMT-N6-Acetyl-2'-deoxyadenosine 3'-CE phosphoramidite [myskinrecipes.com]
A Researcher's Guide: Cost-Benefit Analysis of 5'-O-DMT-N6-ibu-dA in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is a critical decision that impacts synthesis efficiency, final product purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using 5'-O-DMT-N6-isobutyryl-2'-deoxyadenosine (5'-O-DMT-N6-ibu-dA) in research, comparing it with the commonly used alternative, 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine (5'-O-DMT-N6-Bz-dA). This analysis is supported by a summary of available data and detailed experimental protocols to enable researchers to conduct their own comparative studies.
Performance Comparison: this compound vs. 5'-O-DMT-N6-Bz-dA
The selection of the exocyclic amine protecting group for deoxyadenosine, whether isobutyryl (ibu) or benzoyl (Bz), influences several key aspects of oligonucleotide synthesis, primarily the deprotection step.
Key Considerations:
-
Deprotection Conditions: The primary advantage of the isobutyryl protecting group is its lability under milder basic conditions compared to the benzoyl group. The ibu group can be removed more rapidly, which is beneficial when the oligonucleotide contains other sensitive modifications that might be compromised by prolonged exposure to harsh deprotection reagents.
-
Synthesis Efficiency: Both ibu-dA and Bz-dA phosphoramidites generally exhibit high coupling efficiencies, typically in the range of 98-99%.[1][2] While minor differences may exist, these are often sequence-dependent and influenced by the overall synthesis conditions. A lower coupling efficiency per step can significantly reduce the yield of the full-length oligonucleotide, especially for longer sequences.[3]
-
Cost: The relative cost of phosphoramidites can vary between suppliers. A direct cost comparison is often challenging due to differences in purity, scale, and supplier pricing models.
Data Summary
The following tables summarize the key quantitative and qualitative differences between this compound and its benzoyl-protected counterpart based on available data and typical performance in oligonucleotide synthesis.
Table 1: Performance Characteristics
| Parameter | This compound | 5'-O-DMT-N6-Bz-dA | Key Considerations |
| Typical Coupling Efficiency | >98% | >98% | Highly dependent on synthesis conditions and sequence. Even small differences impact the yield of long oligonucleotides.[3] |
| Deprotection Conditions | Milder, faster deprotection | Harsher, longer deprotection | Ibu allows for the use of "UltraMILD" deprotection protocols, preserving sensitive modifications.[4] |
| Relative Cost | Varies by supplier; may be comparable or slightly higher. | Generally considered a standard, cost-effective option. | Bulk pricing and purity grades significantly impact cost. |
| Compatibility | Compatible with standard and modified oligonucleotide synthesis. | The standard for routine oligonucleotide synthesis. | Bz may not be suitable for oligos with very base-labile modifications. |
Table 2: Deprotection Conditions
| Reagent | Temperature | Time for ibu-dA | Time for Bz-dA | Reference |
| Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | Slower than AMA | Standard (e.g., 24 hours) | |
| Ammonium Hydroxide | 55°C | Faster than RT | Standard (e.g., 8 hours) | |
| AMA (Ammonium hydroxide/Methylamine) | 65°C | ~5-10 minutes | Can lead to base modification of dC if Ac-dC is not used. | |
| K2CO3 in Methanol (UltraMILD) | Room Temperature | Compatible | Not typically used |
Experimental Protocols
To facilitate a direct comparison in your laboratory, the following experimental protocols are provided.
Experimental Workflow
Caption: Experimental workflow for comparing ibu-dA and Bz-dA phosphoramidites.
Protocol 1: Comparison of Coupling Efficiency and Synthesis Yield
Objective: To quantitatively compare the overall synthesis yield and purity of an oligonucleotide synthesized with this compound versus 5'-O-DMT-N6-Bz-dA.
Materials:
-
Automated DNA synthesizer
-
Controlled Pore Glass (CPG) solid support (e.g., dT-CPG)
-
This compound phosphoramidite
-
5'-O-DMT-N6-Bz-dA phosphoramidite
-
Standard phosphoramidites for dC, dG, and dT
-
Standard synthesis reagents (activator, capping reagents, oxidant, deblocking solution)
-
Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide, AMA)
-
Reverse-phase HPLC system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Oligonucleotide Synthesis:
-
Synthesize a test oligonucleotide sequence (e.g., a 20-mer with several adenosine (B11128) incorporations) in parallel on two separate columns.
-
Use this compound for one synthesis and 5'-O-DMT-N6-Bz-dA for the other. Keep all other synthesis parameters and reagents identical.
-
Monitor the trityl cation release after each coupling step to obtain an estimate of the stepwise coupling efficiency.
-
-
Cleavage and Deprotection:
-
Cleave and deprotect the oligonucleotides from the solid support using appropriate conditions for each protecting group (see Table 2).
-
For a direct comparison of the protecting groups themselves, use the same deprotection method for both if compatible (e.g., standard ammonium hydroxide treatment), noting any differences in reaction time required for complete deprotection.
-
-
Quantification:
-
After deprotection, bring the samples to a known volume.
-
Measure the absorbance at 260 nm (A260) to determine the total yield of crude oligonucleotide in optical density (OD) units.
-
-
Purity Analysis by HPLC:
-
Analyze an aliquot of the crude product from each synthesis by reverse-phase HPLC.
-
Integrate the peak corresponding to the full-length product and any failure sequences to determine the purity of the crude product.
-
-
Mass Spectrometry:
-
Confirm the identity of the full-length product from both syntheses by mass spectrometry.
-
Data Analysis:
-
Compare the total OD260 units obtained from both syntheses.
-
Compare the percentage of full-length product in the crude material from the HPLC analysis.
-
Calculate the overall synthesis yield based on the initial loading of the solid support.
Signaling Pathway Analogy for Oligonucleotide Synthesis Cycle
The standard phosphoramidite synthesis cycle can be visualized as a linear pathway with distinct steps, each crucial for the successful elongation of the oligonucleotide chain.
References
Safety Operating Guide
Safe Disposal of 5'-O-DMT-N6-ibu-dA: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5'-O-DMT-N6-ibu-dA are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this protected nucleoside, ensuring compliance with standard laboratory safety protocols.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to understand its potential hazards. Based on data for structurally similar compounds, the primary hazards are:
-
Harmful if swallowed (H302): Indicates oral toxicity.
-
Very toxic to aquatic life with long-lasting effects (H410): Highlights the environmental hazard.[1]
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Chemical Incompatibility
Avoid mixing this compound waste with the following, unless part of a validated quenching or deprotection protocol:
-
Strong Acids: The dimethoxytrityl (DMT) group is acid-labile and will be removed upon exposure to acidic conditions.[2]
-
Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.
Disposal Workflow
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
a. Solid Waste (Unused/Expired Reagent, Contaminated Labware):
-
Segregation: Do not mix with general laboratory trash.
-
Containment: Place the solid this compound waste, including contaminated items like weighing paper, gloves, and pipette tips, into a clearly labeled, sealable container designated for solid chemical waste.
-
Labeling: The waste container label should include:
-
The full chemical name: 5'-O-Dimethoxytrityl-N6-isobutyryl-2'-deoxyadenosine
-
CAS Number: 190834-10-7
-
Hazard symbols (Harmful, Dangerous for the environment)
-
Date of accumulation start
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
b. Liquid Waste (Solutions of this compound):
-
Segregation: Collect liquid waste containing this compound separately from other waste streams, especially aqueous and acidic waste.
-
Containment: Use a dedicated, labeled, and sealable waste container for organic solvent waste. Ensure the container material is compatible with the solvent used (e.g., glass or polyethylene (B3416737) for many organic solvents).
-
Labeling: As with solid waste, the container must be clearly labeled with the chemical name, CAS number, hazard symbols, and an approximate concentration of the this compound, as well as the solvent composition.
-
Storage: Store the sealed liquid waste container in a secondary containment tray in a designated, cool, and well-ventilated area.
-
Disposal: Transfer the waste to your institution's EHS department or a licensed chemical waste disposal contractor for incineration.
Precautionary Statements for Disposal:
| Statement Code | Description |
| P273 | Avoid release to the environment. |
| P391 | Collect spillage. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Wear Appropriate PPE: Don the PPE outlined in the table above.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collection: Place the spilled material and any contaminated absorbent into a labeled, sealable waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol (B130326) or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 5'-O-DMT-N6-ibu-dA
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5'-O-DMT-N6-ibu-dA. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research. The following procedures detail the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.
Personal Protective Equipment (PPE)
When working with this compound, a modified nucleoside, the use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE is outlined in the table below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] |
| Face Shield | Recommended when there is a risk of splashing.[1] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) are required. Always inspect gloves before use and dispose of them properly after contamination.[1] |
| Laboratory Coat | A standard laboratory coat must be worn to protect skin and clothing.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or if dust is generated.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a systematic workflow is crucial for minimizing risks associated with handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: The compound should be stored in a tightly sealed container to protect it from moisture and air.[1] The recommended storage temperature is -20°C in a dry, well-ventilated area.[1][3] It should be kept away from heat and oxidizing agents.[1][3]
Preparation and Handling
-
Work Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a glove box, to ensure adequate ventilation.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][3] Always wash hands thoroughly with soap and water after handling the compound.[1][3]
-
Weighing and Aliquoting: To minimize dust formation, handle the solid carefully.[3] Use appropriate tools and techniques for weighing and transferring the compound.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO and acetonitrile.[3]
Experimental Use
-
Containment: Ensure all procedures are performed in a manner that minimizes the creation of aerosols.[3]
-
Compatibility: Be aware of the chemical compatibility of this compound with other reagents in your experiment. The DMT (dimethoxytrityl) group is acid-labile and can be removed under weakly acidic conditions.[][5]
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated, properly labeled, and sealed container.[1]
-
Disposal Method: Do not dispose of the chemical into drains or the environment.[1] Arrange for a licensed disposal company to handle the chemical waste.[1]
-
Surplus Chemicals: Unused or surplus this compound should also be disposed of through a licensed disposal service.[1]
By implementing these safety and handling procedures, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring the quality and reliability of your scientific outcomes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
